molecular formula C6H12ClF2N B2552675 3,3-Difluoro-4-methylpiperidine hydrochloride CAS No. 374794-78-2

3,3-Difluoro-4-methylpiperidine hydrochloride

Cat. No.: B2552675
CAS No.: 374794-78-2
M. Wt: 171.62
InChI Key: AAQMXERVVVNUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-4-methylpiperidine hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2N and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluoro-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQMXERVVVNUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. In recent years, the strategic incorporation of fluorine atoms into such scaffolds has become a paramount tool for drug development professionals. The introduction of a gem-difluoro group, as seen in 3,3-Difluoro-4-methylpiperidine hydrochloride, offers a sophisticated method to modulate a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth technical overview of this compound, a valuable building block for researchers and scientists. We will explore its core chemical properties, discuss robust synthetic strategies with mechanistic insights, and highlight its proven applications in the development of novel therapeutics. Due to the structural similarity and greater availability of public data for its isomer, 4,4-Difluoro-3-methylpiperidine hydrochloride, comparative data will be presented to offer a comprehensive understanding of this important class of fluorinated heterocycles.[1]

The gem-difluoro moiety is not merely a bioisostere for a carbonyl or other functional groups; its strong C-F bonds enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can profoundly influence the pKa of the piperidine nitrogen, altering its ionization state at physiological pH and thereby affecting properties like cell permeability, target binding, and oral bioavailability.[2] Understanding these nuances is critical for leveraging this scaffold to its full potential.

Physicochemical Profile: A Comparative Analysis

Quantitative data provides the foundation for rational drug design. The following table summarizes the key chemical and physical properties of this compound and its 4,4-difluoro isomer. This data is essential for planning synthetic routes, formulating compounds, and interpreting experimental results.

PropertyValue (3,3-Difluoro-4-methylpiperidine HCl)Value ((S)-4,4-Difluoro-3-methylpiperidine HCl)
Molecular Formula C₆H₁₂ClF₂NC₆H₁₂ClF₂N
Molecular Weight 171.61 g/mol 171.61 g/mol [1]
CAS Number Data not publicly available2838399-87-2[1]
IUPAC Name 3,3-difluoro-4-methylpiperidine;hydrochloride(3S)-4,4-difluoro-3-methylpiperidine;hydrochloride[1]
InChI Key VGDVJYCYTKIOJM-UHFFFAOYSA-N (isomer)VGDVJYCYTKIOJM-JEDNCBNOSA-N[1]
Canonical SMILES CC1CNCCC1(F)F.ClC[C@H]1CNCCC1(F)F.Cl[1]
Physical Form Solid (Predicted)Solid
Purity ≥98% (Typical for commercial samples)~98%
Storage Conditions Inert atmosphere, room temperatureInert atmosphere, room temperature

Synthesis and Mechanistic Insights

The synthesis of 4-substituted 3,3-difluoropiperidines requires a multi-step approach that is both robust and adaptable. While various routes exist, a particularly effective strategy involves the 1,4-addition of a difluoroacetate reagent to an activated alkene, followed by a sequence of reduction and cyclization steps.[3] This methodology provides a reliable pathway to the core scaffold.

The causality behind this choice of pathway lies in its efficiency and control. The initial copper-catalyzed 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative establishes the critical C-C bond and installs the gem-difluoro moiety early in the sequence. Subsequent borane reduction of the nitrile is a highly selective and powerful method for converting it to the primary amine, which is poised for intramolecular cyclization.

Generalized Synthetic Workflow

The diagram below illustrates a validated workflow for accessing the 4-substituted 3,3-difluoropiperidine core.

G cluster_0 A 3-Substituted Acrylonitrile B Ethyl 4-cyano-2,2-difluoro-3-methylbutanoate A->B  1. BrCF₂CO₂Et, Cu powder  DMSO, heat C 5-Amino-2,2-difluoro-3-methylpentanoate B->C  2. BH₃-THF or  BH₃-SMe₂ D 5,5-Difluoro-4-methylpiperidin-2-one (Lactam) C->D  3. Lactamization (Heat or Base) E 3,3-Difluoro-4-methylpiperidine D->E  4. Reduction (e.g., LiAlH₄) F 3,3-Difluoro-4-methylpiperidine HCl E->F  5. HCl in Ether or Dioxane

Caption: Generalized synthesis of 3,3-Difluoro-4-methylpiperidine HCl.

Experimental Protocol: Copper-Catalyzed 1,4-Addition

This protocol is a self-validating system for the crucial first step, adapted from established methodologies.[3]

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder (2.0 eq) and dimethyl sulfoxide (DMSO, 5 mL per mmol of substrate).

  • Reagent Addition: Add the starting 3-methylacrylonitrile (1.0 eq) to the flask. Begin vigorous stirring and heat the mixture to 50-60 °C.

  • Initiation of Reaction: Add ethyl bromodifluoroacetate (1.5 eq) dropwise via a syringe pump over 1-2 hours. The choice of slow addition is critical to control the exotherm and prevent dimerization side reactions.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours after the addition is finished.

  • Workup and Quenching: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride. The ammonium chloride solution is used to complex with the copper salts, facilitating their removal into the aqueous phase.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 4-cyano-2,2-difluoro-3-methylbutanoate.

Applications in Drug Discovery: A Scaffold for Potency and Selectivity

The 3,3-difluoro- and 4,4-difluoropiperidine scaffolds have emerged as powerful tools in the development of selective and potent drug candidates, particularly in neuroscience and oncology.

  • Dopamine D4 Receptor Antagonists: Research has demonstrated that incorporating a 4,4-difluoropiperidine ether scaffold can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor.[4][5] These antagonists are being investigated for treating the L-DOPA-induced dyskinesias that affect many Parkinson's disease patients.[2] The gem-difluoro group is key to modulating the piperidine nitrogen's pKa, which improves CNS multi-parameter optimization (MPO) scores by fine-tuning lipophilicity and basicity.[2][4]

  • BCR-ABL Kinase Inhibitors: A difluoro-indene scaffold, which can be synthesized from fluorinated building blocks, has been used to develop potent pan-inhibitors of the BCR-ABL kinase.[6] These inhibitors are effective against mutants resistant to existing treatments for Chronic Myeloid Leukemia (CML), including the highly refractory T315I mutant.[6]

  • Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have been disclosed in patent literature as orexin receptor antagonists.[7] These agents have potential therapeutic applications in sleep-wake cycle disorders such as insomnia.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. The following guidelines are synthesized from safety data sheets of structurally related compounds.

  • Hazard Classification: This class of compounds is typically classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

  • Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[9] Keep the compound away from heat, sparks, and open flames.[10]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Spectroscopic Data Interpretation: A Senior Scientist's Perspective

  • ¹H NMR: The proton spectrum will be complex. The methyl group (CH₃) will appear as a doublet due to coupling with the adjacent proton. The protons on the carbon bearing the methyl group (CH) and the protons on the carbons adjacent to the gem-difluoro center (CH₂) will exhibit complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling over multiple bonds. The protons adjacent to the nitrogen will also show characteristic shifts and splitting.

  • ¹³C NMR: The carbon atom bearing the two fluorine atoms (CF₂) will be the most telling signal. It will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant. The carbons adjacent to the CF₂ group will appear as triplets of triplets or complex multiplets due to two-bond (²JCF) and three-bond (³JCF) coupling.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a complex multiplet or two distinct signals for the non-equivalent fluorine atoms, heavily split by coupling to each other (geminal F-F coupling) and to nearby protons. Spectroscopic data for related difluoropiperidines can be found in the supporting information of synthetic chemistry publications.[12] Platforms like ChemicalBook may also provide spectral data for closely related isomers.[13]

References

The Synthetic Challenge: A Guide to the Preparation of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluoro-4-methylpiperidine moiety, in particular, represents a valuable building block for the development of novel therapeutics. Its unique conformational constraints and the electronic influence of the gem-difluoro group can significantly impact a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing 3,3-difluoro-4-methylpiperidine hydrochloride, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to the Synthesis of 3,3-Difluoro-4-methylpiperidine

The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled introduction of the gem-difluoro unit and the establishment of the desired substitution pattern on the piperidine ring. Two principal retrosynthetic strategies have emerged as the most viable approaches:

  • Construction of the Piperidine Ring from an Acyclic Difluorinated Precursor: This strategy involves the formation of the heterocyclic ring from a pre-functionalized acyclic chain already containing the crucial C-F bonds. A notable example of this approach is the 1,4-addition of a difluoroacetyl synthon to an appropriate Michael acceptor.

  • Fluorination of a Pre-formed Piperidine Ring: This approach entails the synthesis of a suitable 4-methylpiperidone precursor, followed by the direct introduction of the two fluorine atoms at the C3 position using a specialized fluorinating agent.

This guide will delve into the practical execution of these strategies, providing detailed protocols and mechanistic rationale.

Strategy 1: Ring Construction from an Acyclic Difluorinated Precursor

This versatile approach offers a high degree of control over the substitution pattern of the final piperidine ring. A robust method for the synthesis of 4-substituted 3,3-difluoropiperidines has been reported, which can be logically adapted for the preparation of the 4-methyl analogue[1]. The overall synthetic workflow is depicted below.

Ring_Construction_Strategy A 2-Methylpropenenitrile C Ethyl 4-cyano-2,2-difluoro-3-methylbutanoate A->C 1,4-Addition (Reformatsky-type) B Ethyl 2-(bromodifluoroacetyl)butanoate B->C p1 D 5,5-Difluoro-4-methylpiperidin-2-one C->D Reductive Cyclization (Lactamization) p2 E 3,3-Difluoro-4-methylpiperidine D->E Lactam Reduction p3 F 3,3-Difluoro-4-methylpiperidine Hydrochloride E->F Salt Formation

Caption: General workflow for the synthesis of 3,3-difluoro-4-methylpiperidine via ring construction.

Mechanistic Insights and Experimental Protocol

The key step in this sequence is the copper-mediated 1,4-addition of ethyl bromodifluoroacetate to 2-methylpropenenitrile. This Reformatsky-type reaction establishes the crucial carbon-carbon bond and incorporates the difluoromethylene group. The subsequent steps involve the reduction of the nitrile to a primary amine, which then undergoes intramolecular cyclization to form the corresponding lactam. Finally, reduction of the lactam yields the desired 3,3-difluoro-4-methylpiperidine, which can be converted to its hydrochloride salt.

Detailed Experimental Protocol (Adapted from Surmont et al.[1])

Step 1: Synthesis of Ethyl 4-cyano-2,2-difluoro-3-methylbutanoate

  • To a stirred suspension of activated copper powder in a suitable solvent (e.g., DMSO), a solution of 2-methylpropenenitrile and ethyl bromodifluoroacetate is added dropwise at room temperature.

  • The reaction mixture is stirred at an elevated temperature (e.g., 50-60 °C) until the starting materials are consumed (monitored by GC-MS).

  • The reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford ethyl 4-cyano-2,2-difluoro-3-methylbutanoate.

Step 2: Synthesis of 5,5-Difluoro-4-methylpiperidin-2-one

  • The ethyl 4-cyano-2,2-difluoro-3-methylbutanoate is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent such as borane-dimethyl sulfide complex (BMS) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the reduction of the nitrile is complete.

  • The reaction is carefully quenched with methanol, and the solvent is removed in vacuo.

  • The resulting crude amino ester is then subjected to conditions that promote lactamization, such as heating in a suitable solvent, to yield 5,5-difluoro-4-methylpiperidin-2-one.

Step 3: Synthesis of 3,3-Difluoro-4-methylpiperidine

  • The lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

  • The reaction is performed at reflux until the lactam is fully consumed.

  • The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and water.

  • The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give 3,3-difluoro-4-methylpiperidine.

Step 4: Formation of this compound

  • The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Strategy 2: Fluorination of a Pre-formed Piperidine Ring

An alternative and often more direct approach involves the synthesis of a 4-methylpiperidone precursor followed by a deoxofluorination reaction to introduce the gem-difluoro group at the C3 position. This strategy is contingent on the availability of the corresponding 3-oxo-4-methylpiperidine derivative.

Fluorination_Strategy A N-Protected-4-methyl- piperidin-3-one B N-Protected-3,3-difluoro- 4-methylpiperidine A->B Deoxofluorination C 3,3-Difluoro-4-methylpiperidine B->C Deprotection D 3,3-Difluoro-4-methylpiperidine Hydrochloride C->D Salt Formation

Caption: General workflow for the synthesis of 3,3-difluoro-4-methylpiperidine via fluorination of a piperidone precursor.

Key Considerations and Fluorinating Agents

The success of this strategy hinges on the selection of an appropriate fluorinating agent. Several reagents are available for the conversion of a ketone to a gem-difluoride, with varying degrees of reactivity and handling requirements.

  • Diethylaminosulfur Trifluoride (DAST): A commonly used deoxofluorinating agent, but it is thermally unstable and can be hazardous.

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST.

  • Sulfur Tetrafluoride (SF₄): A highly effective but gaseous and toxic reagent requiring specialized equipment.

  • XtalFluor-E® and XtalFluor-M®: Solid, crystalline fluorinating agents that are safer and easier to handle than DAST.

The choice of the nitrogen protecting group on the piperidone precursor is also critical to ensure compatibility with the fluorination conditions and to allow for facile deprotection in a subsequent step. Common protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc).

Illustrative Experimental Protocol

Step 1: Synthesis of N-Protected-3,3-difluoro-4-methylpiperidine

  • To a solution of N-protected-4-methylpiperidin-3-one in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere, the chosen fluorinating agent (e.g., Deoxo-Fluor®) is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Step 2: Deprotection and Salt Formation

  • The N-protected-3,3-difluoro-4-methylpiperidine is subjected to appropriate deprotection conditions. For a Boc group, this typically involves treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride in a suitable solvent. For a benzyl group, catalytic hydrogenation is commonly employed.

  • Following deprotection, the resulting free base is converted to the hydrochloride salt as described in Strategy 1.

Comparison of Synthetic Strategies

FeatureStrategy 1: Ring ConstructionStrategy 2: Fluorination of Piperidone
Starting Materials Readily available acyclic precursors.Requires synthesis of a specific 4-methyl-3-piperidone derivative.
Control of Stereochemistry Can be challenging to control the stereochemistry at C4.The stereocenter at C4 is established prior to fluorination.
Key Transformation 1,4-addition and reductive cyclization.Deoxofluorination of a ketone.
Reagents Uses standard organic reagents.Requires specialized and potentially hazardous fluorinating agents.
Scalability Potentially more amenable to large-scale synthesis.May be limited by the cost and safety of fluorinating agents.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: the construction of the piperidine ring from an acyclic difluorinated precursor or the direct fluorination of a pre-formed 4-methylpiperidone. The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specialized fluorinating reagents. Both routes offer access to this valuable fluorinated building block, enabling its incorporation into novel molecular entities for drug discovery and development.

References

Spectroscopic Characterization of 3,3-Difluoro-4-methylpiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3,3-Difluoro-4-methylpiperidine hydrochloride. As a compound of interest in medicinal chemistry and drug development, understanding its structural features through spectroscopic analysis is paramount.[1] This document serves as a valuable resource for researchers, scientists, and professionals in the field by offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide leverages spectral data from closely related fluorinated piperidines and piperidine hydrochloride derivatives to provide a robust framework for its characterization.[2][3]

Molecular Structure and Spectroscopic Overview

This compound is a saturated heterocyclic amine containing a piperidine ring substituted with two fluorine atoms at the 3-position and a methyl group at the 4-position. The presence of the hydrochloride salt form protonates the nitrogen atom, influencing the electronic environment of the molecule and, consequently, its spectroscopic signatures.

The key spectroscopic techniques discussed in this guide—NMR, IR, and MS—provide complementary information to elucidate the molecular structure. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) reveals the connectivity and chemical environment of the atoms, IR spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for a complete characterization.

Methodologies for NMR Data Acquisition

A standardized approach to NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can affect chemical shifts.[4][5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.[6] An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

    • ¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly.[7]

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Tune Tune and Shim Spectrometer->Tune Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Tune->Acquire Process Fourier Transform & Phasing Reference Reference Spectra Process->Reference Integrate Integrate & Analyze Reference->Integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_acq Data Acquisition Background Record Background Spectrum Place_Sample Place Sample on ATR Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum cluster_setup cluster_setup cluster_sample cluster_sample cluster_acq cluster_acq MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_acq Mass Analysis Dissolve Dissolve Sample Infuse Infuse into MS Dissolve->Infuse ESI Electrospray Ionization (+ve) Analyze Mass Analyzer Detect Detector Analyze->Detect cluster_prep cluster_prep cluster_ion cluster_ion cluster_acq cluster_acq

References

An In-depth Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, embedded in a significant portion of FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in key interactions with biological targets have cemented its status as a privileged structure. The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful tactic to modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of CAS number 374794-78-2, identified as 3,3-difluoro-4-methylpiperidine hydrochloride, a fluorinated building block with considerable potential for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, properties, synthesis, and potential biological applications, grounded in the broader context of fluorinated piperidine chemistry.

Physicochemical Properties and Structural Features

This compound is a piperidine derivative characterized by a geminal difluoro substitution at the 3-position and a methyl group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for handling and formulation.

PropertyValueSource
CAS Number 374794-78-2N/A
IUPAC Name 3,3-difluoro-4-methylpiperidine;hydrochloride[1]
Molecular Formula C6H12ClF2N[1][2][3]
Molecular Weight 171.61 g/mol [2]
Synonyms SCHEMBL5767419, KS-000007GS, AKOS024126237[2]

The introduction of the gem-difluoro group at the 3-position has profound stereoelectronic effects on the piperidine ring. The strong electronegativity of the fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity is a critical feature in drug design, as it can mitigate off-target effects, such as binding to the hERG ion channel, which is often associated with cardiac toxicity. A chemoinformatic analysis of fluorinated piperidines has shown a notable decrease in their calculated pKa values compared to their non-fluorinated analogs, supporting the hypothesis of reduced hERG affinity.[2]

Synthesis of Fluorinated Piperidines: Strategies and Methodologies

General Approaches to Fluorinated Piperidine Synthesis

The construction of fluorinated piperidine rings can be broadly categorized into two approaches:

  • Fluorination of a pre-existing piperidine or precursor ring: This involves the introduction of fluorine atoms onto a piperidine or a related heterocyclic system.

  • Cyclization of a fluorinated acyclic precursor: This strategy involves the formation of the piperidine ring from a linear molecule that already contains the desired fluorine atoms.

A common and powerful method for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[3][4] This approach, however, must be carefully optimized to avoid competitive hydrodefluorination.

Illustrative Synthetic Protocol: Hydrogenation of Fluoropyridines

The following is a generalized, step-by-step protocol for the heterogeneous hydrogenation of a fluoropyridine, a common method for producing fluorinated piperidines.

Objective: To catalytically hydrogenate a substituted fluoropyridine to the corresponding fluorinated piperidine.

Materials:

  • Substituted fluoropyridine

  • Heterogeneous catalyst (e.g., Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C))

  • Solvent (e.g., Methanol, Ethanol, Acetic Acid)

  • Hydrogen source (Hydrogen gas cylinder or balloon)

  • Reaction vessel (e.g., Parr shaker, autoclave)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Experimental Workflow:

Caption: Generalized workflow for the synthesis of fluorinated piperidines via heterogeneous hydrogenation.

Detailed Steps:

  • Preparation: The fluoropyridine starting material is dissolved in an appropriate solvent in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: The heterogeneous catalyst is carefully added to the solution. The choice of catalyst and its loading are critical for achieving high yields and minimizing side reactions.

  • Inert Atmosphere: The reaction vessel is sealed and purged with an inert gas to remove oxygen, which can deactivate the catalyst.

  • Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure, and the reaction mixture is stirred, often with heating, for a specified period.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized, and the catalyst is removed by filtration through a pad of celite or a similar filter aid.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified using an appropriate technique, most commonly column chromatography.

  • Characterization: The structure and purity of the final fluorinated piperidine are confirmed by spectroscopic methods.

Biological Significance and Potential Applications

While direct biological data for this compound is scarce in the public domain, the broader class of fluorinated piperidines has been extensively explored in drug discovery, with numerous examples demonstrating their therapeutic potential.

Fluorinated Piperidines in CNS Drug Discovery

The piperidine scaffold is a common feature in many centrally acting agents. The introduction of fluorine can enhance blood-brain barrier penetration and modulate receptor binding affinity. For instance, derivatives of 4,4-difluoropiperidine have been investigated as potent and selective antagonists for the Dopamine 4 Receptor (D4R).[5][6] The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[7]

Application in Oncology

Fluorinated heterocyclic compounds are also prevalent in the development of anti-cancer agents. A novel pan-inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant, incorporates a difluoro-indene scaffold, highlighting the utility of fluorine in designing potent enzyme inhibitors for the treatment of chronic myeloid leukemia (CML).[8] While the core structure is different, this exemplifies the successful application of gem-difluoro moieties in oncology drug discovery.

Orexin Receptor Antagonism

Patents have been filed for 4,4-difluoro-piperidine compounds as antagonists of orexin receptors.[9] Orexin antagonists are a class of drugs used to treat insomnia, with the dual orexin receptor antagonist suvorexant being an approved therapeutic. This further underscores the relevance of the fluorinated piperidine scaffold in targeting G-protein coupled receptors (GPCRs).

The following diagram illustrates the potential therapeutic areas where the 3,3-difluoro-4-methylpiperidine scaffold could be of interest based on the activity of related compounds.

G cluster_cns Dopamine Receptor Modulation cluster_onco Kinase Inhibition cluster_metabolic GPCR Antagonism 3,3-Difluoro-4-methylpiperidine 3,3-Difluoro-4-methylpiperidine CNS Disorders CNS Disorders 3,3-Difluoro-4-methylpiperidine->CNS Disorders e.g., D4R Antagonism Oncology Oncology 3,3-Difluoro-4-methylpiperidine->Oncology e.g., Kinase Inhibition Metabolic Disorders Metabolic Disorders 3,3-Difluoro-4-methylpiperidine->Metabolic Disorders e.g., Orexin Antagonism Schizophrenia Schizophrenia CNS Disorders->Schizophrenia Parkinson's Disease Parkinson's Disease CNS Disorders->Parkinson's Disease Leukemia Leukemia Oncology->Leukemia Insomnia Insomnia Metabolic Disorders->Insomnia

Caption: Potential therapeutic applications of the 3,3-difluoro-4-methylpiperidine scaffold.

Analytical Characterization

Robust analytical methods are essential for confirming the structure, purity, and stability of any chemical entity intended for research or drug development. The characterization of this compound would typically involve a suite of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • ¹⁹F NMR: Is particularly crucial for fluorinated compounds, providing direct evidence for the presence and chemical environment of the fluorine atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed structural connectivity.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. When coupled with a UV detector or a mass spectrometer (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

  • Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile and thermally stable, often after derivatization.

Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula to further confirm the compound's identity and purity.

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic incorporation of a gem-difluoro group at the 3-position of the piperidine ring offers a means to fine-tune the physicochemical properties of lead compounds, potentially leading to improved drug-like characteristics. While specific biological data for this compound is limited, the extensive research into related fluorinated piperidines in areas such as CNS disorders, oncology, and metabolic diseases suggests that this scaffold holds significant promise.

Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the systematic biological evaluation of libraries based on this scaffold against a range of therapeutic targets will be crucial in unlocking its full potential in drug discovery. The insights provided in this guide, drawn from the broader field of fluorinated piperidine chemistry, offer a solid foundation for researchers and drug development professionals to embark on such endeavors.

References

Molecular weight and formula of 3,3-Difluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-Difluoro-4-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide will delve into the fundamental physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it will explore its applications and the critical safety protocols required for its handling. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The introduction of fluorine atoms onto the piperidine ring is a well-established strategy to modulate a molecule's properties.

The incorporation of a gem-difluoro group, as seen in 3,3-Difluoro-4-methylpiperidine, can have several advantageous effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen. This alteration can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for fine-tuning its binding affinity to biological targets.

  • Conformational Control: The presence of the difluoro group can influence the conformational preferences of the piperidine ring, which can be exploited to enhance binding to a specific receptor or enzyme.

This compound serves as a valuable building block for the synthesis of novel therapeutic agents across various disease areas. Its unique combination of a fluorinated scaffold and a chiral center offers a rich chemical space for exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H12ClF2NPubChem
Molecular Weight 171.61 g/mol PubChem[1]
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in water and polar organic solvents like methanol and ethanolGeneral Knowledge
CAS Number 2838399-87-2 ((S)-enantiomer)PubChem[1]

It is important to note that the properties can vary slightly depending on the specific isomeric form and the purity of the compound.

Molecular Structure and Stereochemistry

The molecular structure of this compound features a piperidine ring substituted with two fluorine atoms at the 3-position and a methyl group at the 4-position. The presence of a chiral center at the 4-position means that the compound can exist as two enantiomers, (R) and (S), as well as a racemic mixture.

Caption: 2D representation of this compound.

The specific stereoisomer can have a profound impact on the biological activity of the final compound, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, stereoselective synthesis or chiral separation is often a critical step in the development of drugs containing this scaffold.

Synthesis and Workflow

The synthesis of this compound can be achieved through multi-step synthetic routes. A general conceptual workflow is outlined below. The specific reagents and conditions can be adapted based on the desired stereochemistry and scale of the synthesis.[2]

Synthesis_Workflow Start Protected 4-Methylpiperidone Precursor Step1 Fluorination Start->Step1 e.g., DAST, Deoxofluor Intermediate1 Protected 3,3-Difluoro-4-methylpiperidone Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Acidic or Basic Conditions Intermediate2 3,3-Difluoro-4-methylpiperidone Step2->Intermediate2 Step3 Reductive Amination or Reduction Intermediate2->Step3 e.g., NaBH4, H2/Pd Intermediate3 3,3-Difluoro-4-methylpiperidine (Free Base) Step3->Intermediate3 Step4 Salt Formation Intermediate3->Step4 HCl in solvent End This compound Step4->End

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

  • Fluorination of a Protected Piperidone: A suitable N-protected 4-methyl-3-piperidone is subjected to fluorination. A common fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST) or its analogues. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial for the success of this step and subsequent transformations.

  • Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions. For instance, a Boc group is readily cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • Purification and Salt Formation: The resulting free base, 3,3-Difluoro-4-methylpiperidine, is purified using standard techniques such as column chromatography or distillation. The hydrochloride salt is then prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride. The resulting precipitate is collected by filtration and dried.

Analytical Characterization

The identity and purity of this compound must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and connectivity of hydrogen atoms in the molecule. The signals for the protons on the piperidine ring will be split by the adjacent fluorine atoms.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

    • ¹⁹F NMR: Directly observes the fluorine atoms, providing a distinct signal that can confirm their presence and chemical environment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. The C-F stretching vibrations will be observable in the fingerprint region of the spectrum.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.[3]

Applications in Drug Discovery

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation into drug candidates has been explored in several therapeutic areas:

  • Neuroscience: The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs. The introduction of the difluoro moiety can enhance blood-brain barrier permeability and metabolic stability, making it an attractive modification for developing novel treatments for neurological and psychiatric disorders.[2][4]

  • Oncology: Fluorinated compounds have shown promise as anticancer agents. The unique properties of 3,3-Difluoro-4-methylpiperidine can be leveraged to design potent and selective kinase inhibitors or other targeted therapies.[5]

  • Metabolic Diseases: This scaffold has been incorporated into molecules targeting orexin receptors, which are involved in the regulation of sleep, wakefulness, and appetite.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[7][8][9][10][11]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features, imparted by the strategic incorporation of fluorine, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective application in the development of the next generation of therapeutics.

References

A Technical Guide to the Commercial Availability and Application of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become an indispensable tool for optimizing drug candidates.[1] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] These modifications can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity to its biological target.[1][2]

Among the privileged heterocyclic scaffolds, the piperidine ring is a ubiquitous feature in numerous approved drugs. When combined with geminal difluorination, as seen in 3,3-Difluoro-4-methylpiperidine hydrochloride, it creates a building block of significant interest. The C-F₂ group acts as a metabolic shield, preventing oxidative degradation at the 3-position, and its electron-withdrawing nature lowers the basicity of the piperidine nitrogen, a critical factor for mitigating off-target effects such as hERG channel affinity.[2] This guide provides an in-depth analysis of the commercial availability, chemical properties, and strategic applications of this compound for researchers and drug development professionals.

Physicochemical Profile and Specifications

This compound is a specialized chemical intermediate primarily utilized in discovery and preclinical research. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility, compared to the free base. The typical specifications offered by commercial suppliers underscore its role as a high-purity building block for complex molecular synthesis.

PropertyDataSource
CAS Number 374794-78-2[3]
Molecular Formula C₆H₁₂ClF₂N[3]
Molecular Weight 171.62 g/mol [3]
Purity ≥95.0%[3]
InChI Key AAQMXERVVVNUOA-UHFFFAOYSA-N[3]
Form Solid[4]

Commercial Sourcing and Procurement Workflow

The acquisition of this compound follows a standard workflow for high-value research chemicals. It is typically not a bulk commodity but rather a catalog item available in research-scale quantities. For larger, process-scale development, inquiries for custom synthesis are often necessary.

G cluster_procurement Procurement Workflow A Identify Supplier (e.g., Fluorochem, CymitQuimica) B Request Quotation (Specify CAS: 374794-78-2) A->B C Define Requirements (Quantity, Purity Specs) B->C D Place Purchase Order C->D E Logistics & Delivery (Consider international lead times) D->E F Incoming Quality Control (Verify identity and purity) E->F

Caption: Standard procurement workflow for specialized chemical reagents.

The compound is available through several specialized chemical suppliers, often in quantities ranging from milligrams to a few grams.

SupplierAvailable QuantitiesNotes
Fluorochem 100mg to 5gListed under product code F469406.[3]
CymitQuimica 100mg to 5gProvides specific pricing, indicating its high value.[3]
ChemUniverse By QuoteOffers a quotation form which may include custom synthesis options for larger scales.[5]

Due to its specialized nature, researchers should anticipate lead times, particularly if the product is stocked internationally. For quantities exceeding catalog listings, engaging with a supplier's custom synthesis division is the recommended path.

Strategic Application in Medicinal Chemistry

The value of the 3,3-difluoro-4-methylpiperidine scaffold lies in the synergistic combination of its structural features. These features directly address common challenges in drug design, such as metabolic instability and off-target toxicity, ultimately contributing to a more favorable drug candidate profile.

G cluster_properties Core Molecular Properties cluster_outcomes Improved Drug Candidate Profile MetStab Metabolic Stability (C-F₂ blocks oxidation) PK Enhanced Pharmacokinetics MetStab->PK pKaMod Modulated pKa (Reduced basicity) Tox Reduced Off-Target Toxicity (e.g., hERG) pKaMod->Tox ConfRig Conformational Rigidity Potency Improved Potency & Selectivity ConfRig->Potency

Caption: Contribution of the scaffold's properties to drug candidate optimization.

The application of similar difluoropiperidine cores in advanced drug discovery programs provides a clear blueprint for its utility:

  • CNS Disorders: The modulation of lipophilicity and pKa by fluorine is particularly crucial for agents targeting the central nervous system, where crossing the blood-brain barrier is essential.[1]

  • Kinase Inhibition: In the development of kinase inhibitors for oncology, metabolic stability is paramount. A difluoro-indene scaffold, a related structural motif, has been successfully employed to develop potent pan-inhibitors of the BCR-ABL kinase, including drug-resistant mutants.[6]

  • Dopamine Receptor Antagonism: 3,3-difluoro and 4,4-difluoropiperidine ethers have been synthesized and characterized as potent Dopamine 4 Receptor (D4R) antagonists.[7] In these series, the fluorinated scaffold was key to modulating physicochemical properties to improve CNS multi-parameter optimization (MPO) scores.[7]

Representative Synthetic Approach

While the exact manufacturing processes of commercial suppliers are proprietary, a chemically sound, representative synthesis can be outlined based on established methodologies for analogous fluorinated piperidines.[7][8] A common strategy involves the fluorination of a keto-piperidine precursor.

Disclaimer: This protocol is illustrative and has not been optimized. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Objective: To synthesize this compound from a suitable precursor.

Methodology:

  • Step 1: Protection of Piperidine Nitrogen.

    • Start with a commercially available 4-methyl-3-piperidinone derivative.

    • React the piperidinone with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-4-methyl-3-piperidinone. This prevents side reactions at the nitrogen atom in subsequent steps.

  • Step 2: Geminal Difluorination.

    • The protected keto-piperidine is subjected to deoxydifluorination.

    • A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or a related analogue like Deoxo-Fluor®.

    • The reaction is typically performed in an inert solvent like dichloromethane (DCM) at controlled temperatures, starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.

    • This step replaces the carbonyl oxygen with two fluorine atoms to yield N-Boc-3,3-difluoro-4-methylpiperidine.

  • Step 3: Deprotection and Salt Formation.

    • The N-Boc protecting group is removed under acidic conditions.

    • A solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether is added to the protected difluoropiperidine.

    • This reaction cleaves the Boc group and simultaneously forms the hydrochloride salt of the piperidine nitrogen.

    • The product, this compound, typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • Step 4: Characterization.

    • The final product's identity and purity should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a high-value, strategically important building block for modern drug discovery. Its commercial availability in research-scale quantities from specialized suppliers enables its use in discovery programs targeting a wide range of therapeutic areas. The unique combination of a proven heterocyclic scaffold with the benefits of geminal difluorination—enhanced metabolic stability and modulated basicity—provides medicinal chemists with a powerful tool to overcome common developmental hurdles and design superior clinical candidates.

References

Methodological & Application

The Strategic Deployment of 3,3-Difluoro-4-methylpiperidine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, present in a significant number of pharmaceuticals and bioactive compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with biological targets. In recent years, the strategic incorporation of fluorine atoms into organic molecules has become a paramount tool for fine-tuning physicochemical and pharmacological properties.[2] The introduction of a gem-difluoro group, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and the pKa of nearby basic centers.[2][3]

This guide focuses on the utility of 3,3-Difluoro-4-methylpiperidine hydrochloride , a valuable building block that combines the structural rigidity of the piperidine ring with the unique electronic properties of the gem-difluoro group. This strategic combination offers medicinal chemists a powerful tool to address common challenges in drug design, such as enhancing metabolic stability and modulating receptor affinity.

Key Physicochemical Properties and Their Implications

The presence of the electron-withdrawing gem-difluoro group at the 3-position of the piperidine ring has a significant impact on the basicity of the nitrogen atom. This modulation of pKa is a critical feature, as it can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] Generally, the introduction of fluorine atoms lowers the pKa of a nearby amine. This can be advantageous in mitigating off-target effects, such as interactions with the hERG ion channel, which is a common liability for basic amines.

Furthermore, the gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, while also increasing the molecule's lipophilicity (logP). This increased lipophilicity can enhance membrane permeability and improve oral bioavailability. The methyl group at the 4-position introduces a chiral center and provides an additional point of diversity for structure-activity relationship (SAR) studies.

Below is a table summarizing the key physicochemical properties of the parent 3,3-difluoropiperidine, which serves as a useful proxy for understanding the characteristics of the 4-methyl substituted analogue.

PropertyValue (for 3,3-difluoropiperidine)Implication in Drug Design
Molecular Weight121.13 g/mol Contributes to ligand efficiency.
pKa (basic)7.4Reduced basicity compared to piperidine, potentially reducing off-target effects.[4]
cLogPHighIncreased lipophilicity can improve membrane permeability.[3][5]

Applications in Medicinal Chemistry: A Case Study in Dopamine Receptor Antagonists

While specific examples utilizing 3,3-Difluoro-4-methylpiperidine are emerging, the broader class of 3,3-difluoropiperidines has shown significant promise in the development of novel therapeutics. For instance, research into dopamine D4 receptor antagonists for the treatment of L-DOPA-induced dyskinesias in Parkinson's disease has highlighted the utility of this scaffold.[3][5]

In these studies, the 3,3-difluoropiperidine core was incorporated to modulate the physicochemical properties of the compounds. The gem-difluoro group was instrumental in optimizing the lipophilicity and basicity of the molecules, which in turn influenced their binding affinity for the D4 receptor and their overall CNS multi-parameter optimization (MPO) scores.[3] Although SAR studies in this specific series indicated that a 4,4-difluoro substitution pattern was ultimately preferred for D4 receptor affinity, the work underscores the value of fluorinated piperidines in navigating the complex landscape of CNS drug discovery.[5]

Experimental Protocols: Harnessing the Reactivity of this compound

The hydrochloride salt of 3,3-Difluoro-4-methylpiperidine is a stable, crystalline solid that is convenient to handle. Prior to its use in many coupling reactions, it is typically necessary to liberate the free base. This can be achieved by treatment with a suitable base, either in a separate step or in situ.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol describes a general method for the N-alkylation of 3,3-Difluoro-4-methylpiperidine with an aldehyde or ketone.

Workflow for N-Alkylation

A 3,3-Difluoro-4-methyl- piperidine HCl B Free Base Generation (e.g., Et3N, DIEA) A->B Base D Formation of Imine/ Enamine Intermediate B->D C Aldehyde/Ketone C->D F N-Alkylated Product D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: Reductive amination workflow.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the aldehyde or ketone (1.0 eq) and Et₃N (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Arylation using Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of 3,3-Difluoro-4-methylpiperidine with an aryl halide.[6][7]

Catalytic Cycle for Buchwald-Hartwig Amination

cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ligand\nExchange->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative\nAddition HNR2 HNR2 HNR2->Ligand\nExchange Base Base Base->Ligand\nExchange

Caption: Simplified Buchwald-Hartwig amination cycle.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, to an oven-dried reaction vessel, add the aryl halide (1.2 eq), palladium precatalyst, and phosphine ligand.

  • Add this compound (1.0 eq) and the base (2.0 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Amide Bond Formation

This protocol describes a standard method for coupling a carboxylic acid with 3,3-Difluoro-4-methylpiperidine using a peptide coupling reagent.[8]

Workflow for Amide Coupling

A Carboxylic Acid C Activated Ester Intermediate A->C B Coupling Reagent (e.g., HATU, HOBt/EDC) B->C E Amide Product C->E D 3,3-Difluoro-4-methyl- piperidine (free base) D->E

Caption: Amide bond formation workflow.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU) (1.1 eq) or EDC/HOBt (1.1 eq each)

  • Non-nucleophilic base (e.g., DIEA, Et₃N) (3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling reagent(s) (1.1 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) followed by the base (3.0 eq).

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for modern synthetic and medicinal chemistry. Its unique combination of a conformationally defined piperidine scaffold, a pKa-modulating gem-difluoro group, and a chiral methyl substituent provides a rich platform for the design of novel bioactive molecules. The protocols outlined in this guide offer a starting point for the successful incorporation of this promising building block into a wide range of synthetic targets, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Reductive amination protocols involving 3,3-Difluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reductive Amination Protocols Involving 3,3-Difluoro-4-methylpiperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties and ability to interact with biological targets. The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance a molecule's therapeutic potential. Geminal difluorination, as seen in 3,3-Difluoro-4-methylpiperidine, offers a powerful tool for medicinal chemists to modulate key drug-like properties.[1][2][3] The electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen, which can reduce off-target interactions and improve the pharmacokinetic profile. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the direct coupling of amines with aldehydes or ketones.[4][5] This application note provides a detailed guide to the successful application of this compound in reductive amination protocols, focusing on the widely-used and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Mechanistic Rationale and Reagent Selection

The reductive amination process occurs in two main stages:

  • Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Hydride Reduction: A reducing agent selectively reduces the iminium ion to the corresponding amine.

The choice of reducing agent is critical for a successful reaction. While several hydrides can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its exceptional selectivity and mildness.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is mild enough that it does not readily reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion intermediate.[6][7] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the same vessel. It has a broad substrate scope and avoids the use of highly toxic reagents like sodium cyanoborohydride.

  • Sodium Cyanoborohydride (NaBH₃CN): While also selective for iminium ions under controlled pH, this reagent is highly toxic and can generate hydrogen cyanide gas upon acidic workup, posing a significant safety risk.[8]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent that can reduce the starting aldehyde or ketone, leading to alcohol byproducts.[9] Its use typically requires a two-step process where the imine is pre-formed before the reductant is added.[4]

Given its safety, selectivity, and operational simplicity, the protocols detailed below will focus on NaBH(OAc)₃.

Experimental Workflow Diagram

G start_amine 3,3-Difluoro-4-methylpiperidine HCl (Amine Salt) free_amine Free Amine Generation (In Situ) start_amine->free_amine start_carbonyl Aldehyde or Ketone (R1-CO-R2) iminium Iminium Ion Formation [R1R2C=N+HR'] start_carbonyl->iminium base Non-Nucleophilic Base (e.g., Et3N, DIPEA) base->free_amine solvent Aprotic Solvent (DCM or DCE) solvent->free_amine free_amine->iminium Nucleophilic Attack reduction Selective Reduction iminium->reduction reductant Add Reducing Agent NaBH(OAc)3 reductant->reduction Hydride Delivery workup Aqueous Work-up & Purification reduction->workup product Final Product: N-Substituted Piperidine workup->product

Caption: General workflow for reductive amination.

Core Protocol: Reductive Amination with Aldehydes and Ketones

This protocol provides a general method for the coupling of this compound with a variety of carbonyl compounds.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.05 eq) and the selected aldehyde or ketone (1.0 eq).

  • Solvent Addition: Dissolve/suspend the solids in anhydrous DCM or DCE (to a typical concentration of 0.1-0.2 M with respect to the limiting reagent).

  • In-Situ Free-Basing: Add the non-nucleophilic base (e.g., Et₃N, 1.1 eq) to the mixture. Stir at room temperature for 15-20 minutes. The base neutralizes the hydrochloride salt, liberating the free amine which is necessary for the initial nucleophilic attack on the carbonyl.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.3 eq) to the stirring mixture. For less reactive ketones, a slight excess (up to 1.5 eq) may be beneficial. The reaction is typically exothermic; for sensitive substrates, portion-wise addition or cooling in an ice bath may be considered.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final, purified N-substituted 3,3-difluoro-4-methylpiperidine derivative.[10]

Data Summary: Representative Reaction Parameters

The following table outlines typical conditions and expected outcomes for the reductive amination of 3,3-Difluoro-4-methylpiperidine with representative carbonyl partners.

Carbonyl SubstrateBase (eq)NaBH(OAc)₃ (eq)SolventTime (h)Typical Yield (%)
BenzaldehydeEt₃N (1.1)1.3DCM4-885-95
4-MethoxybenzaldehydeDIPEA (1.1)1.3DCE4-888-96
IsovaleraldehydeEt₃N (1.1)1.3DCM6-1280-90
CyclohexanoneEt₃N (1.2)1.5DCE12-2475-85
AcetophenoneDIPEA (1.2)1.5DCE18-2460-75

Note: Yields are illustrative and will vary based on substrate, scale, and purification efficiency.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incomplete free-basing of the amine salt.2. Deactivated (old) reducing agent.3. Sterically hindered carbonyl substrate.1. Ensure at least 1.1 eq of base is used; allow for a 20 min pre-stir.2. Use a fresh bottle of NaBH(OAc)₃.3. Increase reaction time, slightly warm the reaction (e.g., to 40 °C), or increase the equivalents of the amine and reductant.
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄).2. Water present in the reaction, leading to NaBH(OAc)₃ decomposition.1. Ensure NaBH(OAc)₃ is used.2. Use anhydrous solvents and reagents.
Double Alkylation (with primary amines) Not applicable for the secondary amine 3,3-Difluoro-4-methylpiperidine.N/A
Slow Reaction with Ketones Ketones are less electrophilic than aldehydes, and iminium formation can be slow.1. Increase reaction time.2. Use a slightly more forcing solvent like DCE, which allows for gentle heating.3. Adding a catalytic amount of acetic acid can sometimes accelerate iminium formation.[7]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for synthesizing a diverse array of N-substituted fluorinated piperidines. The protocol is characterized by its mild conditions, high functional group tolerance, and operational simplicity, making it an indispensable tool for drug discovery and development professionals aiming to leverage the unique benefits of fluorination in their molecular designs.

References

The Strategic Incorporation of 3,3-Difluoro-4-methylpiperidine Hydrochloride in Bioactive Molecules: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorinated Piperidine Advantage in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved small molecule drugs.[1] Its saturated, nitrogen-containing heterocyclic structure offers a versatile scaffold for engaging with biological targets. However, the ever-present challenges in drug development—optimizing potency, selectivity, metabolic stability, and pharmacokinetic profiles—necessitate fine-tuning of this privileged structure. The introduction of fluorine atoms onto the piperidine ring has emerged as a powerful strategy to modulate these properties.[2]

Fluorine's unique stereoelectronic properties, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's pKa, lipophilicity, conformation, and metabolic fate.[3] Specifically, geminal difluorination, as in the 3,3-difluoro-4-methylpiperidine moiety, offers a unique combination of effects. The two fluorine atoms at the 3-position can significantly lower the basicity (pKa) of the piperidine nitrogen, which can be advantageous for reducing off-target effects, such as hERG channel interactions, and improving oral absorption.[2][4] The methyl group at the 4-position provides an additional vector for probing protein-ligand interactions and can influence the conformational preference of the ring.

This comprehensive guide provides detailed application notes and protocols for the synthesis and incorporation of 3,3-difluoro-4-methylpiperidine hydrochloride into bioactive molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of this valuable building block in their medicinal chemistry programs.

Physicochemical Properties and Rationale for Use

The strategic placement of gem-difluoro groups and a methyl substituent on the piperidine ring imparts a unique set of physicochemical properties that can be exploited in drug design.

PropertyInfluence of 3,3-Difluoro-4-methylpiperidine MoietyRationale for Use in Drug Discovery
Basicity (pKa) The strong electron-withdrawing effect of the gem-difluoro group at the 3-position significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.Reduced basicity can mitigate interactions with acidic intracellular compartments and reduce the risk of phospholipidosis. It can also lead to decreased affinity for off-targets like the hERG potassium channel, a common source of cardiotoxicity.[2]
Lipophilicity (LogP/LogD) Fluorination generally increases lipophilicity (LogP). However, the reduction in pKa means that at physiological pH (7.4), a larger fraction of the molecule will be in its neutral, more lipophilic form, potentially altering the distribution coefficient (LogD). The overall effect on lipophilicity needs to be considered in the context of the entire molecule.Modulation of lipophilicity is critical for optimizing solubility, permeability, and plasma protein binding. The gem-difluoro group offers a tool to fine-tune this parameter.[1][5]
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The 3,3-difluoro substitution can block a potential site of metabolism on the piperidine ring.Increased metabolic stability can lead to a longer half-life and improved oral bioavailability of a drug candidate.
Conformational Preference The gauche effect, a preference for a gauche conformation in systems with vicinal electronegative substituents, can influence the conformational equilibrium of the piperidine ring. The presence of the methyl group further biases the ring conformation.Fixing the conformation of a molecule can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Synthetic Strategies for this compound

While a direct, step-by-step synthesis of this compound is not extensively documented in a single source, a plausible and robust synthetic route can be constructed based on established methodologies for the synthesis of substituted 3,3-difluoropiperidines.[4] The following protocol is a representative synthesis starting from commercially available N-Boc-4-piperidone.

Representative Synthetic Workflow

Synthetic Workflow start N-Boc-4-piperidone step1 Step 1: a-Methylation start->step1 step2 Step 2: Fluorination step1->step2 N-Boc-4-methyl-3-piperidone step3 Step 3: Boc Deprotection step2->step3 N-Boc-3,3-difluoro-4-methylpiperidine product 3,3-Difluoro-4-methylpiperidine hydrochloride step3->product HCl salt formation

Caption: A plausible synthetic route to this compound.

Detailed Protocol: Representative Synthesis of this compound

Disclaimer: This protocol is a composite based on analogous reactions and should be optimized for specific laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-4-methyl-3-piperidone

This step involves the α-methylation of N-Boc-4-piperidone. A standard approach is the formation of an enamine, followed by methylation and hydrolysis.

  • Materials: N-Boc-4-piperidone, pyrrolidine, toluene, methyl iodide, water, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 equiv) in toluene, add pyrrolidine (1.2 equiv).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Add methyl iodide (1.5 equiv) and stir the reaction at room temperature overnight.

    • Add water and stir for 1-2 hours to hydrolyze the iminium salt.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-4-methyl-3-piperidone.

Step 2: Synthesis of N-Boc-3,3-difluoro-4-methylpiperidine

Fluorination of the α-methylated ketone is a crucial step. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used.

  • Materials: N-Boc-4-methyl-3-piperidone, Deoxo-Fluor®, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve N-Boc-4-methyl-3-piperidone (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add Deoxo-Fluor® (1.5 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound

The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

  • Materials: N-Boc-3,3-difluoro-4-methylpiperidine, 4 M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve N-Boc-3,3-difluoro-4-methylpiperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or DCM.

    • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equiv).

    • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Application in Bioactive Molecule Synthesis: N-Arylation via Buchwald-Hartwig Amination

A common and powerful method for incorporating the 3,3-difluoro-4-methylpiperidine moiety into a larger scaffold is through N-arylation, connecting the piperidine nitrogen to an aromatic or heteroaromatic ring. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for this transformation.[2][6]

General Protocol for Buchwald-Hartwig N-Arylation

Buchwald-Hartwig Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amide_formation Amide Complex oxidative_addition->amide_formation + Amine, - HX amide_formation->pd0 Reductive Elimination product Ar-N(CH₂)₂C(F₂)CH(CH₃)CH₂ amide_formation->product reductive_elimination Reductive Elimination aryl_halide Ar-X amine HN(CH₂)₂C(F₂)CH(CH₃)CH₂ base Base

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: N-Arylation of this compound

  • Materials: this compound, aryl halide (e.g., aryl bromide or chloride), palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), phosphine ligand (e.g., XPhos, RuPhos, or SPhos), strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide), anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Setup:

    • In an oven-dried Schlenk tube or reaction vial under an inert atmosphere, combine the aryl halide (1.0 equiv), palladium precatalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

    • In a separate vial, neutralize this compound (1.2-1.5 equiv) with a suitable base (e.g., triethylamine or by partitioning between an organic solvent and aqueous sodium bicarbonate) to obtain the free base. Carefully dry the organic solution of the free amine.

    • Add the solution of the free piperidine base to the reaction vessel.

    • Add the strong base (1.5-2.0 equiv).

    • Add the anhydrous solvent.

  • Reaction Conditions:

    • Seal the reaction vessel and heat to 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired N-aryl-3,3-difluoro-4-methylpiperidine derivative.

Case Study: Application in Dopamine D4 Receptor Antagonists

Research into novel dopamine D4 receptor antagonists for the treatment of neurological disorders provides an excellent example of the strategic use of fluorinated piperidines.[1][5] While not specifically using the 4-methyl derivative, studies on 3,3-difluoropiperidine scaffolds have generated valuable structure-activity relationship (SAR) data.

In one study, a series of 3,3-difluoropiperidine and 4,4-difluoropiperidine ethers were synthesized and evaluated for their affinity to the dopamine D4 receptor.[1][5] The results demonstrated that the position of the gem-difluoro group significantly impacts the molecule's properties. Moving the difluoro group from the 4-position to the 3-position was shown to:

  • Modulate pKa: Lowering the basicity of the piperidine nitrogen.

  • Affect Binding Affinity: The SAR data revealed that for a series of phenoxy analogs, the 3,3-difluoro substitution pattern led to compounds with modest D4 receptor binding. In contrast, the corresponding 4,4-difluoro analogs exhibited a significant increase in binding affinity, with some compounds showing Ki values in the low nanomolar range.[1][5]

  • Influence Physicochemical Properties: The 3,3-difluoro analogs generally had lower cLogP values compared to their 4,4-difluoro counterparts, which can be beneficial for improving the overall CNS multi-parameter optimization (MPO) score.[1][5]

This case study underscores the importance of the precise placement of fluorine atoms. The introduction of a methyl group at the 4-position of the 3,3-difluoropiperidine scaffold would provide an additional handle to explore the SAR of this chemical series further, potentially improving binding affinity or selectivity.

Conclusion

This compound is a valuable building block for medicinal chemists seeking to fine-tune the properties of bioactive molecules. Its unique combination of a pKa-lowering gem-difluoro group and a conformation-influencing methyl group provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic parameters. The synthetic and N-arylation protocols provided herein offer a practical guide for the incorporation of this moiety into diverse molecular scaffolds. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like 3,3-difluoro-4-methylpiperidine will undoubtedly play an increasingly important role in the future of drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Analgesics Using Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Analgesic Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant analgesic agents. Its conformational flexibility and the ability to be readily functionalized at various positions make it an ideal template for the design of novel therapeutics targeting the central nervous system. Notably, the methylpiperidine moiety is a key structural feature in potent synthetic opioids such as fentanyl and meperidine analogues.[1][2] Strategic modification of the methylpiperidine core allows for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles, to develop safer and more effective analgesics.[3][4]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical techniques for the development of novel analgesics based on methylpiperidine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new pain therapeutics. We will delve into the synthesis of key precursors, methods for diversification of the core structure, and protocols for the evaluation of analgesic efficacy, all while emphasizing the rationale behind the experimental choices and providing troubleshooting guidance.

Section 1: Synthesis of Key Methylpiperidine Precursors

A reliable and scalable synthesis of the core methylpiperidine precursors is the foundational step in any drug discovery campaign. Here, we focus on the preparation of N-methyl-4-piperidone, a versatile intermediate for the synthesis of a wide range of 4-substituted methylpiperidine analgesics.

Synthesis of N-Methyl-4-piperidone

N-methyl-4-piperidone is a common starting material for the synthesis of 4-amino-N-methylpiperidine derivatives, which are precursors to potent analgesics.[1] Several synthetic routes have been reported, with one common method involving a Mannich-type reaction followed by hydrolysis and decarboxylation.[5]

Protocol 1: Synthesis of N-Methyl-4-piperidone via Diethyl 1,3-acetonedicarboxylate

This protocol is based on the condensation of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine, followed by acidic hydrolysis and decarboxylation.[5]

Materials:

  • Diethyl 1,3-acetonedicarboxylate

  • Formaldehyde (37% aqueous solution)

  • Methylamine (40% aqueous solution)

  • Benzene

  • p-Toluenesulfonic acid

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq) in benzene. Add p-toluenesulfonic acid (catalytic amount). To the stirred solution, add formaldehyde (3.0 eq) and methylamine (2.0 eq). Heat the mixture to reflux and stir for 4-6 hours.[5]

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid and stir vigorously for 4 hours. Separate the acidic aqueous layer and heat it to reflux for 2-3 hours to effect decarboxylation.[5]

  • Work-up and Purification: Cool the solution and adjust the pH to >12 with a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-4-piperidone. The crude product can be purified by vacuum distillation.[5][6]

Section 2: Core Scaffold Modification Strategies

With the precursor in hand, the next stage involves the introduction of chemical diversity to explore the structure-activity relationship (SAR). The most common and effective strategies for modifying the methylpiperidine scaffold are N-alkylation and N-acylation of a 4-amino substituent, and reductive amination of the 4-keto group.

Reductive Amination of N-Methyl-4-piperidone

Reductive amination is a powerful one-pot reaction to convert the ketone functionality of N-methyl-4-piperidone into a primary, secondary, or tertiary amine, which serves as a key handle for further derivatization.[7]

Protocol 2: Synthesis of 4-Amino-1-methylpiperidine Derivatives via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that does not reduce the starting ketone.[7]

Materials:

  • N-Methyl-4-piperidone

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-4-piperidone (1.0 eq) and the desired amine (1.1 eq) in DCE or DCM. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Troubleshooting Reductive Amination:

Problem Possible Cause Solution
Low Yield Incomplete imine/iminium ion formation.Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Premature decomposition of the reducing agent.Add the reducing agent portion-wise and maintain the temperature.
Mixture of Products Over-alkylation with primary amines.Use a slight excess of the primary amine.
N-Alkylation of 4-Amino-1-methylpiperidine Derivatives

N-alkylation introduces an alkyl group onto the 4-amino nitrogen, a common modification in the synthesis of fentanyl analogues where a phenethyl group is often introduced.[1]

Protocol 3: N-Alkylation of a 4-Aminopiperidine Derivative

This protocol employs an alkyl halide in the presence of a base to neutralize the acid formed during the reaction.[8]

Materials:

  • 4-Amino-1-methylpiperidine derivative

  • Alkyl Halide (e.g., Phenethyl Bromide)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve the 4-amino-1-methylpiperidine derivative (1.0 eq) in anhydrous acetonitrile or DMF. Add a base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.2 eq).

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, filter off the inorganic base if used. Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Troubleshooting N-Alkylation:

Problem Possible Cause Solution
Slow or Incomplete Reaction Poor leaving group on the alkylating agent.Use an alkyl bromide or iodide instead of a chloride.[8]
Steric hindrance.Increase the reaction temperature or use a more polar solvent like DMF.
Over-alkylation (Quaternary Salt Formation) Highly reactive alkylating agent.Add the alkylating agent slowly to a solution of the amine. Use a milder base.[9]
N-Acylation of 4-Amino-1-methylpiperidine Derivatives

N-acylation to form an amide bond is a crucial step in the synthesis of many potent analgesics, including fentanyl and its analogues.[1] The choice of coupling reagent is critical for achieving high yields and purity, especially with sterically hindered or electronically deactivated substrates.[10]

Protocol 4: N-Acylation using HATU as a Coupling Reagent

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent that often provides superior results for challenging amide bond formations.[10]

Materials:

  • 4-Amino-1-methylpiperidine derivative

  • Carboxylic Acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Carboxylic Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amide Bond Formation: Add the 4-amino-1-methylpiperidine derivative (1.2 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[10]

Troubleshooting Amide Coupling Reactions:

Problem Possible Cause Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. Consider using a more potent coupling reagent like HATU.[7]
Low nucleophilicity of the amine.Increase the reaction temperature or use a more polar solvent.
Racemization of Chiral Centers Use of a strong base or high temperatures.Use a non-nucleophilic base like DIPEA and run the reaction at a lower temperature. Additives like HOBt can suppress racemization when using carbodiimide coupling agents.[11]

Section 3: Purification and Characterization

Rigorous purification and unambiguous characterization are paramount to ensure that the biological data obtained is reliable.

Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying the synthesized derivatives. A typical solvent system for these relatively polar compounds is a gradient of methanol in dichloromethane. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce peak tailing of basic compounds on silica gel.[12]

  • Crystallization: For solid compounds, crystallization can be a highly effective purification method. A single-solvent recrystallization from a solvent in which the compound is sparingly soluble at room temperature but soluble when hot (e.g., ethanol, isopropanol) is a good starting point.[10] For compounds that "oil out," a solvent/anti-solvent system can be employed.[10]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. Key diagnostic signals include the appearance of new peaks corresponding to the added alkyl or acyl groups and shifts in the signals of the piperidine ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the final compounds. The fragmentation pattern can also provide valuable structural information.

Expected Characterization Data for a Representative N-Acyl-4-amino-1-methylpiperidine Derivative:

Technique Expected Observations
¹H NMR Appearance of amide N-H proton signal (typically downfield). Signals for the protons of the newly introduced acyl group. Characteristic signals for the methylpiperidine scaffold.
¹³C NMR Appearance of a carbonyl carbon signal for the amide (typically ~170 ppm). Signals for the carbons of the acyl group.
HRMS Molecular ion peak corresponding to the calculated exact mass of the compound.

Section 4: Evaluation of Analgesic Activity

The in vivo evaluation of analgesic activity is a critical step in the drug discovery process. The hot-plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics.[13]

Hot-Plate Test Protocol

The hot-plate test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.[13]

Materials and Equipment:

  • Hot-plate apparatus with adjustable temperature control

  • Transparent glass cylinder to confine the animal

  • Test animals (e.g., mice or rats)

  • Test compound, vehicle control, and positive control (e.g., morphine)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Set the hot-plate temperature to 55 ± 0.5 °C. Place each animal individually on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Section 5: Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the methylpiperidine scaffold allows for the elucidation of the structure-activity relationship, providing crucial insights for the design of more potent and selective analgesics.

Key SAR Observations for Methylpiperidine-Based Analgesics:

  • N-Substituent on the Piperidine Ring: For fentanyl analogues, a phenethyl group on the piperidine nitrogen is generally optimal for high analgesic potency.[1]

  • Acyl Group on the 4-Anilino Nitrogen: The nature of the acyl group significantly influences activity. For instance, a propionamide group is found in fentanyl, while other small alkyl amides can also confer high potency.[4]

  • Substitution on the Anilino Phenyl Ring: Substituents on the phenyl ring of the anilino group can modulate potency and selectivity. For example, a 4-methoxycarbonyl group is present in remifentanil.

  • Methyl Group on the Piperidine Ring: The position and stereochemistry of the methyl group on the piperidine ring can have a profound impact on activity. For instance, cis-3-methylfentanyl is significantly more potent than its trans isomer.[14]

Section 6: Safety Precautions

The synthesis of these compounds involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations of volatile, toxic, or flammable reagents should be performed in a certified chemical fume hood.

  • Handling of Reagents:

    • Alkyl Halides: Many are toxic and volatile. Handle with care in a fume hood.

    • Strong Bases (e.g., NaH): React violently with water. Use under an inert atmosphere.

    • Corrosive Reagents (e.g., Concentrated Acids, SOCl₂): Handle with extreme caution, wearing appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The methylpiperidine scaffold remains a highly valuable starting point for the design and synthesis of novel analgesics. By employing the synthetic strategies and protocols outlined in this guide, researchers can efficiently generate libraries of diverse derivatives for biological evaluation. A systematic approach to SAR exploration, coupled with rigorous purification and characterization, will pave the way for the discovery of the next generation of safer and more effective pain therapeutics.

Visualizations

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Modification cluster_2 Evaluation N-Methyl-4-piperidone N-Methyl-4-piperidone Reductive Amination Reductive Amination N-Methyl-4-piperidone->Reductive Amination Amine, NaBH(OAc)3 N-Alkylation N-Alkylation Reductive Amination->N-Alkylation 4-Amino-1-methylpiperidine Derivative 4-Amino-1-methylpiperidine Derivative Reductive Amination->4-Amino-1-methylpiperidine Derivative N-Acylation N-Acylation N-Alkylation->N-Acylation N-Alkyl-4-amino-1-methylpiperidine N-Alkyl-4-amino-1-methylpiperidine N-Alkylation->N-Alkyl-4-amino-1-methylpiperidine Novel Analgesic Candidate Novel Analgesic Candidate N-Acylation->Novel Analgesic Candidate 4-Amino-1-methylpiperidine Derivative->N-Alkylation Alkyl Halide, Base N-Alkyl-4-amino-1-methylpiperidine->N-Acylation Carboxylic Acid, Coupling Reagent Purification & Characterization Purification & Characterization Novel Analgesic Candidate->Purification & Characterization Analgesic Assay Analgesic Assay Purification & Characterization->Analgesic Assay Pure Compound Pure Compound Purification & Characterization->Pure Compound Biological Data Biological Data Analgesic Assay->Biological Data Pure Compound->Analgesic Assay

Caption: General workflow for the synthesis and evaluation of novel analgesics.

Amide Coupling Reaction Mechanism (HATU)

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster [R-CO-OAt]+ RCOOH->ActiveEster HATU HATU HATU->ActiveEster DIPEA DIPEA DIPEA->ActiveEster Amide R-CONR'R'' ActiveEster->Amide R2NH R'R''NH R2NH->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

Application Notes & Protocols: The Strategic Incorporation of Fluorinated Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Beyond the Privileged Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, present in over 59% of all small-molecule drugs approved by the FDA.[1] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. However, the very properties that make it attractive—its basic nitrogen and flexible conformation—can also present challenges in drug development, including metabolic instability, off-target effects (such as hERG channel affinity), and suboptimal pharmacokinetic profiles.

The strategic introduction of fluorine, an element with unique and powerful electronic properties, has emerged as a transformative tool in medicinal chemistry.[2][3][4] By replacing hydrogen with fluorine on the piperidine ring, chemists can exert exquisite control over the molecule's fundamental physicochemical and conformational properties. This guide provides an in-depth exploration of the application of fluorinated piperidines, moving from the foundational principles of their design to practical synthetic and analytical protocols for their successful integration into drug discovery programs.

Part 1: The Foundational Impact of Fluorination on Piperidine Scaffolds

The decision to incorporate fluorine is not merely a bioisosteric replacement for hydrogen but a deliberate strategy to fine-tune a molecule's properties for enhanced therapeutic performance. The high electronegativity, small atomic radius, and the strength of the C-F bond are the primary drivers of these modifications.[5]

Strategic Modulation of Physicochemical Properties
  • Basicity (pKa) Attenuation: The piperidine nitrogen is basic, typically with a pKa around 11. While this basicity can be crucial for target binding, it often leads to undesirable properties, including high clearance and potential for cardiotoxicity through hERG channel interactions. Fluorine's potent electron-withdrawing inductive effect significantly lowers the pKa of the nearby nitrogen.[3][6] This reduction in basicity can mitigate hERG affinity, reduce unwanted interactions with acidic tissues, and ultimately lead to a more favorable pharmacokinetic profile.[7][8][9]

  • Enhanced Metabolic Stability: The C-H bonds on a piperidine ring are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance. The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to enzymatic cleavage.[3][5] Introducing fluorine at a metabolically labile position effectively "shields" the molecule from degradation, which can significantly increase its metabolic half-life and improve oral bioavailability.[10][11]

  • Fine-Tuning Lipophilicity: While often assumed to increase lipophilicity, fluorine's effect is highly dependent on its context. In aliphatic systems like piperidines, monofluorination can subtly increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration—a critical factor for drugs targeting the central nervous system (CNS).[5][12] However, strategic placement and multifluorination can also be used to modulate polarity and solubility.

Table 1: Comparative Physicochemical Properties of Piperidine vs. Fluorinated Analogues

CompoundpKa (Calculated)Comment
Piperidine11.2Highly basic, potential for off-target effects.
3-Fluoropiperidine9.7Significant pKa reduction due to inductive effect.
4-Fluoropiperidine10.2Less pronounced pKa reduction as fluorine is more distant.
3,3-Difluoropiperidine7.8Strong pKa depression from two fluorine atoms.

Data is illustrative and sourced from chemoinformatic calculations presented in literature.[6][13][14]

Exerting Conformational Control

Perhaps the most elegant application of fluorination is its ability to control the three-dimensional shape of the piperidine ring. While a standard piperidine ring undergoes rapid chair-flipping, fluorine substitution can create a strong conformational preference.

Due to a combination of electrostatic (charge-dipole) and hyperconjugative interactions, a fluorine atom on the piperidine ring often has a pronounced preference for the axial position, particularly when the nitrogen is protonated.[2][15][16][17] This phenomenon, sometimes called the "fluorine gauche effect," can lock the piperidine ring into a specific, rigid conformation.[17] By pre-organizing the molecule into its bioactive conformation, this rigidity can lead to a significant increase in binding affinity and selectivity for its intended biological target, as less entropic penalty is paid upon binding.[5][18]

Piperidine Piperidine Scaffold Fluorination Strategic Fluorination (C-H → C-F) Piperidine->Fluorination Modification pKa Lower pKa (Reduced Basicity) Fluorination->pKa Inductive Effect Metabolism Increased Metabolic Stability (Blocked CYP Oxidation) Fluorination->Metabolism Strong C-F Bond Conformation Conformational Rigidity (Axial-F Preference) Fluorination->Conformation Hyperconjugation & Electrostatics sub_pKa ↓ hERG Liability ↑ Favorable PK pKa->sub_pKa sub_Metabolism ↑ Half-Life (t½) ↑ Bioavailability Metabolism->sub_Metabolism sub_Conformation ↑ Binding Affinity ↑ Selectivity Conformation->sub_Conformation

Figure 1: The multifaceted impact of strategic fluorination on the properties of a piperidine scaffold in drug discovery.

Part 2: Synthetic Access to Fluorinated Piperidines

The practical application of fluorinated piperidines hinges on the availability of robust and scalable synthetic methods. While numerous strategies exist, the catalytic hydrogenation of readily available fluoropyridines has become a preferred method for its efficiency and selectivity.[1][19]

Start Fluoropyridine Precursor (Commercially Available) Step1 Step 1: Hydrogenation Setup (Reactor, Catalyst, Solvent) Start->Step1 Step2 Step 2: Reaction (H₂ Pressure, Temp, Time) Step1->Step2 Step3 Step 3: Work-up & Purification (Filtration, Extraction, Chromatography) Step2->Step3 End All-cis-(Multi)fluorinated Piperidine (High Diastereoselectivity) Step3->End

Figure 2: A generalized workflow for the synthesis of fluorinated piperidines via catalytic hydrogenation.

Protocol 1: Diastereoselective Synthesis of cis-3-Fluoropiperidine via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a fluoropyridine precursor, which typically yields the cis diastereomer with high selectivity.[1][20]

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and filtration apparatus (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add 3-fluoropyridine (1.0 eq) and anhydrous methanol to the reactor vessel. A typical concentration is 0.1-0.5 M.

  • Acidification: Under an inert atmosphere, carefully add concentrated HCl (1.1 eq). The protonation of the pyridine nitrogen is crucial for activating the ring towards reduction and preventing catalyst poisoning.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %). The catalyst should be handled in an inert atmosphere if possible, as it can be pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but consult literature for specific substrates).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (or with gentle heating, e.g., 40-50 °C) for 12-24 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-3-fluoropiperidine hydrochloride salt. This can be further purified by recrystallization or used directly. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) followed by extraction.

Causality and Trustworthiness: This protocol is reliable because the heterogeneous catalyst (Pd/C) directs the incoming hydrogen atoms to the same face of the aromatic ring as it adsorbs, leading to the observed cis-diastereoselectivity.[1] The acidic conditions are critical for protonating the pyridine, which enhances its reactivity and prevents the nitrogen lone pair from poisoning the palladium surface.

Part 3: Essential Characterization and Application Protocols

Once synthesized, the fluorinated piperidine must be characterized to confirm its properties and evaluated for its potential as a drug candidate.

cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Candidate New Fluorinated Piperidine Compound pKa pKa Determination (Potentiometric Titration) Candidate->pKa LogP LogP Measurement (Shake-Flask or HPLC) Candidate->LogP MetStab Metabolic Stability Assay (Human Liver Microsomes) Candidate->MetStab Perm Permeability Assay (e.g., PAMPA) Candidate->Perm BioAssay Primary Biological Assay (Target Binding / Function) Candidate->BioAssay Decision Go / No-Go Decision for Lead Optimization pKa->Decision LogP->Decision MetStab->Decision Perm->Decision BioAssay->Decision

Figure 3: A streamlined workflow for the initial evaluation of a novel fluorinated piperidine-containing drug candidate.

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay is a standard industry method to predict in vivo metabolic clearance by measuring the rate at which a compound is metabolized by enzymes in HLMs.[10]

Materials:

  • Test compound (fluorinated piperidine derivative), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration of 0.5 mg/mL). Prepare the test compound working solution by diluting the stock in buffer (e.g., final assay concentration of 1 µM).

  • Incubation Setup (in a 96-well plate):

    • Add the HLM working solution to the wells.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This starts the "clock" (t=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The ACN precipitates the proteins, stopping the enzymatic reaction.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining amount of the parent test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. The in vitro half-life (t½) is calculated as: t½ = 0.693 / k .

Causality and Trustworthiness: This protocol provides a reliable estimate of metabolic stability by recreating the primary site of drug metabolism in vitro. The use of an NADPH regenerating system ensures the continuous supply of the necessary cofactor for CYP enzyme activity. Comparing the resulting half-life to that of a non-fluorinated analogue directly validates the strategic benefit of the C-F bond in blocking metabolism.

Part 4: Concluding Remarks and Future Outlook

The strategic incorporation of fluorine into the piperidine scaffold is a validated and powerful strategy in modern drug discovery. From modulating pKa to reduce toxicity, to blocking metabolic hotspots and rigidly controlling conformation for enhanced potency, the benefits are clear and compelling. The development of robust synthetic methodologies, such as the catalytic hydrogenation of fluoropyridines, has made these valuable building blocks more accessible than ever.[1][20] As our understanding of fluorine's subtle stereoelectronic effects deepens, its application will continue to drive the discovery of safer, more effective medicines across all therapeutic areas, from CNS disorders to oncology.[12][21] The fluorinated piperidine is no longer a niche curiosity but a cornerstone of rational drug design.

References

Experimental protocols for reactions with 3,3-Difluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 3,3-Difluoro-4-methylpiperidine Hydrochloride in Synthetic Chemistry

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and biologically active compounds.[1] Its conformation and the basicity of the nitrogen atom are critical for molecular recognition and binding at biological targets. The strategic incorporation of fluorine atoms onto the piperidine scaffold offers a powerful tool for modulating these properties. Specifically, the geminal difluoro substitution, as seen in 3,3-Difluoro-4-methylpiperidine, provides a mechanism to finely tune the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for improving metabolic stability, altering binding affinity, or disrupting undesirable interactions with off-target proteins like the hERG ion channel.[2]

This guide provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, aimed at researchers, medicinal chemists, and drug development professionals. The focus is on providing robust, reproducible methods for N-alkylation and N-arylation, two fundamental reactions for elaborating this valuable building block into diverse chemical entities.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to understand the properties of this compound and the necessary safety precautions.

PropertyValueSource
IUPAC Name 3,3-difluoro-4-methylpiperidine;hydrochlorideN/A
Molecular Formula C₆H₁₂ClF₂N[3]
Molecular Weight 175.62 g/mol N/A
Physical Form Solid[4]
Storage Store in an inert atmosphere at room temperature.[4]N/A

Safety and Handling:

This compound and related fluorinated amines should be handled with care. While specific toxicity data for this exact compound is limited, analogous compounds are known to be harmful and irritants.

  • Hazard Statements: Based on similar structures, assume the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water. If in eyes, rinse cautiously with water for several minutes and seek medical attention.[7]

    • All waste material must be disposed of in accordance with local and national regulations.

Core Reactivity Principles: The Influence of Gem-Difluoro Substitution

The primary site of reactivity for 3,3-Difluoro-4-methylpiperidine is the secondary amine. However, the adjacent C-3 geminal difluoro group exerts a significant electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby lowering its basicity and nucleophilicity compared to a non-fluorinated piperidine.

This modulation of basicity is a key feature exploited in drug design.[2] In a synthetic context, it means that reactions requiring a highly nucleophilic amine may proceed more slowly or require more forcing conditions. For instance, in base-mediated reactions, the choice of an appropriate external base is critical to first deprotonate the hydrochloride salt and then to neutralize any acid generated during the reaction.

Experimental Protocols

The following protocols are detailed step-by-step guides for common and essential reactions involving this compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used for the N-alkylation of secondary amines. This protocol describes the reaction of 3,3-Difluoro-4-methylpiperidine with an aldehyde to form a tertiary amine.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification s1 Combine 3,3-Difluoro-4-methylpiperidine HCl, aldehyde, and solvent (e.g., CH₂Cl₂) s2 Add triethylamine (Et₃N) to neutralize HCl and stir for 10-15 min s1->s2 r1 Add reducing agent (e.g., Na(OAc)₃BH) in portions s2->r1 r2 Stir at room temperature for 12-24h r1->r2 r3 Monitor reaction by TLC or LC-MS r2->r3 w1 Quench with saturated aq. NaHCO₃ r3->w1 w2 Extract with organic solvent (e.g., CH₂Cl₂ or EtOAc) w1->w2 w3 Wash organic layer with brine, dry over Na₂SO₄, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

    • Add the desired aldehyde (1.1 equiv.).

    • Dissolve the solids in a suitable anhydrous solvent (e.g., dichloromethane [CH₂Cl₂] or dichloroethane [DCE], ~0.1 M concentration).

    • Add triethylamine (Et₃N) (1.2 equiv.) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 15 minutes at room temperature.

  • Reaction Execution:

    • To the stirred mixture, add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equiv.) portion-wise over 5 minutes. The use of Na(OAc)₃BH is advantageous as it is a mild and selective reducing agent.[8][9]

    • Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction at room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ions, and tolerant of many functional groups.
Base Triethylamine (Et₃N)Sufficiently basic to deprotonate the hydrochloride salt without interfering with the reaction.
Solvent Dichloromethane (CH₂Cl₂)Aprotic solvent that effectively dissolves reactants and does not interfere with the reducing agent.
Stoichiometry Aldehyde (1.1 eq), Na(OAc)₃BH (1.5 eq)A slight excess of the aldehyde and reducing agent ensures complete consumption of the limiting amine.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming C-N bonds between amines and aryl halides. Given the reduced nucleophilicity of the fluorinated piperidine, careful selection of the catalyst, ligand, and base is critical for success.[10]

cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification s1 To an oven-dried flask, add: - Aryl Halide (1.0 equiv) - 3,3-Difluoro-4-methylpiperidine HCl (1.2 equiv) - Pd Catalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) - Base (e.g., NaOtBu) s2 Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) s1->s2 r1 Heat the mixture to 80-110 °C with vigorous stirring s2->r1 r2 Monitor reaction by TLC or LC-MS r1->r2 w1 Cool to room temperature and dilute with organic solvent (e.g., EtOAc) r2->w1 w2 Filter through Celite to remove catalyst w1->w2 w3 Wash filtrate with water and brine, dry over Na₂SO₄, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Step-by-Step Methodology:

  • Reaction Setup (must be performed under an inert atmosphere):

    • In a glovebox or Schlenk line, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu], 2.5 equiv.) to an oven-dried flask with a stir bar.[10][11] The additional base is required to neutralize the hydrochloride and the H-X formed.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) in an oil bath with vigorous stirring.

    • Monitor the reaction's progress by LC-MS until the aryl halide is consumed (typically 12-24 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute with a solvent such as ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[10]

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

G A Oxidative Addition Pd(0)L₂ adds to Ar-X to form L₂Pd(II)(Ar)(X) B Base Coordination & Amine Binding Base deprotonates Amine-HCl. Amine coordinates to Pd(II) complex. A->B 1 C Reductive Elimination C-N bond is formed, releasing the N-aryl product and regenerating the Pd(0) catalyst. B->C 2 C->A 3

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

ParameterRecommended ChoiceRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhosA common combination for challenging couplings. Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition and reductive elimination steps.[10]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required to deprotonate the amine hydrochloride and facilitate the catalytic cycle.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents suitable for palladium-catalyzed reactions. Must be degassed to prevent catalyst oxidation.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen and must be protected to maintain its activity.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a means to strategically modulate the physicochemical properties of lead compounds. While the presence of the gem-difluoro group reduces the nucleophilicity of the piperidine nitrogen, robust and reliable protocols such as reductive amination and Buchwald-Hartwig amination can be effectively employed for its functionalization. Careful attention to reaction conditions, particularly the choice of reagents and the maintenance of an inert atmosphere for cross-coupling reactions, is paramount for achieving high yields and purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate this versatile fluorinated scaffold into their synthetic programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Difluoro-4-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated piperidine scaffolds. The introduction of a gem-difluoro group into a piperidine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these structures highly valuable in medicinal chemistry.[1] However, the synthetic route is not without its challenges.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and a detailed experimental protocol to navigate the complexities of this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles.

Question 1: My deoxofluorination reaction with DAST has a very low yield. What are the primary causes and how can I fix this?

Answer: Low yield in a DAST-mediated deoxofluorination is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.

  • Cause 1: Reagent Quality and Stoichiometry. Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture and can degrade over time, especially with improper storage.[2]

    • Solution: Always use a fresh bottle of DAST or a recently opened one stored under an inert atmosphere (Nitrogen or Argon).[2] Ensure all glassware is rigorously dried and the reaction is run under anhydrous conditions. For sterically hindered or less reactive ketones, you may need to increase the equivalents of DAST from the typical 1.2-1.5 eq. to 2-3 eq.[3][4]

  • Cause 2: Inadequate Reaction Temperature. The conversion of ketones to geminal difluorides with DAST often requires temperatures from 0 °C to room temperature, and sometimes gentle heating.[5][6]

    • Solution: If your reaction is stalling at low temperatures (e.g., -78 °C, which is common for fluorinating alcohols), allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).[7] Monitor the reaction progress by TLC or GC-MS. Gentle heating up to 50 °C can be attempted, but extreme caution is advised as DAST can decompose exothermically and explosively above this temperature.[5]

  • Cause 3: Incomplete N-Protection. The piperidine nitrogen is nucleophilic and can react with DAST or its byproducts if not adequately protected.

    • Solution: Ensure the Boc (tert-butoxycarbonyl) protection of the starting material, N-Boc-4-methylpiperidin-3-one, is complete. Verify the purity of your starting material by ¹H NMR before starting the fluorination step. Incomplete protection necessitates re-running the protection step or purifying the protected starting material.

  • Cause 4: Side Reactions. The exothermic nature of the DAST reaction can lead to side reactions like elimination if the temperature is not controlled, especially during reagent addition.[8]

    • Solution: Add DAST dropwise to a cooled solution (-78 °C or 0 °C) of your substrate to manage the exotherm.[7] After addition, the reaction can then be allowed to warm.

Question 2: I'm observing significant byproduct formation in my reaction mixture. What are these impurities and how can I minimize them?

Answer: Byproduct formation is often linked to the reactivity of DAST and the reaction conditions.

  • Common Byproduct 1: Vinyl Fluoride. For enolizable ketones, elimination can occur, leading to the formation of a vinyl fluoride byproduct.[9]

    • Mitigation: Maintaining a low temperature during DAST addition is critical. Using a non-polar aprotic solvent like dichloromethane (DCM) or benzene can also help suppress this side reaction.[10]

  • Common Byproduct 2: Rearrangement Products. While less common with DAST compared to other fluorinating agents, acid-labile substrates can undergo rearrangement.[5]

    • Mitigation: Ensure the DAST is of high purity and free from acidic contaminants like HF, which can form upon exposure to moisture.[2] Using an acid scavenger like a hindered base (e.g., proton sponge) can sometimes be beneficial, but its compatibility with DAST must be considered.

  • Common Byproduct 3: Products from DAST Decomposition. Heating DAST above 50-70 °C can cause it to decompose, leading to a complex mixture of byproducts and posing a significant safety hazard.[5][11]

    • Mitigation: Strictly control the reaction temperature. Consider using a more thermally stable alternative like Deoxo-Fluor®, especially for less reactive ketones that might require heating.[6][12]

Question 3: The final deprotection/salt formation step is giving me an impure product or poor recovery. What should I do?

Answer: The conversion of N-Boc-3,3-difluoro-4-methylpiperidine to its hydrochloride salt is a crucial final step.

  • Issue 1: Incomplete Boc Deprotection.

    • Solution: Use a sufficient excess of a strong acid. A common and effective method is using a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) and allowing the reaction to stir for 1-4 hours at room temperature.[13] Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Issue 2: Product Isolation and Purity. The resulting hydrochloride salt can sometimes be hygroscopic or difficult to crystallize. Unprotected fluorinated piperidines can also be volatile, leading to loss during solvent removal.[14][15]

    • Solution: After concentrating the reaction mixture, trituration with a non-polar solvent like diethyl ether or hexanes can help precipitate the hydrochloride salt as a solid.[13] If the salt is an oil, redissolving in a minimal amount of methanol and re-precipitating with ether can be effective. To avoid volatility issues, avoid concentrating the free amine; instead, work directly with the salt.

  • Issue 3: Residual Acid. Excess HCl can remain in the final product.

    • Solution: After precipitation, wash the solid product with the non-polar solvent (e.g., diethyl ether) to remove residual acid. Drying the final salt under high vacuum is also essential.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound? The most common strategy involves a multi-step synthesis, which can be visualized in the workflow below. It begins with a suitable precursor like 1-benzyl-4-methylpiperidin-3-one, which is then N-protected (commonly with a Boc group), followed by the key deoxofluorination step, and finally deprotection to yield the hydrochloride salt.

Q2: Why is N-protection necessary before the fluorination step? The secondary amine of the piperidine ring is a nucleophile and can react with electrophilic reagents like DAST. This would lead to undesired side reactions and a complex product mixture. Protecting the nitrogen as a carbamate (e.g., Boc) renders it non-nucleophilic, directing the reactivity towards the desired ketone fluorination. This multi-step approach involving protection and deprotection is a standard strategy in the synthesis of complex amines.[16]

Q3: What are the critical safety precautions when handling DAST or Deoxo-Fluor®? These reagents are hazardous and require strict safety protocols.

  • Handling: Always handle DAST and its analogues in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[12]

  • Reactivity with Water: They react violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[2][17] All reactions must be conducted under strictly anhydrous conditions with oven-dried glassware and an inert atmosphere (N₂ or Ar).[2]

  • Thermal Instability: DAST is known to be thermally unstable and can decompose explosively when heated above 50-70 °C.[5][8] Deoxo-Fluor® is more thermally stable but should still be handled with care.[12][18] Reactions should not be heated without proper safety measures (e.g., blast shield) and careful temperature monitoring.

  • Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a stirred, cooled solution of a base like saturated sodium bicarbonate (NaHCO₃).

Q4: Are there safer alternatives to DAST? Yes. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and XtalFluor® salts are generally considered to be more thermally stable and less explosive than DAST, offering a safer operational profile, especially for larger-scale reactions.[5][18][19]

Part 3: Visualizations and Protocols

Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection & Salt Formation A 1-Benzyl-4-methyl- piperidin-3-one B N-Boc-4-methyl- piperidin-3-one A->B (Boc)2O, Pd/C, H2 C N-Boc-3,3-difluoro- 4-methylpiperidine B->C DAST or Deoxo-Fluor® DCM, -78°C to RT D 3,3-Difluoro-4-methyl- piperidine hydrochloride C->D 4M HCl in Dioxane Troubleshooting_Yield Start Low Reaction Yield Check_SM Verify Purity of N-Boc Starting Material Start->Check_SM Outcome_SM_OK Purity OK? Check_SM->Outcome_SM_OK Check_Reagent Use Fresh DAST/ Increase Equivalents Outcome_Reagent_OK Yield Improved? Check_Reagent->Outcome_Reagent_OK Check_Temp Modify Temperature Profile (e.g., warm to RT) Outcome_Temp_OK Yield Improved? Check_Temp->Outcome_Temp_OK Check_Workup Optimize Quenching and Extraction Success Problem Solved Check_Workup->Success Outcome_SM_OK->Check_Reagent Yes Fix_SM Re-purify or Re-synthesize SM Outcome_SM_OK->Fix_SM No Outcome_Reagent_OK->Check_Temp No Outcome_Reagent_OK->Success Yes Outcome_Temp_OK->Check_Workup No Outcome_Temp_OK->Success Yes

References

Technical Support Center: Purification of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,3-Difluoro-4-methylpiperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar fluorinated piperidine intermediates. The presence of the difluoro moiety and the nature of the hydrochloride salt present unique challenges that require carefully considered purification strategies. This guide provides answers to common questions, solutions to frequently encountered problems, and detailed, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and purification of this compound.

Q1: What are the key physical and chemical properties I should be aware of before starting purification?

A1: Understanding the physicochemical properties of this compound is critical for selecting an appropriate purification strategy. As a hydrochloride salt of a secondary amine, it behaves differently than its free-base form.

  • State: It is typically a solid at room temperature, though crude forms may present as oils or waxy solids.

  • Solubility: It exhibits high solubility in polar protic solvents like water, methanol, and ethanol. It has limited solubility in less polar solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and is practically insoluble in non-polar solvents like hexanes or diethyl ether. This solubility profile is key for selecting recrystallization and washing solvents.

  • Stability: The compound is generally stable under standard ambient conditions. However, as an amine salt, it can react with strong bases to liberate the free amine. Care should be taken to avoid unnecessarily high pH unless intentional free-basing is desired. The stability of similar piperidine derivatives can be pH-dependent.[1]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to store the compound in a desiccator and handle it in a low-humidity environment to prevent water absorption, which can affect purity analysis and downstream reactions.

Q2: What is the most effective initial approach for purifying a crude sample of this compound?

A2: For a solid crude product, direct recrystallization is the most straightforward and often most effective initial approach. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, while impurities remain in solution or are insoluble in the hot solvent.

A common starting point is a polar protic solvent like isopropanol (IPA), ethanol, or a mixture such as methanol/ethyl acetate or ethanol/diethyl ether. The anti-solvent (e.g., ethyl acetate, diethyl ether) is added to the hot, dissolved solution until turbidity is observed, which is then clarified by adding a small amount of the primary solvent before cooling.

Decision Workflow for Initial Purification Strategy

G start Crude 3,3-Difluoro-4-methylpiperidine HCl is_solid Is the crude material a solid? start->is_solid is_oily Is it an oil or waxy solid? is_solid->is_oily No recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes triturate Triturate with non-polar solvent (e.g., Ether/Hexanes) is_oily->triturate Yes check_purity Assess Purity (NMR, LC-MS) recrystallize->check_purity triturate->check_purity If solid forms free_base_purify Purify via Free-Base (Protocol 2 & 3) triturate->free_base_purify If remains oily check_purity->free_base_purify No success Product >98% Pure check_purity->success Yes

Caption: Initial decision-making for purification.

Q3: Can I use silica gel chromatography directly on the hydrochloride salt?

A3: Direct chromatography of amine hydrochloride salts on standard silica gel is generally not recommended and is a common source of experimental failure.

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The polar hydrochloride salt will interact very strongly with these sites, leading to several problems:

    • Poor Mobility: The compound may not move from the origin, even with highly polar mobile phases.

    • Severe Peak Tailing: If it does move, the resulting chromatographic peak will be extremely broad and tailed, leading to poor separation.[2][3]

    • Irreversible Adsorption: A significant portion of the sample may be permanently lost on the column.

The recommended approach is to convert the salt to its free-base form, purify the less polar free base using chromatography, and then reform the hydrochloride salt. This is detailed in Protocols 2 and 3.

Q4: How should I assess the purity of my final product?

A4: A multi-technique approach is essential for a comprehensive purity assessment.

Analytical TechniquePurpose & Key Considerations
¹H and ¹³C NMR Provides structural confirmation and detects proton- or carbon-bearing impurities. Check for residual solvents and process impurities.
¹⁹F NMR Highly sensitive for fluorine-containing compounds. It is excellent for identifying any fluorinated byproducts or isomers.
LC-MS The primary technique for assessing purity percentage (e.g., by peak area at a specific wavelength). It can also identify the mass of the parent ion and any impurities. For piperidines without a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.[4]
Elemental Analysis (CHN) Provides the percentage of Carbon, Hydrogen, and Nitrogen. Comparing experimental values to theoretical values is a classic and robust measure of bulk purity.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My hydrochloride salt is a persistent oil or wax and will not solidify or crystallize.

  • Cause: This is a common issue with amine salts, often due to the presence of residual solvents (like water or DMF) or impurities that act as a eutectic mixture, depressing the melting point.

  • Solution 1: Trituration. Vigorously stir or sonicate the oil with a solvent in which the desired salt is insoluble, such as diethyl ether, ethyl acetate, or hexanes. This can wash away impurities and induce nucleation, causing the product to solidify.

  • Solution 2: Re-precipitation. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol). Add this solution dropwise to a large volume of a vigorously stirring anti-solvent (e.g., cold diethyl ether). The rapid change in solubility should force the salt to precipitate as a solid.

  • Solution 3: Full Conversion to Free Base. If the above fails, the most robust solution is to perform a full aqueous workup as described in Protocol 2. Dissolve the oil in water, basify with a suitable base (e.g., NaOH, K₂CO₃), extract the free base into an organic solvent, dry the organic layer, and then re-form the HCl salt under anhydrous conditions. This process effectively removes water and many polar impurities.

Problem: My compound streaks badly on a silica TLC plate, even when using a polar eluent.

  • Cause: As explained in FAQ Q3, this is the expected behavior for an amine salt on acidic silica gel. The streaking is a visual confirmation of the strong, undesirable interaction.

  • Solution: Do not attempt to purify the salt on silica. Instead, analyze the free base. Neutralize a small sample of the salt, extract it into DCM, and spot this solution on the TLC plate. To get sharp spots for the basic piperidine, the mobile phase should be modified with a small amount of a basic additive, such as 1-2% triethylamine (TEA) or ammonia in methanol.[2][3] An ideal eluent might be 95:4:1 DCM/Methanol/Triethylamine.

Problem: I observe multiple, broad peaks for my compound in the ¹H NMR spectrum.

  • Cause: This can be due to several factors:

    • Slow N-H Proton Exchange: The acidic proton on the piperidinium nitrogen can exchange with residual water or other exchangeable protons in the sample at a rate that is slow on the NMR timescale, leading to peak broadening. Adding a drop of D₂O to the NMR tube will rapidly exchange this proton for deuterium, causing the N-H signal to disappear and often sharpening adjacent peaks.

    • Conformational Isomers (Rotamers): Piperidine rings exist in a dynamic equilibrium of chair conformations. In some substituted piperidines, the rate of this ring-flipping can be slow enough at room temperature to be observed on the NMR timescale, resulting in two distinct sets of signals for the axial and equatorial conformers. Running the NMR at an elevated temperature (e.g., 50-80 °C) can increase the rate of interconversion, causing the peaks to coalesce into a single, averaged set of signals.

    • Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis can cause significant line broadening. Washing the crude material or passing a solution of the free base through a small plug of silica or celite can sometimes remove these.

Problem: My final product has a slight brownish or yellowish tint.

  • Cause: Color is often indicative of trace, highly conjugated impurities, which may be present in amounts too small to be easily seen by NMR. It can also result from minor degradation over time or exposure to air, as amines can be susceptible to oxidation.

  • Solution 1: Charcoal Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then filter it through a pad of celite while still hot to remove the charcoal. The charcoal adsorbs many colored impurities.

  • Solution 2: Re-evaluate Purification. If the color persists, it may indicate that recrystallization is insufficient to remove the impurity. Purification via the free base (Protocols 2 & 3) may be necessary.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification workflows.

Protocol 1: Purification by Recrystallization

This method is ideal for crude materials that are already solid and have a purity of >80%.

  • Solvent Screening: In small vials, test the solubility of ~10-20 mg of crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile, methanol/EtOAc, ethanol/ether) at room temperature and with heating. A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "anti-solvent."

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or "soluble" solvent) to completely dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and filter hot through celite as described in the troubleshooting section.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

    • Two-Solvent System: To the hot, dissolved solution, add the anti-solvent dropwise until a persistent cloudiness appears. Add a few drops of the hot soluble solvent to redissolve the precipitate and achieve a clear solution. Allow to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via Free-Base Extraction and Re-saltification

This is the most robust method for purifying oily crude products or removing polar, water-soluble impurities.

Workflow for Free-Base Purification

G start Crude HCl Salt (Oil or Solid) dissolve Dissolve in Water start->dissolve basify Basify to pH > 10 (e.g., 2M NaOH) dissolve->basify extract Extract Free Base into Organic Solvent (e.g., DCM, EtOAc) basify->extract wash Wash Organic Layer with Brine extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry filter_concentrate Filter and Concentrate to obtain Free Base Oil dry->filter_concentrate resalt Dissolve Free Base in Anhydrous Solvent (Ether or EtOAc) Add Anhydrous HCl Solution filter_concentrate->resalt isolate Filter Precipitated Solid resalt->isolate final_product Pure 3,3-Difluoro-4-methylpiperidine HCl isolate->final_product

Caption: Workflow for purification via the free-base.

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath and slowly add an aqueous base (e.g., 2M NaOH or saturated K₂CO₃ solution) with stirring until the pH is >10, confirmed with pH paper. This converts the piperidinium salt to the free base.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The free base is less polar and will move into the organic layer.[2]

  • Washing and Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the free base, which is typically an oil. At this stage, the free base can be further purified by column chromatography (see Protocol 3) if necessary.

  • Re-saltification: Dissolve the purified free-base oil in an anhydrous solvent where the HCl salt is insoluble (e.g., diethyl ether, ethyl acetate, or DCM). With vigorous stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise. The hydrochloride salt will precipitate out as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry it thoroughly under high vacuum.

Protocol 3: Flash Column Chromatography of the Free-Base

This protocol is used for separating the free base from non-polar or closely related impurities when recrystallization or extraction is insufficient. It should be performed on the free base obtained from Protocol 2, Step 4.

  • TLC Analysis: Dissolve a small amount of the free-base oil in DCM. Spot it on a silica TLC plate. Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of ~0.3. A typical eluent system is a gradient of methanol in dichloromethane, with a basic additive. Example: Start with 98:1:1 DCM/MeOH/Triethylamine and increase the methanol content as needed. The triethylamine is crucial to prevent peak tailing on the acidic silica.[2][3]

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column using the pre-determined mobile phase, collecting fractions. Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in Protocol 2, Steps 5-6.

Section 4: References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from 2

  • BenchChem. (n.d.). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography. Retrieved from 3

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4,4-Difluoro-3-methylpiperidine hydrochloride. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 3,3-DIFLUORO-4-METHYLPIPERIDINE HCL. Retrieved from 5

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from 6

  • Paw et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... National Institutes of Health (NIH). Retrieved from 1

  • BenchChem. (n.d.). Purity Assessment of Synthesized 1,4-Diacetylpiperidine: A Comparative Guide to Analytical Techniques. Retrieved from 4

References

Technical Support Center: Synthesis of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Difluoro-4-methylpiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable fluorinated building block. Fluorinated piperidines are of immense interest in drug discovery, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthetic process. Our approach is grounded in established chemical principles and field-proven insights to help you navigate challenges and improve your reaction yields and product purity.

Overview of the Primary Synthetic Route

A robust and common method for preparing (multi)fluorinated piperidines is the heterogeneous catalytic hydrogenation of the corresponding fluorinated pyridine precursor.[1][3] This strategy is advantageous due to the wide availability of functionalized pyridine starting materials. The general workflow involves the reduction of the aromatic pyridine ring to a saturated piperidine, followed by purification and formation of the hydrochloride salt for improved stability and handling.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Salt Formation A 3,3-Difluoro-4-methylpyridine (Precursor) B Catalytic Hydrogenation (H₂, Catalyst, Solvent, Acid) A->B Reduction C 3,3-Difluoro-4-methylpiperidine (Free Base) B->C Isolation D HCl in Solvent (e.g., Dioxane, Ether) E 3,3-Difluoro-4-methylpiperidine Hydrochloride (Final Product) C->E Protonation & Precipitation

Caption: General workflow for the synthesis of 3,3-Difluoro-4-methylpiperidine HCl.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, organized by reaction stage.

Section 1: The Catalytic Hydrogenation Step

The reduction of the fluoropyridine ring is the most critical and often challenging step. Success hinges on the careful control of multiple parameters.

Q1: My hydrogenation reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Causality: Low conversion is typically due to an inactive catalyst, insufficient hydrogen pressure, or suboptimal reaction conditions. The aromaticity of the pyridine ring requires potent catalytic systems and conditions to achieve full reduction.[4]

Troubleshooting & Solutions:

  • Catalyst Activity:

    • Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, improperly stored, or from a low-quality batch. Catalysts can also be poisoned by impurities.

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more robust, especially for N-heterocycles.[1] Ensure your starting material and solvent are free from potential poisons like sulfur or strong chelating agents.

  • Hydrogen Pressure & Delivery:

    • Cause: The system may not be holding the set pressure due to leaks, or the pressure may be too low for the specific substrate and catalyst. Agitation might be insufficient to ensure good mixing of the gas, liquid, and solid phases.

    • Solution: Verify that your hydrogenation apparatus is leak-proof. Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi). Reactions are often run at pressures up to 50 bar.[5] Ensure vigorous stirring or shaking to maximize gas-liquid-solid contact.

  • Solvent and Additives:

    • Cause: The choice of solvent can dramatically affect catalyst activity and substrate solubility. Hydrogenation of pyridines is often sluggish in neutral media.

    • Solution: Acidic conditions are known to facilitate the reduction of pyridine rings by protonating the nitrogen, which activates the ring towards hydrogenation.[4][6] A common and effective solvent system is methanol (MeOH) or ethanol (EtOH) with an acid additive like hydrochloric acid (HCl) or acetic acid (AcOH).[1]

Caption: Troubleshooting decision tree for low hydrogenation yield.

Q2: I am observing significant hydrodefluorination, resulting in byproducts with fewer fluorine atoms. How can I prevent this?

Causality: Hydrodefluorination is a known side reaction in the hydrogenation of fluorinated aromatics, where a C-F bond is cleaved and replaced with a C-H bond.[1] This is often promoted by prolonged reaction times, high temperatures, or highly active catalysts under certain conditions. The choice of catalyst and the presence of acid can significantly influence the extent of this side reaction.

Troubleshooting & Solutions:

  • Catalyst Selection:

    • Cause: Highly active catalysts like standard Pd/C can sometimes promote C-F bond cleavage.

    • Solution: Pearlman's catalyst, Pd(OH)₂/C, is often reported to be effective while minimizing hydrodefluorination.[1] In some cases, Platinum-based catalysts (e.g., PtO₂) may offer better selectivity, though they may require different solvent systems like glacial acetic acid.[4]

  • Control of Reaction Parameters:

    • Cause: Over-reduction due to excessive temperature or reaction time.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Run the reaction at the lowest temperature that provides a reasonable rate (start at room temperature before heating).

  • Role of Acid:

    • Cause: While acid is beneficial for ring reduction, its concentration and type can influence side reactions.

    • Solution: Use a stoichiometric amount of a strong Brønsted acid like HCl. This protonates the pyridine and the resulting piperidine, which can help suppress hydrodefluorination compared to using a large excess or weaker acids.[1][3]

ParameterRecommendation for High ConversionRecommendation to Minimize HydrodefluorinationRationale
Catalyst Pd(OH)₂/C (Pearlman's) or PtO₂Pd(OH)₂/COften provides a good balance of high activity and selectivity, suppressing C-F bond cleavage.[1]
Solvent Methanol, EthanolMethanolProtic solvents are generally effective.
Additive HCl (aq.) or Acetic AcidHCl (aq., ~1.2 equivalents)Strong acid activates the ring; controlling stoichiometry can prevent side reactions.[1][3]
Pressure 50-70 bar H₂50 bar H₂Sufficient pressure is needed for reduction, but excessive pressure is not always better.[4]
Temperature 25–60 °C25 °C (start here)Higher temperatures increase reaction rate but can also accelerate hydrodefluorination.
Monitoring TLC, LC-MS, or H₂ uptakeTLC, LC-MS, or H₂ uptakeCrucial for stopping the reaction upon completion to avoid over-reduction.
Table 1: Comparison of reaction conditions for optimizing the catalytic hydrogenation step.
Section 2: Work-up, Purification, and Salt Formation
Q3: My isolated product yield is low after work-up, even though the reaction monitoring showed full conversion. What happened?

Causality: Low molecular weight, unprotected piperidines can be volatile and may be lost during solvent removal under reduced pressure.[1][3] They can also be partially soluble in aqueous layers during extraction.

Troubleshooting & Solutions:

  • Work-up Procedure:

    • Cause: Loss of the volatile free base during solvent evaporation.

    • Solution: After filtering off the catalyst, avoid concentrating the filtrate to complete dryness at elevated temperatures. A better approach is to perform an acid-base extraction. Basify the filtrate (e.g., with NaOH or K₂CO₃) to pH > 10, extract the free base into a solvent like dichloromethane (DCM) or diethyl ether, and then carefully remove the solvent at low temperature and pressure.

  • In-Situ Protection/Salification:

    • Cause: The free amine is difficult to handle.

    • Solution: A highly effective strategy is to convert the amine directly into a non-volatile derivative. After catalyst filtration, you can either:

      • Form the hydrochloride salt directly: Add a solution of HCl in a non-polar solvent (like dioxane or diethyl ether) to the filtrate (if the solvent is appropriate, e.g., EtOAc) or to the dried organic extract to precipitate the hydrochloride salt.

      • Introduce a protecting group: If the free base is needed for a subsequent step, consider protecting it in situ with an agent like Boc-anhydride (di-tert-butyl dicarbonate) before full isolation. The resulting Boc-protected piperidine is much less volatile and easier to purify by chromatography.[7][8]

Q4: The final hydrochloride salt is oily or discolored. How can I obtain a clean, crystalline solid?

Causality: The presence of impurities, residual solvent, or excess HCl can prevent crystallization and lead to an oily or discolored product. The choice of solvent for precipitation is also critical.

Troubleshooting & Solutions:

  • Purity of the Free Base:

    • Cause: Impurities from the hydrogenation step (e.g., partially reduced or defluorinated byproducts) are carried through.

    • Solution: If the free base is impure, consider purification by distillation (if thermally stable) or column chromatography on silica gel (often deactivated with triethylamine) before salt formation.

  • Salt Formation Protocol:

    • Cause: Incorrect stoichiometry of HCl or an unsuitable precipitation solvent.

    • Solution: Use a precisely calculated amount of HCl (1.0 to 1.05 equivalents). Add the HCl solution slowly to a chilled, concentrated solution of the free base in a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, MTBE, or heptane). Stirring during addition can promote the formation of a fine, crystalline precipitate rather than an oil. If an oil forms, try scratching the side of the flask or adding a seed crystal. Trituration of the oil with a non-polar solvent can sometimes induce crystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All experiments should be conducted by qualified personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Catalytic Hydrogenation of 3,3-Difluoro-4-methylpyridine
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3,3-difluoro-4-methylpyridine (1.0 eq).

  • Catalyst & Solvent Addition: Under an inert atmosphere (N₂ or Ar), add Pd(OH)₂/C (20 wt%, 5-10 mol%) and methanol (approx. 10-15 mL per gram of substrate).

  • Acidification: Slowly add concentrated aqueous HCl (1.1 eq). A slight exotherm may be observed.

  • Hydrogenation: Seal the vessel, purge it several times with H₂ gas, and then pressurize to 50 bar (approx. 725 psi).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake. If the reaction is slow, the temperature can be cautiously increased to 40-50 °C.

  • Completion & Catalyst Removal: Once the reaction is complete (as determined by LC-MS or GC-MS analysis of a filtered aliquot), carefully vent the H₂ pressure and purge the vessel with N₂.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the catalyst. Wash the catalyst pad with methanol to ensure complete recovery of the product.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Solvent Removal: Concentrate the methanolic filtrate from Protocol 1 under reduced pressure at low temperature (<40 °C) to about one-quarter of its original volume. Do not evaporate to complete dryness to avoid loss of the volatile free base.

  • Solvent Exchange (Optional but Recommended): Add a solvent like isopropyl alcohol (IPA) or ethyl acetate (EtOAc) and continue to concentrate to azeotropically remove the methanol.

  • Precipitation: To the concentrated solution of the crude product, slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane with stirring.

  • Crystallization: Continue stirring at room temperature or in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities and residual solvent. Dry the solid under high vacuum to yield this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Fluorination of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine atoms into piperidine scaffolds. The fluorinated piperidine motif is of immense interest in medicinal chemistry, as it can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, pKa modulation, and binding affinity.[1][2][3] However, the synthesis of these valuable building blocks is often challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments, ensuring a higher success rate in your synthetic endeavors.

Troubleshooting Guide: Common Issues in Piperidine Fluorination

This section addresses common problems encountered during the fluorination of piperidines, offering explanations for the underlying causes and providing actionable, step-by-step solutions.

Issue 1: Low or No Conversion of the Starting Material

You've set up your reaction, but analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material.

Many fluorinating reagents are sensitive to moisture and can degrade over time.

  • For Electrophilic Fluorinating Agents (e.g., Selectfluor®): While generally stable, prolonged exposure to a humid environment can affect its reactivity.

  • For Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor™): These reagents are particularly sensitive to moisture and can hydrolyze, rendering them inactive.[4][5][6]

Troubleshooting & Optimization Protocol:

  • Reagent Handling: Always handle fluorinating reagents in a glove box or under an inert atmosphere (Argon or Nitrogen).

  • Storage: Ensure reagents are stored in a desiccator and that the container is tightly sealed after each use.

  • Reagent Quality Check: If you suspect reagent degradation, consider purchasing a fresh batch or titrating to determine its activity.

  • Solvent Purity: Use anhydrous solvents. Even small amounts of water can quench the fluorinating reagent. Ensure your solvent is freshly distilled or from a recently opened bottle of anhydrous grade solvent.

The energy of activation for the C-F bond formation might not be reached under your current conditions.

Troubleshooting & Optimization Protocol:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction at each new temperature to check for product formation and potential decomposition. For reagents like Deoxo-Fluor™, be cautious as they can decompose at high temperatures.[7]

  • Extended Reaction Time: If a slight conversion is observed, extend the reaction time. Monitor the reaction progress at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction duration.

  • Reaction Monitoring: Utilize TLC or a rapid LC-MS analysis to track the consumption of your starting material.

Issue 2: Formation of Multiple Products & Low Regioselectivity

Your reaction yields a complex mixture of products, making purification difficult and significantly lowering the yield of the desired isomer.

The piperidine ring or its substituents may have multiple sites susceptible to fluorination or side reactions.

Troubleshooting & Optimization Protocol:

  • Protecting Group Strategy: The nitrogen atom of the piperidine is a key factor. Its basicity can influence the reactivity of the ring.

    • Electron-withdrawing protecting groups (e.g., Boc, Cbz) decrease the nucleophilicity of the nitrogen and can direct fluorination to specific positions.[8][9]

    • Bulky protecting groups can sterically hinder certain positions, improving regioselectivity.

  • Directing Groups: Existing functional groups on the piperidine ring can direct the fluorination to a specific position. Analyze the electronic and steric effects of your substituents to predict the most likely site of reaction.[10]

  • Choice of Fluorinating Reagent: Different fluorinating reagents exhibit varying degrees of selectivity.

    • Bulky reagents may favor less sterically hindered positions.

    • The reactivity of N-F reagents can be tuned by altering the substituents on the nitrogen atom, which can influence regioselectivity.[11][12]

Caption: Workflow for regioselective fluorination using a protecting group strategy.

Issue 3: Significant Hydrodefluorination or Elimination Byproducts

Instead of the desired fluorinated piperidine, you observe significant amounts of the corresponding non-fluorinated piperidine (hydrodefluorination) or an elimination product (alkene).

  • Hydrodefluorination: This is a common side reaction, especially in catalytic hydrogenation methods for preparing fluorinated piperidines from fluoropyridines.[8][9][13] It can also occur with certain nucleophilic fluorination methods if hydride sources are present.

  • Elimination: This is more prevalent when a leaving group is present on a carbon adjacent to a proton, and the reaction conditions (e.g., basicity of the medium) favor elimination over substitution.

Troubleshooting & Optimization Protocol:

  • For Hydrogenation Methods:

    • Catalyst Choice: The choice of catalyst is crucial. Palladium-based catalysts are often effective.[8][9]

    • Solvent and Additives: The solvent system can influence the extent of hydrodefluorination. Acidic additives are sometimes used to suppress this side reaction.[9]

  • For Nucleophilic Fluorination (e.g., from a hydroxyl precursor):

    • Non-basic Fluoride Source: Use a fluoride source with a non-basic counter-ion to minimize elimination.

    • Temperature Control: Lowering the reaction temperature can sometimes favor substitution over elimination.

  • For Electrophilic Fluorination (e.g., with Selectfluor®):

    • If elimination of HF is observed from the product, it may be due to instability of the fluorinated product under the reaction or work-up conditions.[14] Consider a milder work-up or in-situ protection of the product.

Table 1: Comparison of Catalysts for Hydrogenation of 3-Fluoropyridine

EntryCatalyst (wt%)Conversion of A (%)Yield of B (%)
1None>9988
2Rh/C (5%)>9953
3Pd/C (10%)>9983
4Pt/C (5%)>996

Adapted from a study on palladium-catalyzed hydrogenation.[8] This table illustrates how catalyst choice significantly impacts the yield of the desired fluorinated piperidine (B) versus side products.

Frequently Asked Questions (FAQs)

Q1: I am using Selectfluor®, but the reaction is not working. What could be the issue?

While Selectfluor® is a robust electrophilic fluorinating agent, its reactivity can be influenced by several factors.[15]

  • Solvent Choice: The reaction medium is critical. Acetonitrile is a commonly used and effective solvent.[14] However, some solvents can react exothermically and dangerously with Selectfluor®, such as DMF, pyridine, and DMSO.[16] Always check for solvent compatibility.

  • Substrate Reactivity: Your piperidine derivative may not be electron-rich enough to react with Selectfluor®. The presence of electron-donating groups on the piperidine ring generally enhances reactivity.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere if your substrate is sensitive to oxidation. The slow addition of a solution of Selectfluor® to the substrate solution at 0 °C can sometimes improve yields and selectivity.[14]

Q2: My piperidine substrate is electron-deficient. Why is nucleophilic fluorination still giving a low yield?

Nucleophilic fluorination, often involving the displacement of a leaving group (e.g., -OH, -OTs) by a fluoride ion, can be challenging with electron-deficient substrates.

  • Leaving Group Ability: Ensure you have a good leaving group. If starting from an alcohol, in-situ activation with reagents like Deoxo-Fluor™ is common. For less reactive alcohols, converting it to a sulfonate ester (e.g., tosylate, mesylate) first can improve the subsequent fluorination step.

  • Fluoride Source: The choice of fluoride source is important. Reagents like DMPU/HF have been shown to be effective for the synthesis of 4-fluoropiperidines, offering higher yields and diastereoselectivity compared to traditional reagents like pyridine/HF.[17]

  • Steric Hindrance: The reaction site might be sterically hindered, preventing the approach of the fluoride nucleophile. Consider if a less bulky protecting group or a different synthetic route is feasible.

Q3: How does the stereochemistry of the piperidine ring affect the outcome of fluorination?

The conformational preferences of the piperidine ring play a significant role in determining the stereochemical outcome of the reaction.

  • Axial vs. Equatorial Fluorine: Fluorinated piperidines can exhibit a preference for the fluorine atom to be in an axial position, which can be influenced by electrostatic interactions (charge-dipole) and hyperconjugation.[1][3][18]

  • Diastereoselectivity: In hydrogenation reactions of substituted fluoropyridines, a cis-selective reduction is often observed.[8][9] The approach of the substrate to the catalyst surface dictates the stereochemistry of the final product.

  • Conformational Locking: The introduction of fluorine can be used to create conformationally rigid scaffolds, which is a valuable strategy in drug design.[1] Understanding the interplay of steric and electronic effects is key to predicting and controlling the stereochemical outcome.

Q4: What is the best way to purify volatile fluorinated piperidines?

Many low molecular weight fluorinated piperidines are volatile, which can lead to significant product loss during purification.

  • In-situ Derivatization: A common strategy is to convert the product into a less volatile derivative before purification. For example, reaction with benzyloxycarbonyl chloride (Cbz-Cl) or trifluoroacetic anhydride can yield Cbz-protected or trifluoroacetamide derivatives, which are easier to handle and purify by column chromatography.[2][8]

  • Salt Formation: Conversion of the basic piperidine nitrogen to a hydrochloride or other salt can also reduce volatility and facilitate purification by crystallization.

Caption: A decision-making workflow for the purification of volatile fluorinated piperidines.

References

Technical Support Center: Overcoming Poor Microsomal Stability in Difluoropiperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability of difluoropiperidine-containing compounds. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying scientific principles to help you rationalize your experimental choices and accelerate your discovery programs.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about microsomal stability and the specific liabilities associated with difluoropiperidine scaffolds.

Q1: What is microsomal stability and why is it a critical parameter in drug discovery?

A: Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes found in liver microsomes, which are vesicles of the endoplasmic reticulum.[1][2] These microsomes are rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a majority of marketed drugs.[3][4]

This parameter is critical because:

  • Predicts In Vivo Clearance: The rate of metabolism in a microsomal assay (expressed as intrinsic clearance, CLint) is a key input for predicting the hepatic clearance of a drug in vivo.[2][5][6] Poor stability often translates to rapid clearance, leading to low bioavailability and a short duration of action.[7]

  • Guides Structural Optimization: Early assessment of metabolic stability allows medicinal chemists to identify metabolically vulnerable parts of a molecule ("soft spots") and make structural modifications to improve the compound's pharmacokinetic profile.[8][9]

  • Reduces Attrition: Identifying and resolving metabolic liabilities early in the discovery process helps to reduce the high attrition rate of drug candidates as they advance toward clinical trials.

Q2: Why are piperidine-containing compounds, including difluoropiperidines, often susceptible to metabolic instability?

A: Piperidine rings are common in pharmaceuticals but present known metabolic liabilities.[10][11] The primary routes of metabolism for these alicyclic amines are catalyzed by CYP450 enzymes and include:[12][13]

  • Oxidation α to the Nitrogen: The C-H bonds adjacent (alpha) to the ring nitrogen are electron-rich and susceptible to oxidation, leading to the formation of a lactam metabolite.[12][14]

  • N-dealkylation: If the piperidine nitrogen is substituted (e.g., with a benzyl or methyl group), this group can be cleaved off. This is a predominant metabolic pathway for many 4-aminopiperidine drugs and is often catalyzed by CYP3A4.[12][14]

  • Ring Hydroxylation: Oxidation can also occur at other positions on the ring (e.g., C3 or C4), although this is often a secondary pathway compared to α-oxidation.[15]

The introduction of fluorine atoms can modulate these pathways, but does not always prevent them.

Q3: I thought adding fluorine was supposed to increase metabolic stability. Why is my difluoropiperidine compound still unstable?

A: This is a common and important question. While strategic fluorination is a powerful tool to block metabolism, its success is not guaranteed and depends heavily on its placement.[7][16] The C-F bond is significantly stronger than a C-H bond, making it resistant to direct oxidative cleavage by CYP450 enzymes.[16][17] This is the basis for using fluorine as a "metabolic blocker."

However, instability can persist for several reasons:

  • Metabolism at a Different Site: The fluorine atoms may have successfully blocked one metabolic soft spot, but the molecule is now being metabolized at a different, previously less-favored position. The enzyme simply attacks the next most vulnerable site.

  • Electronic Effects: Fluorine is highly electronegative and can alter the electron distribution across the molecule.[16] This can inadvertently increase the reactivity of a distal C-H bond, making it a new metabolic hotspot.

  • Direct C-F Bond Cleavage: Although the C-F bond is strong, it is not inert. In certain enzymatic environments or through specific metabolic pathways (e.g., hydroxylation at a difluoromethyl carbon), defluorination can occur, leading to the formation of potentially reactive metabolites.[17]

The key is to understand where metabolism is occurring on your specific compound. This requires metabolite identification studies.

Part 2: Experimental Guide & Troubleshooting

This section provides a detailed protocol for assessing microsomal stability and a guide for troubleshooting common experimental issues.

Q4: How do I perform a standard in vitro human liver microsomal (HLM) stability assay?

A: This protocol outlines a typical procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Purpose: To measure the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of the necessary cofactor (NADPH).[1][18]

2. Materials & Equipment:

  • Test System: Pooled Human Liver Microsomes (HLM), typically stored at -80°C.[1][18]

  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[19]

  • Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.[1][19] Using a regenerating system ensures a constant supply of NADPH throughout the incubation.

  • Positive Control: A compound with known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Negative Control: Vehicle (DMSO).

  • Quenching Solution: Cold acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.[19]

  • Equipment: 37°C incubator/water bath, 96-well plates, centrifuge, LC-MS/MS system.[1]

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Test Compound & Control Stocks (DMSO) prep_working Dilute Stocks to Working Concentration (ACN/Buffer) prep_stock->prep_working pre_incubate Pre-incubate HLM + Compound Mixture at 37°C (5 min) prep_working->pre_incubate prep_hlm Thaw & Dilute HLM in Buffer (on ice) prep_hlm->pre_incubate prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction: Add NADPH Solution prep_nadph->start_rxn pre_incubate->start_rxn time_points Incubate at 37°C (shaking) start_rxn->time_points sample Aliquots taken at T= 0, 5, 15, 30, 45 min time_points->sample quench Quench Reaction: Add Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining, t½, and CLint analyze->data

Caption: Workflow for a typical microsomal stability assay.

4. Step-by-Step Procedure:

  • Prepare Solutions:

    • Thaw frozen HLM on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.[20] Keep on ice.

    • Prepare the NADPH cofactor solution according to the manufacturer's instructions.[19]

    • Prepare the test compound and positive controls at a working concentration (e.g., 2 µM final concentration) in buffer. The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.[19]

  • Incubation:

    • In a 96-well plate, add the diluted HLM solution to wells containing the test compound.

    • Include control wells: a "No NADPH" control (replace cofactor with buffer) to check for non-enzymatic degradation, and a "T=0" control.[19]

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "No NADPH" controls.

  • Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile with internal standard to the respective wells.[2] The T=0 sample is quenched immediately after adding NADPH.

  • Sample Preparation & Analysis:

    • Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point, normalizing to the internal standard.

5. Data Analysis:

  • Calculate % Remaining: Determine the peak area ratio (Compound/Internal Standard) at each time point and normalize to the T=0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein in incubation)

Q5: My microsomal stability results are inconsistent or unexpected. How can I troubleshoot the assay?

A: Inconsistent results can derail a project. The table below outlines common problems, their probable causes, and recommended solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Compound disappears too fast in "No NADPH" control. Chemical instability in buffer; non-specific binding to plate material.Test compound stability in buffer alone. Use low-binding plates. Reduce incubation time if necessary.
High variability between replicate wells. Pipetting errors; inconsistent protein concentration; poor mixing.Use calibrated pipettes. Ensure microsomal stock is homogenous before aliquoting. Ensure proper mixing upon addition of reagents.[21]
Positive control fails (e.g., Verapamil is too stable). Inactive microsomes or cofactor.Use a fresh aliquot of microsomes and/or newly prepared NADPH solution. Verify storage conditions (-80°C).[21] Ensure proper incubation temperature (37°C).
No metabolism observed for any compound. Incorrect cofactor (e.g., NADPH omitted); wrong buffer pH; analytical issue.Double-check that NADPH was added to initiate the reaction. Confirm buffer pH is 7.4. Verify LC-MS/MS method sensitivity and analyte response.
Data does not fit a first-order decay curve (not linear on a semi-log plot). Compound solubility issues at the tested concentration; enzyme saturation.Check the aqueous solubility of your compound. Re-run the assay at a lower concentration. Ensure the substrate concentration is well below the Km for the metabolizing enzymes.
Part 3: Strategies for Improving Metabolic Stability

Once you have confirmed that your difluoropiperidine compound has poor microsomal stability, the next step is rational chemical modification. The goal is to block the site of metabolism without negatively impacting the compound's potency or other desirable properties.

Q6: My compound is highly unstable. What are the primary strategies to block the metabolic "soft spot"?

A: The two most effective strategies are deuteration and steric/electronic blocking . Your choice depends on the identified site of metabolism.

This involves replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium.[9][22] The C-D bond has a lower vibrational energy and is stronger than a C-H bond. Consequently, CYP450 enzymes, for which C-H bond cleavage is often the rate-limiting step, break the C-D bond more slowly.[23][24] This is known as the kinetic isotope effect (KIE).

  • When to Use: Ideal when metabolism occurs at a specific C-H bond (e.g., α to the piperidine nitrogen or on an N-alkyl group) and you want to make the most minimal structural change possible to avoid altering pharmacology.[24]

  • Example: If N-dealkylation of an N-CH₃ group is the primary metabolic route, synthesizing the N-CD₃ analogue can significantly slow this process and improve the half-life.[24]

This involves replacing a hydrogen atom with a small, stable functional group, typically fluorine or a methyl group.

  • Fluorine: As discussed, replacing H with F at a site of aromatic or aliphatic hydroxylation can effectively block metabolism.[7][16][25]

  • Methyl Group: Adding a methyl group near a metabolic site can create steric hindrance, preventing the enzyme's active site from accessing the vulnerable position.

Diagram of Metabolic Blocking Strategies

Caption: Strategies to block identified metabolic hotspots.

Q7: What if blocking metabolism isn't working or negatively impacts potency? Are there other options?

A: Yes. If localized blocking strategies fail, a more significant change via bioisosteric replacement may be necessary. This involves replacing the entire difluoropiperidine ring with a different heterocyclic scaffold that mimics its essential properties (like size, shape, and basicity) but possesses greater metabolic stability.[15]

  • Why it Works: Bioisosteres can remove the inherent metabolic liabilities of the piperidine ring system altogether. For example, they may lack the susceptible α-hydrogens or have different electronic properties that resist oxidation.[26]

  • Common Replacements for Piperidine:

    • Azaspiro[3.3]heptanes: These rigid, spirocyclic scaffolds have been shown to be excellent bioisosteres for piperidine, often leading to improved metabolic stability and solubility.[10][27]

    • Azetidines & Other Strained Rings: Smaller rings like azetidine can offer improved physicochemical properties and present a different metabolic profile.[26]

    • Morpholine or Thiomorpholine: Replacing a CH₂ group in the piperidine ring with a heteroatom (O or S) can block metabolism at that position and alter the ring's overall electronics.[15]

Table: Comparison of Stability Improvement Strategies

Strategy Principle Pros Cons Best For...
Deuteration Kinetic Isotope EffectMinimal structural and pharmacological change; predictable.Can be synthetically challenging; metabolism may shift elsewhere ("metabolic switching").Blocking a well-defined C-H oxidation site without altering potency.
Steric/Electronic Blocking Prevent enzyme access; deactivate C-H bond.Synthetically accessible (especially fluorination); highly effective.Larger structural change; may impact binding affinity, pKa, or lipophilicity.Blocking aromatic or aliphatic hydroxylation.
Bioisosteric Replacement Replace entire unstable moiety.Can solve intractable stability issues; may improve other properties (e.g., solubility).Significant structural change with high risk to potency; requires more extensive synthesis.When the piperidine ring itself is the source of multiple metabolic liabilities.
Part 4: Metabolite Identification

To intelligently apply the strategies above, you must first know where your molecule is being metabolized.

Q8: How can I identify the metabolites of my difluoropiperidine compound to guide my redesign efforts?

A: The standard approach is to use a "metabolite identification" (MetID) assay, which involves incubating your compound with liver microsomes at a higher concentration and for a longer duration, followed by analysis with high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[28][29]

  • Incubation:

    • Set up a larger-scale microsomal incubation similar to the stability assay. Use a higher compound concentration (e.g., 10-20 µM) and a higher protein concentration (e.g., 1-2 mg/mL) to generate sufficient quantities of metabolites for detection.

    • Run two main samples: a T=60 min (or longer) sample with NADPH, and a T=0 min control sample.

  • Sample Preparation:

    • Quench the reaction with cold acetonitrile.

    • Centrifuge to remove proteins.

    • Concentrate the supernatant to enrich the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Full Scan MS: Compare the full scan data from the T=60 and T=0 samples. Look for new peaks in the T=60 sample that are not present at T=0. The mass difference from the parent compound suggests the type of metabolic transformation (see table below).

    • Tandem MS (MS/MS): Fragment both the parent compound and the potential metabolite ions. By comparing the fragmentation patterns, you can pinpoint the location of the modification. For example, if a fragment containing the piperidine ring shows a +16 Da shift, the oxidation likely occurred on that ring.

  • Special Consideration for Fluorinated Compounds:

    • For compounds containing fluorine, complementing LC-MS with ¹⁹F NMR can be a powerful technique to track the fate of the fluorine atoms and confirm if defluorination has occurred.[30][31]

Common Metabolic Transformations and Mass Shifts

Metabolic Reaction Mass Shift (Da) Likely Cause
Oxidation / Hydroxylation+15.99Addition of an oxygen atom (e.g., hydroxylation of the piperidine ring).
Lactam Formation+14.00Oxidation of the carbon α to the piperidine nitrogen.
N-dealkylation (e.g., -CH₃)-14.02Loss of a methyl group from the nitrogen.
N-dealkylation (e.g., -Benzyl)-90.05Loss of a benzyl group from the nitrogen.
Glucuronidation (Phase II)+176.03Conjugation with glucuronic acid (requires hepatocytes or UGT-supplemented microsomes).

By combining the precise mass measurement from MS with the structural information from MS/MS, you can build a confident picture of your compound's metabolic fate and design the next generation of more stable analogues.

References

Technical Support Center: Addressing High Plasma Protein Binding of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the common challenge of high plasma protein binding (PPB) in piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your decision-making process during lead optimization.

High PPB can severely limit a drug candidate's free concentration in circulation, thereby reducing its efficacy and complicating its pharmacokinetic profile. According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse to its target site and exert a pharmacological effect[1]. Piperidine derivatives, a prevalent scaffold in modern medicinal chemistry, often exhibit high PPB due to a combination of inherent structural and physicochemical properties. This guide is designed to help you diagnose, understand, and strategically address this critical issue.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My initial screen shows my piperidine series has very high PPB (>99.5%), and I can't get a precise fraction unbound (fu) value. How do I reliably quantify this for my lead compounds?

A1: This is a common and critical problem. An imprecise fu for a highly bound compound can drastically alter predictions of in vivo exposure and efficacy[2]. For example, the difference between 99.8% and 99.9% bound represents a 100% difference in the free drug concentration.

Causality: Standard assays like Rapid Equilibrium Dialysis (RED) may not reach true equilibrium for highly lipophilic and tightly bound compounds within the standard incubation time[3]. Furthermore, non-specific binding (NSB) to the apparatus can deplete the already low concentration of free drug, leading to an underestimation of fu.

Troubleshooting Workflow:

  • Assay Validation: First, ensure your assay is performing correctly. Always include at least two control compounds with known PPB values in every experiment.

    • High Binder: Warfarin (~99% bound)[1]

    • Low Binder: Atenolol (~1-5% bound)[1] Consistent results for these controls confirm the integrity of your plasma, buffer, and analytical method.

  • Optimize the Standard Assay: Before moving to more complex methods, attempt to optimize your current protocol.

    • Extend Incubation Time: For highly bound compounds, equilibrium may take longer. Run a time-to-equilibrium experiment, sampling at multiple time points (e.g., 4, 6, 12, and 24 hours) to determine when the ratio of drug in the buffer and plasma chambers stabilizes[4].

    • Assess Compound Stability: You must confirm your compound is stable in plasma for the duration of the extended incubation. Analyze a T=0 sample and compare it to the concentration in the plasma chamber at the final time point. A recovery of <75% may indicate instability, which would invalidate the results.

  • Employ Advanced Methods for Highly Bound Compounds: If optimization is insufficient, use a method designed for these challenging molecules. The Plasma Dilution Method is a robust choice[3].

    • Principle: By serially diluting the plasma with buffer, you reduce the concentration of binding proteins. This increases the fu at each dilution into a more accurately measurable range. The fu in 100% plasma is then determined by extrapolating the linear regression of fu,diluted vs. the plasma fraction back to an intercept of 1.

    • This method effectively accelerates equilibration and mitigates the impact of NSB[3].

Below is a detailed protocol for the standard RED assay, which serves as the foundation for these troubleshooting steps.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

This protocol outlines the standard procedure for determining fu.

  • Preparation:

    • Prepare a stock solution of your piperidine derivative (e.g., 10 mM in DMSO).

    • Thaw plasma (human, rat, etc.) at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare a dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[5].

    • Prepare the RED device inserts by rinsing them according to the manufacturer's instructions.

  • Compound Spiking:

    • Spike the plasma with your compound to the desired final concentration (typically 1-5 µM), ensuring the final DMSO concentration is low (<0.5%) to avoid protein denaturation.

    • Gently vortex and pre-incubate the spiked plasma for 15 minutes at 37°C.

  • Assay Setup:

    • Add the appropriate volume of spiked plasma to the sample chamber (e.g., 200 µL) of the RED device insert.

    • Add a larger volume of dialysis buffer to the buffer chamber (e.g., 350 µL).

    • Assemble the device, ensuring no air bubbles are trapped beneath the dialysis membrane.

    • Include a control experiment with your compound in buffer on both sides to assess non-specific binding and recovery.

  • Incubation:

    • Seal the 96-well plate containing the RED devices and incubate at 37°C with gentle shaking for the determined equilibrium time (typically 4-6 hours for standard compounds)[5].

  • Sampling and Analysis:

    • After incubation, carefully remove aliquots from both the plasma and buffer chambers.

    • Crucially, you must matrix-match your samples and calibration curve. Quench the buffer sample with an equal volume of blank control plasma. Quench the plasma sample with an equal volume of buffer. This ensures that matrix effects during LC-MS/MS analysis are identical for both samples.

    • Precipitate proteins from all samples (e.g., with 3 volumes of ice-cold acetonitrile containing an internal standard).

    • Centrifuge to pellet the precipitated protein and analyze the supernatant by LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) using the following formula: f_u = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Q2: My lead piperidine derivative is highly lipophilic (LogD > 4) and highly bound. Where do I start with structural modifications to reduce PPB without losing potency?

A2: This is a classic medicinal chemistry challenge. High lipophilicity is a primary driver of high PPB, as it promotes hydrophobic interactions with binding pockets in plasma proteins like albumin[6][7][8]. The key is to reduce lipophilicity by introducing polarity at strategic, solvent-exposed positions that do not disrupt key binding interactions with your therapeutic target.

Causality: Lipophilic compounds tend to partition into the hydrophobic cores of proteins. Basic compounds, like most piperidines, primarily bind to alpha-1-acid glycoprotein (AAG) and albumin[9]. Both proteins have binding sites that accommodate lipophilic and basic moieties.

Strategic Approaches:

  • Identify Solvent-Exposed Vectors: Use co-crystal structures of your target protein with your compound, or computational docking if structures are unavailable, to identify positions on the piperidine scaffold or its substituents that are pointing away from the target's binding pocket and towards the solvent. These are your "safe" modification points.

  • Introduce Polar Functional Groups: Systematically introduce small, polar, hydrogen-bonding groups at these vectors. The goal is to increase interaction with water and decrease favorable partitioning to proteins.

    • Good choices: Hydroxyl (-OH), methoxy (-OCH₃), small amides (-CONH₂), or replacing a carbon with a nitrogen in an aromatic ring (e.g., phenyl to pyridyl).

    • Avoid: Large, floppy polar groups that could introduce an entropic penalty or negatively impact permeability. Also, avoid introducing new metabolic liabilities.

  • Constrain Flexibility: High conformational flexibility can sometimes increase PPB by allowing the molecule to adapt to different hydrophobic pockets. Introducing conformational constraints, such as bridging the piperidine ring, can sometimes reduce PPB while maintaining or even improving target affinity[10][11].

  • Track Lipophilicity and Efficiency Metrics: Don't just measure PPB. Quantify the impact of your changes on lipophilicity (LogD at pH 7.4) and calculate lipophilic ligand efficiency (LLE = pIC₅₀ - LogD). A successful modification will decrease LogD and PPB while maintaining or increasing LLE.

Table 1: Example SAR Strategies to Reduce PPB in Piperidine Derivatives
Parent Structure (High PPB) Modification Strategy Example Modified Structure Expected Effect on LogD7.4 Expected Impact on %PPB Rationale
Phenyl-PiperidineIntroduce polarity on phenyl ringHydroxyphenyl-PiperidineDecreaseDecreaseAdds a hydrogen bond donor/acceptor, increasing hydrophilicity.
tert-Butyl-PiperidineReduce lipophilic bulkIsopropyl-PiperidineDecreaseDecreaseReduces the size of the hydrophobic group interacting with plasma proteins.
N-Benzyl-PiperidineIntroduce heteroatomN-Pyridylmethyl-PiperidineDecreaseDecreaseThe pyridyl nitrogen acts as a hydrogen bond acceptor, reducing overall lipophilicity.
Piperidine with Alkyl chainAdd polar terminusPiperidine-alkoxy-alcoholDecreaseDecreaseIntroduces a terminal hydroxyl group to engage with the aqueous environment.
Q3: My piperidine is a strong base (pKa > 9), and I suspect ionic interactions are a key driver of PPB. How can I address this?

A3: Your suspicion is well-founded. At physiological pH (7.4), a piperidine with a pKa > 9 will be almost fully protonated. This positive charge will form strong ionic interactions with negatively charged residues (aspartate, glutamate) in the binding sites of plasma proteins, particularly albumin[12]. This is a major contributor to PPB for basic drugs[9][13].

Causality: The binding of basic drugs to plasma proteins is driven by both hydrophobic and electrostatic forces[9]. While reducing lipophilicity is important, modulating the basicity (pKa) of the piperidine nitrogen can directly weaken the powerful ionic component of this binding.

Strategic Approaches:

  • Modulate pKa: The goal is to lower the pKa of the piperidine nitrogen, reducing the proportion of the compound that is protonated at pH 7.4.

    • Introduce Electron-Withdrawing Groups (EWGs): Place EWGs on the piperidine ring itself or on adjacent substituents. For example, a fluorine atom alpha or beta to the nitrogen can lower the pKa by 1-2 units.

    • Bioisosteric Replacement: In some cases, replacing the piperidine with a less basic bioisostere (e.g., a constrained aminocycle or a different heterocyclic core) might be a viable, albeit more complex, strategy[10].

  • Introduce Steric Hindrance: Flanking the basic nitrogen with bulky groups can sterically shield it from interacting effectively with protein residues, thereby reducing the binding affinity.

  • Balance Competing Properties: Be aware of the trade-offs. Lowering pKa can have unintended consequences:

    • Target Affinity: If the protonated amine is essential for a salt-bridge interaction with your therapeutic target, lowering pKa could reduce potency.

    • Permeability: Reducing basicity can decrease the solubility of the compound at low pH (e.g., in the stomach) and may affect its overall permeability profile.

    • hERG Liability: Modulating the basic center can significantly impact off-target activities, such as blockade of the hERG potassium channel.

A multi-parameter optimization approach is essential. Track pKa, LogD, PPB, solubility, permeability, and key off-target activities simultaneously for each new analog.

Q4: I've tried several structural modifications, but the PPB remains stubbornly high. Are there computational tools that can guide my next design cycle?

A4: Yes, leveraging computational chemistry is an excellent next step when empirical SAR becomes challenging. In silico models can screen virtual compounds before you commit to their synthesis, saving significant time and resources[14].

Causality: Plasma protein binding is a complex phenomenon governed by multiple physicochemical properties. Machine learning and QSAR (Quantitative Structure-Activity Relationship) models can capture these complex relationships by training on large datasets of compounds with experimentally determined PPB values[15][16].

Available Tools and Techniques:

  • QSAR Models: These models build mathematical relationships between a molecule's properties (descriptors) and its PPB. Key descriptors for predicting PPB often include:

    • Lipophilicity (ClogP, ClogD)

    • Molecular weight and volume[9][12]

    • Polar Surface Area (PSA)

    • Number of aromatic rings and hydrogen bond donors/acceptors[17][18]

    • Charge descriptors[19]

  • Machine Learning Models: More sophisticated models using algorithms like random forest or neural networks are becoming increasingly accurate and publicly available[15][17][20][21]. These can identify subtle patterns in your data that are not immediately obvious.

  • Practical Application:

    • Virtual Screening: Design a virtual library of 50-100 potential modifications to your piperidine scaffold.

    • Calculate Descriptors: Calculate the key physicochemical descriptors for all virtual compounds.

    • Predict PPB: Use a validated in-house or commercial QSAR/ML model to predict the fu for each analog.

    • Prioritize Synthesis: Synthesize and test the top 5-10 candidates that are predicted to have the best balance of low PPB and maintained target potency. This data-driven approach focuses your synthetic efforts on the most promising molecules.

Visualizations

Workflow for Troubleshooting High PPB

high_ppb_workflow start Initial Screen Shows High PPB (>99%) validate Step 1: Validate Assay - Run High/Low Binding Controls - Check Compound Stability start->validate accurate_fu Step 2: Obtain Accurate fu - Time-to-Equilibrium Study - Plasma Dilution Method validate->accurate_fu decision Is fu still too high for project goals? accurate_fu->decision sar_strategy Step 3: SAR Strategy decision->sar_strategy Yes end Compound Optimized decision->end No mod_lipo Reduce Lipophilicity (LogD) - Add Polar Groups sar_strategy->mod_lipo mod_pka Modulate Basicity (pKa) - Add EWGs sar_strategy->mod_pka in_silico Use In Silico Models - Predict fu for virtual library sar_strategy->in_silico synthesize Synthesize & Test Prioritized Analogs mod_lipo->synthesize mod_pka->synthesize in_silico->synthesize re_evaluate Re-evaluate PPB synthesize->re_evaluate re_evaluate->decision

Caption: A decision-making workflow for addressing high PPB.

Molecular Drivers of Piperidine-Protein Interaction

ppb_drivers cluster_compound Piperidine Derivative compound Basic Piperidine Core (pKa > 8) + Lipophilic Groups (LogD > 3) albumin Albumin (Negatively Charged) compound->albumin Ionic Interaction (Strong) compound->albumin Hydrophobic Interaction aag α1-Acid Glycoprotein (AAG) (Hydrophobic Pockets) compound->aag Hydrophobic Interaction (Strong) compound->aag Ionic Interaction

Caption: Key interactions driving high PPB for piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is Plasma Protein Binding (PPB) and why is it a critical parameter in drug discovery?

A1: Plasma Protein Binding refers to the reversible binding of drug molecules to proteins in the blood plasma[1]. This process establishes an equilibrium between a "bound" and an "unbound" (or "free") drug population. It is a critical parameter because only the unbound drug is pharmacologically active. The free fraction can cross biological membranes to reach its therapeutic target, be metabolized by enzymes, or be eliminated by the kidneys[1][22]. Therefore, high PPB effectively lowers the concentration of active drug, potentially rendering an otherwise potent compound ineffective in vivo.

Q2: Why are piperidine derivatives, as a chemical class, often prone to high PPB?

A2: Piperidine derivatives frequently exhibit high PPB due to a convergence of three common physicochemical properties:

  • High Lipophilicity: To achieve high target potency, piperidine scaffolds are often decorated with lipophilic and aromatic groups. These features drive strong hydrophobic interactions with binding pockets on plasma proteins[6][7][8]. Studies have shown a direct correlation between increasing lipophilicity (LogP/LogD) and increasing protein binding[6].

  • Inherent Basicity: The piperidine nitrogen is a basic center, typically with a pKa in the range of 8-11. At the physiological pH of blood (7.4), this nitrogen is largely protonated, carrying a positive charge. This charge facilitates strong ionic bonds with negatively charged amino acid residues on proteins, most notably human serum albumin (HSA)[12].

  • Common Structural Features: The inclusion of aromatic rings and halogen atoms, common tactics in medicinal chemistry to improve potency, are also known structural features that independently increase the likelihood of high PPB[15][17].

Q3: Which plasma proteins are the most important for binding piperidine derivatives?

A3: The two most important plasma proteins for drug binding are Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG)[1].

  • Human Serum Albumin (HSA): This is the most abundant protein in plasma. It has a net negative charge at pH 7.4 and is the primary binding protein for acidic and neutral drugs. However, it also binds basic drugs, often through a combination of hydrophobic and ionic interactions[9][12].

  • Alpha-1-Acid Glycoprotein (AAG): Although present at a lower concentration than HSA, AAG is a primary binding protein for basic and neutral drugs[7][12]. Given that most piperidine-containing drug candidates are basic, their binding to AAG is often a significant, if not dominant, contributor to their overall PPB.

Q4: Is it always necessary to reduce PPB? Are there situations where high PPB might be acceptable?

A4: While reducing PPB is a common goal in lead optimization, it is not an absolute requirement for a successful drug. The critical parameter is the unbound drug concentration at the site of action, not the percentage of binding itself[14]. High PPB (>99%) can be acceptable under certain conditions:

  • Exceptional Potency: If a compound is extremely potent (e.g., picomolar activity), even a very small free fraction (e.g., 0.1%) can result in a free drug concentration that is well above the level needed for a therapeutic effect.

  • Prolonged Half-Life: For certain classes of drugs (particularly acids), high PPB can act as a reservoir, protecting the drug from rapid metabolism and clearance, thereby prolonging its half-life[23]. However, highly bound drugs carry risks, such as a greater potential for drug-drug interactions (where one drug displaces another from its binding site) and increased sensitivity to changes in plasma protein levels due to disease states[24]. For most projects involving piperidine derivatives, actively working to reduce PPB is a prudent strategy to de-risk the program.

Q5: What are the standard in vitro assays for measuring PPB?

A5: There are three main techniques used in drug discovery to measure PPB, each with its own advantages and disadvantages[24].

  • Equilibrium Dialysis: This is considered the "gold standard" method[1][22]. It involves separating a chamber containing the drug-plasma mixture from a buffer-only chamber by a semi-permeable membrane. Only the free drug can pass through the membrane. After equilibrium is reached, the concentrations in both chambers are measured to determine fu. The 96-well Rapid Equilibrium Dialysis (RED) format is the most common platform used today for its higher throughput[5].

  • Ultrafiltration: This method uses centrifugal force to push the free drug in a plasma sample through a size-exclusion filter that retains the larger proteins and protein-bound drug[22]. It is faster than equilibrium dialysis but can be more susceptible to non-specific binding of the compound to the filter membrane, which can lead to inaccurate results for lipophilic compounds.

  • Ultracentrifugation: This technique involves high-speed centrifugation of the plasma sample, which pellets the proteins and bound drug, leaving the free drug in the supernatant. It avoids issues with membranes but is low-throughput and requires specialized equipment[22].

For most drug discovery applications, the RED assay provides the best balance of accuracy, reliability, and throughput[2][5].

References

Stability issues of 3,3-Difluoro-4-methylpiperidine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,3-Difluoro-4-methylpiperidine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and troubleshooting guidance for stability issues you may encounter during your experiments. Our approach is to explain the scientific principles behind the recommendations, enabling you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability of the solid material, it is recommended to store it in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend storage under an inert atmosphere at room temperature. The hydrochloride salt form is generally stable under these conditions. Avoid exposure to moisture and incompatible substances.[1]

Q2: How stable is this compound in aqueous solutions? What is the impact of pH?

The stability of piperidine derivatives in aqueous solutions is often highly dependent on pH.[2][3] While specific data for this compound is not extensively published, general principles suggest that both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.[4] The C-F bonds at the 3-position are generally robust, but the overall heterocyclic structure can be susceptible to degradation.[5] It is crucial to determine the optimal pH range for your specific application. For instance, exenatide, a peptide, shows maximal stability at pH 4.5, with different degradation pathways like oxidation and deamidation becoming dominant at higher pH values.[6] We strongly recommend performing a pH stability screen (e.g., from pH 3 to 9) if the compound will be in solution for an extended period.

Q3: Is this compound sensitive to light?

Photostability is a key consideration for fluorinated compounds.[7] While some fluorinated motifs are highly stable, the position of fluorination and the overall molecular structure can create vulnerabilities to photolytic degradation.[5][8] It is best practice to handle and store both the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. A photostability study, as outlined in ICH guideline Q1B, is the definitive way to assess this risk.[9]

Q4: What is the expected thermal stability of this compound?

As a solid, the compound is expected to be chemically stable under standard ambient conditions (room temperature).[10] However, elevated temperatures can provide the energy needed to initiate degradation.[11][12] The thermal stability of a drug substance is often evaluated using techniques like thermogravimetric analysis (TGA) or by conducting stress tests at elevated temperatures (e.g., 40-80°C).[13] If your experimental protocol involves heating, a preliminary thermal stress test is advised to ensure no significant degradation occurs.

Q5: What solvents should I use to prepare a stock solution?

This compound is generally soluble in polar solvents such as water, methanol, and DMSO. When preparing a stock solution for long-term storage, it is critical to select a solvent in which the compound is not only soluble but also stable. Anhydrous aprotic solvents like DMSO or DMF are often good choices for minimizing hydrolysis. However, always perform a preliminary check. Prepare a small amount of stock solution and analyze it by a suitable method (e.g., HPLC) after a set period (e.g., 24-48 hours) at the intended storage temperature to check for the appearance of degradation products.

Troubleshooting Guide for Stability Issues

This section provides a structured approach to diagnosing and resolving common stability-related problems encountered during experiments.

Problem: I see new, unexpected peaks in my HPLC/LC-MS analysis of a sample that was prepared earlier.

This is a classic sign of chemical degradation. Follow this workflow to identify the cause:

TroubleshootingWorkflow cluster_source Potential Degradation Source start Unexpected Peaks Observed check_fresh Is the peak present in a freshly prepared sample? start->check_fresh storage Sample Storage Conditions check_fresh->storage Yes action_fresh Action: Prepare fresh sample and analyze immediately. check_fresh->action_fresh No solution_pH Solution pH storage->solution_pH Check solvent Solvent Reactivity solution_pH->solvent Check light Light Exposure solvent->light Check temperature Temperature Exposure light->temperature Check action_stress Action: Conduct focused stress test (pH, light, temp). temperature->action_stress

Troubleshooting workflow for unexpected sample degradation.

Causality and Action Plan:

  • Baseline Analysis: First, prepare a fresh sample of this compound in your experimental buffer or solvent and analyze it immediately. If the unexpected peaks are absent, this confirms that the issue is time/storage-dependent.

  • Investigate Storage Conditions:

    • pH: Was the sample stored in an unbuffered or improperly buffered aqueous solution? The pH may have drifted, leading to acid- or base-catalyzed hydrolysis.[2][4] Action: Buffer your solutions appropriately and re-evaluate stability.

    • Light: Was the sample exposed to ambient or UV light?[8] Action: Repeat the experiment using amber vials or light-protected containers.

    • Temperature: Was the sample stored at room temperature or higher? Was it subjected to freeze-thaw cycles? Action: Store solutions at a lower temperature (e.g., 4°C or -20°C) and minimize freeze-thaw cycles.

    • Solvent: Could the solvent be reacting with the compound? For example, methanol can sometimes transesterify with susceptible functional groups. While unlikely here, it's a possibility with more complex molecules. Action: If stability in a protic solvent is poor, consider switching to an aprotic solvent like DMSO for stock solutions.

Problem: My experimental results are inconsistent and not reproducible.

While many factors can cause irreproducibility, the chemical stability of your reagents is a primary suspect.

  • Solution Age: Are you using a stock solution prepared weeks or months ago? Do not assume long-term stability without verification.

    • Solution: Always note the preparation date on your solutions. If in doubt, prepare a fresh stock solution from the solid material.

  • Systematic Check: If fresh solutions do not solve the problem, perform a mini-stability study. Prepare a batch of your experimental sample, and analyze aliquots at T=0, 2, 4, 8, and 24 hours under your standard experimental conditions. A decrease in the main peak area or an increase in impurity peaks will confirm a stability issue.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability profile of this compound, a forced degradation (stress testing) study is invaluable.[13][14][15] This study intentionally degrades the sample to identify potential degradation products and develop a stability-indicating analytical method.[9]

Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Analytical Method: A stability-indicating HPLC method is required. This is a method that can separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer.[16]

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.[16][17]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.[16][17]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.[17]

  • Thermal Degradation:

    • Place the solid powder in an oven at 80°C for 24 hours.

    • Dissolve the stressed powder to the target concentration and analyze.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution alongside a control sample stored in the dark.

Data Analysis & Summary Table:

Analyze all samples by your stability-indicating HPLC method. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). Record your results in a table similar to the one below.

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant
Control N/A100.00.00N/A
0.1 N HCl 4h / 60°CFill inFill inFill inFill in
0.1 N NaOH 2h / 60°CFill inFill inFill inFill in
3% H₂O₂ 24h / RTFill inFill inFill inFill in
Heat (Solid) 24h / 80°CFill inFill inFill inFill in
Light (Solution) ICH Q1BFill inFill inFill inFill in

This table serves as a template for summarizing your experimental findings. RRT = Relative Retention Time.

References

Byproduct formation in the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Byproduct Formation

Welcome to the technical support center for the synthesis of fluorinated heterocyles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation in their reactions. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that lead to these impurities. By understanding the "why," you can proactively design more robust and higher-yielding synthetic routes.

Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific, frequently encountered problems in the laboratory. Each issue is presented in a question-and-answer format to directly tackle the challenges you may be facing.

Problem Area 1: C-F Bond Integrity and Undesired Cleavage

Question: My mass spectrometry results show a significant peak corresponding to the starting material without the fluorine atom. What is causing this hydrodefluorination, and how can I stop it?

Answer: This is a classic case of hydrodefluorination (HDF), where a C-F bond is reductively cleaved and replaced by a C-H bond.[1] This is a thermodynamically driven process, especially when the cleavage allows for the formation of a more stable metal-fluoride bond.[1]

Root Causes & Mechanistic Insights:

  • Hydride Source Contamination: The most common cause is an unintentional source of hydride (H⁻). This can come from reducing agents used in previous steps that haven't been fully removed, or from certain solvents or reagents that can act as hydride donors under reaction conditions.

  • Transition Metal Catalysis: Trace amounts of transition metals (e.g., Palladium, Nickel) remaining from a prior cross-coupling step can be highly effective catalysts for HDF.[2][3] The mechanism often involves oxidative addition of the metal into the C-F bond, followed by metathesis and reductive elimination.[1][2][3]

  • Reductive Conditions: Certain reaction conditions, such as using zinc dust in aqueous ammonia, are explicitly designed for reductive hydrodefluorination and should be avoided if C-F bond preservation is desired.[1]

Actionable Solutions:

  • Rigorous Purification of Starting Materials: Ensure that starting materials from previous steps are meticulously purified to remove any residual transition metal catalysts or reducing agents. Consider techniques like charcoal treatment or silica gel chromatography.

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents. In some cases, protic solvents or those with labile hydrogens can contribute to the problem.

  • Employ Silylium Catalysis for Selective HDF (if intended): In specific contexts where selective HDF is the goal (e.g., converting a CF₃ group), specialized catalysts like silylium-carborane systems can be used, highlighting that specific reagents are needed to drive this process efficiently.[4]

  • Reaction Monitoring: Track the reaction by GC-MS or LC-MS to pinpoint when the HDF byproduct begins to form. If it appears late in the reaction, consider reducing the reaction time.

Problem Area 2: Substrate Instability and Decomposition

Question: My reaction mixture is turning dark, and I'm isolating a complex mixture of polymeric material instead of my desired fluorinated indole/pyrrole. What's happening?

Answer: Electron-rich heterocycles like indoles and pyrroles are notoriously sensitive to oxidation and polymerization, especially under strongly acidic or basic conditions, or in the presence of powerful electrophiles.[5][6] The introduction of a strong electrophilic fluorinating agent can exacerbate this issue.

Root Causes & Mechanistic Insights:

  • Harsh Reaction Conditions: Many fluorination reactions require conditions that are incompatible with sensitive heterocyclic cores.[7] For instance, the high energy of the Wheland intermediate in electrophilic aromatic substitution can make these reactions challenging on electron-deficient N-heterocycles, and by extension, harsh conditions can degrade sensitive ones.[6]

  • Strongly Electrophilic Reagents: Reagents like elemental fluorine (F₂) are extremely reactive and can lead to a cascade of side reactions, including polymerization and addition reactions, rather than clean substitution.[8]

Actionable Solutions:

  • Employ Milder Fluorinating Agents: Switch to a less aggressive electrophilic fluorinating agent. Selectfluor® is often a good choice for these substrates as it can be used under relatively mild conditions.[9]

  • Control pH and Temperature: Employ milder, near-neutral reaction conditions.[6] The use of a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), at low temperatures has been shown to be effective in preventing the formation of dimeric byproducts during the fluorination of indoles.[5]

  • Protecting Group Strategy: Consider installing a protecting group on the nitrogen of the heterocycle. This can modulate the electron density of the ring system, reducing its propensity for polymerization and sometimes directing the regioselectivity of the fluorination.

Problem Area 3: Solvent and Reagent-Derived Impurities

Question: I'm observing unexpected byproducts that incorporate fragments of my solvent (e.g., DMF, DMSO). Why is my solvent participating in the reaction?

Answer: This is a critical and often overlooked issue. The solvent is not always an innocent bystander. Certain fluorinating agents are highly reactive and can engage in exothermic reactions or act as oxidants with common polar aprotic solvents.

Root Causes & Mechanistic Insights:

  • Reagent-Solvent Incompatibility: Some powerful electrophilic reagents, most notably Selectfluor®, can react exothermically and aggressively with solvents like DMF, pyridine, and DMSO.[5] This can lead to the formation of complex adducts and impurities.

  • Nucleophilic Solvents: In nucleophilic fluorination reactions, solvents can sometimes compete with the fluoride ion. For example, if water is present as an impurity, it can act as a nucleophile, leading to hydroxylated byproducts. Similarly, other nucleophilic solvents can displace the target fluorine atom.[5]

Actionable Solutions:

  • Solvent Screening: Always perform a solvent screen with a new substrate or fluorinating agent. Acetonitrile is a common and often safe choice for many fluorination reactions.[5][6] For certain nucleophilic fluorinations, ethyl acetate has been found to be effective in preventing fluoride displacement.[5]

  • Consult Reagent Compatibility Charts: Before setting up a reaction, consult the technical data sheet for your fluorinating agent to check for known solvent incompatibilities.

  • Use of Fluorinated Solvents: In some advanced applications, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used. These solvents have unique properties and can enable challenging C-H activation reactions while being relatively inert to the fluorinating agent.[10]

Visual Troubleshooting and Workflow

To systematize the process of identifying and solving byproduct formation, the following workflow can be used.

TroubleshootingWorkflow start_node Byproduct Detected (LCMS, GCMS, NMR) decision1 Is the byproduct... ...a known isomer? ...defluorinated? ...a solvent adduct? ...polymer/tar? start_node->decision1 path_isomer Regio-/Stereo-isomer decision1->path_isomer Isomer path_defluorinated Hydrodefluorination (HDF) decision1->path_defluorinated Defluorinated path_adduct Solvent/Reagent Adduct decision1->path_adduct Adduct path_polymer Decomposition/Polymerization decision1->path_polymer Polymer sol_isomer Solution: - Modify directing groups - Change catalyst/ligand - Adjust temperature path_isomer->sol_isomer sol_defluorinated Solution: - Purify starting material (remove metals) - Use high-purity anhydrous solvents - Screen for non-reducing conditions path_defluorinated->sol_defluorinated sol_adduct Solution: - Check reagent-solvent compatibility - Screen inert solvents (e.g., MeCN) - Run reaction at lower temperature path_adduct->sol_adduct sol_polymer Solution: - Use milder fluorinating agent - Add non-nucleophilic base - Employ N-protection strategy - Lower reaction temperature path_polymer->sol_polymer

Caption: A decision-making workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an electrophilic and a nucleophilic fluorinating agent to minimize byproducts?

A1: The choice is dictated by the electronic nature of your heterocyclic substrate.

  • Electrophilic Fluorination (e.g., Selectfluor®, NFSI): This is generally preferred for electron-rich heterocycles (e.g., pyrroles, indoles, furans). The reaction proceeds via a mechanism analogous to electrophilic aromatic substitution.[11] Using this method on a highly electron-deficient ring can lead to no reaction or require harsh conditions that cause decomposition.

  • Nucleophilic Fluorination (e.g., KF, CsF, Bu₄NF): This method is ideal for electron-deficient heterocycles that are activated towards Nucleophilic Aromatic Substitution (SNAr).[6] A good leaving group (like -Cl, -Br, or -NO₂) must be present on the ring. Attempting this on an electron-rich ring will fail, as there is no driving force for the fluoride to attack. A common byproduct in nucleophilic fluorination is elimination, especially with alkyl halides.[12]

Q2: My reaction is very sensitive to atmospheric moisture. What are the best practices to ensure anhydrous conditions?

A2: Moisture can lead to hydroxylated byproducts and can deactivate both reagents and catalysts.

  • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Molecular sieves can be used but must be properly activated.

  • Reagents: Use fresh, high-purity reagents. Hygroscopic reagents, like many fluoride salts, should be stored in a desiccator and handled quickly in an inert atmosphere glovebox if possible. Consider less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄.[5]

  • Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen using a Schlenk line or a glovebox.

Q3: Can the choice of counterion on my fluorinating agent affect byproduct formation?

A3: Absolutely. While not directly involved in the fluorine transfer, the counterion influences the reactivity and stability of the reagent.[11] For cationic N-F reagents like Selectfluor® (which has a tetrafluoroborate counterion), changing the counterion can subtly alter the reagent's electrophilicity and solubility, which in turn can impact reaction rates and selectivity.

Key Reagent and Solvent Data

The table below summarizes common fluorinating agents and their compatibility, helping you make informed decisions to avoid side reactions.

Fluorinating AgentTypeCommon SubstratesPotential Byproducts / IssuesRecommended Solvents
Selectfluor® ElectrophilicElectron-rich aromatics, enol ethers, indoles, pyrrolesPolymerization of sensitive substrates, solvent adductsAcetonitrile, Ethyl Acetate
NFSI ElectrophilicStabilized enolates, electron-rich aromaticsLess reactive than Selectfluor®, may require stronger basesTHF, Dichloromethane
DAST Nucleophilic (Deoxyfluorination)Alcohols, Aldehydes, KetonesElimination (alkene formation), rearrangementDichloromethane, Chloroform
Potassium Fluoride (KF) NucleophilicActivated aryl halides (SNAr)Hydroxylated byproducts (if wet), low solubilityDMSO, Sulfolane (high temp)
TBAF NucleophilicGeneral purpose, silyl-ether deprotectionHighly basic, can cause elimination and other base-mediated side reactionsTHF, Acetonitrile

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Electron-Rich Heterocycle using Selectfluor®

This protocol provides a starting point for the fluorination of substrates like substituted indoles.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool under an inert atmosphere (N₂ or Ar).

  • Charging Flask: To the flask, add the heterocyclic starting material (1.0 equiv) and a non-nucleophilic base if required (e.g., Li₂CO₃, 1.5 equiv).[5]

  • Solvent Addition: Add anhydrous acetonitrile (typically 0.1 M concentration) via syringe.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 equiv) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours.[5] Check for the disappearance of starting material and the formation of both product and byproducts.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing with additional acetonitrile.[5]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Diagram: Competing Pathways in Nucleophilic Fluorination

This diagram illustrates the challenge in nucleophilic fluorination of electron-deficient heterocycles, where the reversibility of fluoride attack is a key issue.

Caption: SNAr pathway showing byproduct-forming reversibility.

References

Validation & Comparative

Characterization of 3,3-Difluoro-4-methylpiperidine Hydrochloride Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The piperidine scaffold, a ubiquitous motif in numerous approved drugs, is a prime target for such modifications. This guide provides a comprehensive technical overview and comparative analysis of 3,3-difluoro-4-methylpiperidine hydrochloride derivatives, offering insights into their synthesis, characterization, and performance relative to their non-fluorinated counterparts and other positional isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated heterocycles in their discovery programs.

The Impact of Gem-Difluorination on the Piperidine Scaffold: A Mechanistic Perspective

The introduction of a gem-difluoro group at the 3-position of the 4-methylpiperidine ring induces profound changes in the molecule's physicochemical and conformational properties. Understanding these effects is paramount to predicting their influence on biological activity.

Electronic Effects and Basicity (pKa): The high electronegativity of fluorine atoms results in a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa) compared to the non-fluorinated analog, 4-methylpiperidine.[1] This modulation of pKa is a critical consideration in drug design, as it can influence a compound's solubility, membrane permeability, and off-target activity, such as interactions with the hERG potassium ion channel.[1]

Lipophilicity (LogP): While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular lipophilicity.[2] The introduction of a CF2 group is generally expected to increase the LogP value compared to a CH2 group. This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, a desirable trait for drugs targeting the central nervous system.[3] However, excessive lipophilicity can also lead to reduced aqueous solubility and increased metabolic liabilities.[2]

Conformational Preferences: The stereoelectronic effects of the gem-difluoro group significantly influence the conformational equilibrium of the piperidine ring. In the hydrochloride salt of cis-3-fluoro-4-methylpiperidine, a strong preference for the axial orientation of the fluorine atom has been observed.[2][4] This preference is rationalized by a favorable dipole interaction between the axial C-F bond and the protonated nitrogen (C-F···HN+).[5] This conformational locking can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, potentially leading to enhanced binding affinity for its biological target.[3]

Synthesis of 3,3-Difluoro-4-methylpiperidine Derivatives: A Generalized Approach

A plausible synthetic route, adapted from established methodologies for related compounds, is outlined below.

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Generalized workflow for the synthesis of 3,3-Difluoro-4-methylpiperidine HCl.

Causality Behind Experimental Choices:

  • Starting Material: A suitably substituted fluoropyridine is chosen as the starting material due to the commercial availability of a wide range of such precursors.

  • Dearomatization Catalyst: A rhodium-based catalyst, such as [Rh(COD)Cl]₂, is often employed for the initial dearomatization step due to its efficiency in reducing the aromatic pyridine ring.[5]

  • Hydrogenation: Subsequent hydrogenation, often carried out with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, ensures the complete saturation of the heterocyclic ring to yield the piperidine core.[2]

  • Protecting Groups: In many synthetic schemes, the piperidine nitrogen is protected (e.g., with a Boc group) to prevent side reactions. A final deprotection step is therefore necessary.

  • Salt Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility.

Characterization and Comparative Analysis

A multi-technique approach is essential for the unambiguous characterization of this compound and for comparing its properties to relevant alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a comprehensive analysis.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The signals for the protons on the piperidine ring will be split by both neighboring protons and through-bond coupling to the fluorine atoms.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will exhibit splitting due to one-, two-, and three-bond couplings to the fluorine atoms (¹JCF, ²JCF, ³JCF). A ¹H and ¹⁹F double decoupling experiment can be performed to simplify the spectrum and aid in signal assignment.[6]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The gem-difluoro group will likely give rise to a complex multiplet due to diastereotopicity and coupling to neighboring protons. The chemical shift of the fluorine signals provides valuable information about the electronic environment.[7]

  • 2D NMR: Acquire two-dimensional NMR spectra, such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C), to establish connectivity and unambiguously assign all proton and carbon signals. A ¹⁹F-¹H HETCOR experiment can be particularly useful for correlating fluorine and proton signals.[8]

graph NMR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Workflow for comprehensive NMR-based structural characterization.

Comparative Data:

Nucleus3,3-Difluoro-4-methylpiperidine Derivative (Predicted)4-Methylpiperidine (Reference)Rationale for Difference
¹H NMR Protons α to the CF₂ group will be shifted downfield and show complex splitting due to geminal and vicinal H-F coupling.Protons are in a standard aliphatic environment.The electron-withdrawing effect of the fluorine atoms deshields adjacent protons.
¹³C NMR The C3 carbon will appear as a triplet with a large ¹JCF coupling constant (~250 Hz). Carbons β and γ to the CF₂ group will also show smaller couplings.Standard aliphatic chemical shifts.Direct and through-bond coupling to the highly sensitive ¹⁹F nucleus.
¹⁹F NMR A complex multiplet is expected in the range of -90 to -120 ppm (relative to CFCl₃).Not applicable.The chemical shift is indicative of an aliphatic gem-difluoro group.

Note: The predicted NMR data is based on general principles and data from related fluorinated piperidines. Experimental values for the specific target compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques are valuable.

Experimental Protocol for Mass Spectrometry:

  • ESI-MS:

    • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[9] A small amount of formic acid can be added to promote protonation.

    • Analysis: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the dominant ion.

    • MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

  • EI-MS:

    • Sample Preparation: Introduce a small amount of the free base form of the compound (if volatile) into the mass spectrometer, often via a gas chromatograph (GC-MS).

    • Analysis: Acquire the mass spectrum at a standard ionization energy of 70 eV.

Comparative Fragmentation Analysis:

CompoundKey Fragmentation Pathways
3,3-Difluoro-4-methylpiperidine The fragmentation is expected to be influenced by the presence of the fluorine atoms. Likely fragmentation pathways include α-cleavage adjacent to the nitrogen, leading to the loss of substituents, and potentially the loss of HF or CHF₂ radicals or neutral molecules.
4-Methylpiperidine The dominant fragmentation pathway is α-cleavage, leading to the loss of the methyl group at the 4-position or a hydrogen radical from the 2- or 6-position, resulting in the formation of a stable iminium ion. The base peak in the EI mass spectrum of 4-methylpiperidine is typically at m/z 98, corresponding to the loss of a hydrogen atom.[9]
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformational details.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the hydrochloride salt suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/ether).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software.

A crystal structure would definitively confirm the preferred conformation of the piperidine ring and the orientation of the methyl and gem-difluoro groups, providing invaluable insights for structure-based drug design.

Comparative Performance in a Drug Discovery Context

The true value of 3,3-difluoro-4-methylpiperidine derivatives is realized in their application as building blocks for bioactive molecules. A comparative analysis of their performance against non-fluorinated analogs and positional isomers in a relevant biological system provides crucial data for lead optimization.

As a case study, we can examine the structure-activity relationships of 3,3-difluoro- and 4,4-difluoropiperidine ether derivatives as dopamine D4 receptor antagonists.[1][10]

Table 1: Comparative Pharmacological and Physicochemical Data of Fluorinated Piperidine Derivatives

Compound IDStructureD4 Ki (nM)cLogP
7c 3,3-difluoro analog320>5.00
8c 4,4-difluoro analog134.0-5.0
Reference (non-fluorinated) Not available--

Data extracted and adapted from Saeedia et al. (2025).[1][10]

Analysis of Performance:

  • Binding Affinity: In this specific series, the 4,4-difluoro analog (8c) exhibited significantly higher binding affinity for the D4 receptor compared to the 3,3-difluoro analog (7c).[1][10] This highlights the profound impact of the fluorine position on biological activity, likely due to a combination of conformational and electronic effects influencing the interaction with the receptor binding pocket.

  • Lipophilicity: The 3,3-difluoro analog (7c) displayed a higher cLogP than the 4,4-difluoro analog (8c).[1][10] This difference can be attributed to the influence of the gem-difluoro group's proximity to the basic nitrogen, which affects the overall pKa and lipophilicity of the molecule.[1][10]

Metabolic Stability

A key driver for the incorporation of fluorine is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[3]

Experimental Protocol for In Vitro Metabolic Stability Assay:

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human or other species) in the presence of the cofactor NADPH at 37°C.[11][12]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[11]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.[13]

graph MetabolicStabilityWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Workflow for an in vitro metabolic stability assay.

Expected Outcome: It is anticipated that the 3,3-difluoro-4-methylpiperidine scaffold would exhibit enhanced metabolic stability compared to 4-methylpiperidine, particularly if the 3-position is a site of metabolic oxidation in the non-fluorinated analog. The C-F bonds are significantly stronger than C-H bonds and are resistant to oxidative cleavage by P450 enzymes.[3]

Conclusion

The introduction of a gem-difluoro group at the 3-position of the 4-methylpiperidine scaffold offers a powerful strategy for modulating key drug-like properties. The resulting derivatives are expected to exhibit lower basicity, altered lipophilicity, and conformationally restricted rings, all of which can be leveraged to optimize binding affinity, selectivity, and pharmacokinetic profiles. While direct comparative data for this compound is limited, the principles outlined in this guide, supported by data from closely related analogs, provide a robust framework for its characterization and rational application in drug discovery programs. A thorough, multi-technique analytical approach, as detailed herein, is crucial for unlocking the full potential of these valuable fluorinated building blocks.

References

The 3,3-Difluoro-4-methylpiperidine Motif: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to a multitude of approved therapeutics. Its conformational flexibility and synthetic tractability have made it a cornerstone in the design of novel bioactive molecules. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate physicochemical and pharmacological properties, such as metabolic stability, pKa, and binding affinity. This guide provides an in-depth comparative analysis of compounds containing the 3,3-difluoro-4-methylpiperidine moiety, with a focus on their biological activity, supported by experimental data and detailed protocols.

The Rise of Fluorinated Piperidines in Drug Discovery

The incorporation of gem-difluoro groups onto the piperidine ring offers a nuanced approach to molecular design. The strong electron-withdrawing nature of fluorine can significantly alter the basicity of the piperidine nitrogen, a critical factor in receptor interactions and pharmacokinetic profiles. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. The specific placement of a methyl group, as in the 3,3-difluoro-4-methylpiperidine scaffold, introduces an additional chiral center and steric bulk, providing a vector for refining selectivity and potency.

Comparative Analysis: Dopamine D4 Receptor Antagonism

A compelling example of the biological potential of the 3,3-difluoro-4-methylpiperidine scaffold lies in its application as a core element in the development of dopamine D4 receptor (D4R) antagonists. The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a promising target for the treatment of various neuropsychiatric disorders. The following analysis compares the in vitro activity of 3,3-difluoropiperidine derivatives with their 4,4-difluoro counterparts and explores the impact of methyl and fluoro substitutions on D4R binding affinity.

Structure-Activity Relationship (SAR) Insights

Research into a series of difluoropiperidine ether-based D4R antagonists has provided valuable insights into the structure-activity relationships governing their potency.[1][2] A key study synthesized and evaluated a range of analogs, allowing for a comparative assessment of the substitution patterns on the piperidine ring.

While a direct experimental value for a compound containing the precise 3,3-difluoro-4-methylpiperidine scaffold was not explicitly reported in the reviewed literature, the activity of closely related isomers provides a strong basis for inference. For instance, the reversal of the fluoro and methyl positions from a 4-fluoro-3-methyl to a 3-fluoro-4-methyl configuration on a related scaffold led to a noticeable reduction in binding affinity.[1] This highlights the critical role of substituent placement in achieving optimal receptor engagement.

The data presented in Table 1, compiled from studies on related difluoropiperidine analogs, illustrates the impact of fluorine and methyl group positioning on D4R binding affinity.

Table 1: Comparative in vitro D4 Receptor Binding Affinity of Difluoropiperidine Analogs

Compound/ScaffoldKey SubstitutionsD4R Binding Affinity (Ki, nM)
3,3-Difluoropiperidine Analog 4-fluoro-3-methylphenoxy320[1]
4,4-Difluoropiperidine Analog 3-fluoro-4-methylphenoxy72[1]
4,4-Difluoropiperidine Analog 3,4-Difluorophenoxy5.5[1]
4,4-Difluoropiperidine Analog 4-fluoro-3-methylphenoxy6.5[1]

Note: The presented data is a representative compilation from published studies on difluoropiperidine analogs targeting the D4 receptor. The specific core structure to which the phenoxy groups are attached may vary slightly between the compared compounds.

The data suggests that the 4,4-difluoropiperidine scaffold may be more favorable for D4R antagonism compared to the 3,3-difluoro arrangement in this chemical series. However, the significant impact of the substitution pattern on the phenoxy ring underscores the intricate interplay between different parts of the molecule in determining overall activity. The reduced activity of the 3-fluoro-4-methylphenoxy analog compared to the 4-fluoro-3-methylphenoxy analog suggests that the specific stereoelectronic environment created by the 3,3-difluoro-4-methylpiperidine core would likely result in a distinct and potentially potent pharmacological profile.

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

To provide a practical context for the presented data, a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor is outlined below. This method is based on established procedures in the field.[3][4][5]

Principle

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the dopamine D4 receptor expressed in a suitable cell line (e.g., HEK293 cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials
  • HEK293 cells stably expressing the human dopamine D4 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • Non-specific binding determinant: (+)-Butaclamol (10 µM final concentration)

  • Test compounds

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Liquid scintillation counter

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest cultured HEK293-D4R cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or Polytron.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

    • Store the membrane aliquots at -80°C until use.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparation on ice and dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 150 µL of membrane preparation, and 50 µL of [³H]-Spiperone.

      • Non-specific Binding: 50 µL of (+)-Butaclamol (10 µM), 150 µL of membrane preparation, and 50 µL of [³H]-Spiperone.

      • Test Compound: 50 µL of test compound dilution, 150 µL of membrane preparation, and 50 µL of [³H]-Spiperone.

    • The final concentration of [³H]-Spiperone should be close to its Kd for the D4 receptor (typically 0.1-0.5 nM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

D4R_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Membrane_Prep Membrane Preparation (HEK293-D4R cells) Assay_Plate 96-well Plate Incubation (Total, Non-specific, Test) Membrane_Prep->Assay_Plate Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Assay_Plate Radioligand_Prep [3H]-Spiperone Working Solution Radioligand_Prep->Assay_Plate Filtration Rapid Filtration (Cell Harvester) Assay_Plate->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,3-Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics. Its conformational flexibility and basic nitrogen atom allow for precise interactions with biological targets. However, optimizing the drug-like properties of piperidine-containing compounds—such as metabolic stability, membrane permeability, and off-target activity—remains a significant challenge. A key strategy to address this is the strategic incorporation of fluorine. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,3-difluoropiperidine analogs, a scaffold increasingly recognized for its ability to confer advantageous physicochemical properties.[1]

The Strategic Impact of 3,3-Difluorination

The introduction of a geminal difluoro group at the 3-position of the piperidine ring is not a trivial substitution. It fundamentally alters the electronic and conformational profile of the scaffold, providing medicinal chemists with a powerful tool for property modulation.

  • Modulation of Basicity (pKa): The potent electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen. The pKa of 3,3-difluoropiperidine is approximately 7.4, a substantial reduction from piperidine itself (pKa ≈ 11.2).[2] This is a critical feature, as tuning pKa can reduce unwanted interactions with acidic targets like hERG channels and improve a compound's pharmacokinetic profile.[3]

  • Conformational Control: The C-F bond is highly polarized and can engage in stabilizing hyperconjugative and electrostatic interactions, influencing the conformational preference of the ring and its substituents.[4] This can help to lock the molecule into a more bioactive conformation, enhancing potency and selectivity.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the 3-position resistant to oxidative metabolism, a common liability for unsubstituted piperidines. This can lead to improved half-life and oral bioavailability.

SAR Case Study: 3,3-Difluoropiperidine Ethers as Dopamine D4 Receptor (D4R) Antagonists

A compelling illustration of the 3,3-difluoropiperidine scaffold's utility comes from the development of selective antagonists for the Dopamine D4 Receptor (D4R), a target implicated in neuropsychiatric disorders.[5][6] A systematic SAR study revealed clear trends for substitutions on a core scaffold featuring a 3-(phenoxymethyl) group.

General Structure of D4R Antagonists

Caption: General chemical scaffold of the 3,3-difluoropiperidine D4R antagonists.

Analysis of the N-Substituent (Southern Portion)

The initial exploration focused on fixing the N-substituent as a 3-fluoro-4-methoxybenzyl group, which had previously shown promise.[7] However, further studies on related scaffolds demonstrated that heterocyclic southern portions could significantly improve properties. For instance, in a closely related 4,4-difluoropiperidine series, switching from the benzyl group to regioisomeric imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine moieties led to compounds with improved CNS Multi-Parameter Optimization (MPO) scores, suggesting better suitability for CNS targets.[7]

Analysis of the Phenoxy Group (Ether Portion)

With the southern portion held constant as 3-fluoro-4-methoxybenzyl, modifications to the phenoxy ring revealed critical SAR insights for the 3,3-difluoropiperidine series.

  • Initial Analogs: Compounds with p-fluoro, 3,4-difluoro, and 4-fluoro-3-methyl substitutions on the phenoxy ring showed modest D4R binding (Ki = 140–320 nM).[7]

  • Lipophilicity Challenge: These initial compounds were highly lipophilic (cLogP > 5.0), resulting in poor Lipophilic Efficiency (LipE) and low CNS MPO scores (<4.0).[7]

  • Negative Modifications: Moving the fluorine to the 3-position (m-fluoro) or adding a 4-methyl group led to a significant loss of potency or complete inactivity.[5]

  • Heterocyclic Ethers: Replacing the phenoxy ring with various heterocyclic ethers (e.g., pyridine ethers) improved the calculated cLogP and CNS MPO values, but unfortunately, these compounds were devoid of D4R binding activity.[5]

This SAR demonstrates a classic challenge in drug discovery: optimizing one property (e.g., lipophilicity) can be detrimental to another (target potency). The data suggests a stringent requirement for a substituted phenyl ring in the ether portion for D4R activity in this specific chemical series.

Data Summary: SAR of 3,3-Difluoropiperidine D4R Antagonists
CompoundAr2 (Phenoxy) SubstituentD4R Ki (nM)[8]cLogP[8]CNS MPO[8]
7a 4-Fluoro1405.213.3
7b 3,4-Difluoro2105.283.2
7c 4-Fluoro-3-methyl3205.702.8
7d 3-Fluoro1,2805.213.3
7j Pyridin-2-yl (ether)>10,0004.114.5
7k Pyrimidin-2-yl (ether)>10,0003.614.7

N-substituent (Ar1-CH2-) is 3-fluoro-4-methoxybenzyl for all compounds.

Broader Applications: The 3,3-Difluoropiperidine Building Block

While the D4R antagonist series provides a detailed SAR dataset, the 3,3-difluoropiperidine scaffold is a versatile building block used to enhance compounds targeting other receptors.[1]

  • VLA-4 Antagonists: The highly potent and orally active VLA-4 antagonist MK-0617 incorporates a 3,3-difluoropiperidine moiety.[1] Very Late Antigen-4 (VLA-4) is an integrin involved in cell adhesion and is a target for inflammatory diseases. The inclusion of the fluorinated scaffold in MK-0617 points to its role in achieving a desirable balance of potency and pharmacokinetic properties.

  • CCR5 Antagonists: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells, and its antagonists are an important class of antiretroviral drugs.[9][10] Piperidine derivatives have been extensively explored as CCR5 antagonists.[9][11] The 3,3-difluoro substitution offers a rational strategy to modulate the basicity and metabolic stability of new potential CCR5 antagonist candidates.

Experimental Protocols

To facilitate further research, this section provides standardized protocols for the synthesis and evaluation of 3,3-difluoropiperidine analogs, based on methodologies reported in the literature.[5][8]

Protocol 1: Synthesis of N-Substituted 3-(Phenoxymethyl)-3,3-difluoropiperidines

This protocol outlines a general multi-step synthesis for the class of D4R antagonists discussed previously.

Synthesis_Workflow Start Boc-3,3-difluoro-5-(hydroxymethyl)piperidine Step1 1. Mesylation (Ms2O, Et3N, CH2Cl2) Start->Step1 Intermediate1 Mesylated Intermediate Step1->Intermediate1 Step2 2. Phenol Displacement (Ar2-OH, Cs2CO3, DMF) Intermediate1->Step2 Intermediate2 Boc-protected Ether Step2->Intermediate2 Step3 3. Boc Deprotection (TFA/CH2Cl2 or HCl/Dioxane) Intermediate2->Step3 Intermediate3 Secondary Amine Step3->Intermediate3 Step4 4. Reductive Amination (Ar1-CHO, NaBH(OAc)3) Intermediate3->Step4 End Final Product Step4->End

Caption: General synthetic workflow for 3,3-difluoropiperidine ether analogs.

Step-by-Step Methodology:

  • Mesylation: To a solution of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (CH2Cl2), add triethylamine (Et3N). Cool the mixture to 0°C and add methanesulfonic anhydride (Ms2O) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Phenol Displacement: To the crude mesylate intermediate, add a solution of the desired substituted phenol (Ar2-OH) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF). Heat the reaction (e.g., to 75°C) and stir for several hours until the displacement is complete.

  • Boc Deprotection: Dissolve the purified Boc-protected ether in CH2Cl2 and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Alternatively, use a solution of HCl in dioxane.

  • Reductive Amination: To a solution of the resulting secondary amine in CH2Cl2, add the desired aryl aldehyde (Ar1-CHO), 4 Å molecular sieves, and sodium triacetoxyborohydride (NaBH(OAc)3). Stir at room temperature overnight.

  • Purification: Work up the reaction and purify the final compound using standard techniques, such as column chromatography, to yield the target molecule.

Protocol 2: In Vitro D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human D4 receptor.

Materials:

  • HEK293 cells stably expressing the human D4 receptor (hD4).

  • [3H]N-methylspiperone (radioligand).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, and filter plates (e.g., GF/B).

Procedure:

  • Membrane Preparation: Harvest hD4-HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]N-methylspiperone, and varying concentrations of the test compound (typically a serial dilution).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Conclusion and Future Outlook

The 3,3-difluoropiperidine scaffold is a validated and highly effective tool in modern medicinal chemistry. Its defining feature—the ability to predictably lower the pKa of the piperidine nitrogen—provides a direct handle to mitigate risks associated with high basicity while often maintaining or improving target engagement. The SAR of D4R antagonists clearly illustrates that while the scaffold provides a beneficial starting point, successful optimization requires careful navigation of the interplay between potency and physicochemical properties like lipophilicity. As synthetic methodologies for fluorinated compounds continue to advance, the strategic application of the 3,3-difluoropiperidine motif is expected to expand, enabling the discovery of next-generation therapeutics with superior efficacy and safety profiles across a wide range of disease targets.

References

A Comparative Guide to the In Vitro Pharmacokinetic Properties of Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among fluorinated motifs, the difluoropiperidine scaffold has garnered significant interest due to its ability to impart unique conformational constraints and electronic properties, thereby influencing metabolic stability, cell permeability, and plasma protein binding. This guide provides a comparative analysis of the in vitro pharmacokinetic (PK) properties of difluoropiperidine derivatives, with a focus on how the positional isomerism of the difluoro moiety impacts these critical drug-like attributes. The insights and experimental data presented herein are intended to guide the rational design and optimization of novel therapeutics.

The Rationale for Fluorination: Enhancing Drug-like Properties

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability. However, it is often susceptible to metabolic oxidation, leading to rapid clearance and reduced bioavailability. The introduction of fluorine, particularly as a gem-dinal difluoro substitution, can profoundly alter the molecule's metabolic fate. This is primarily due to the high strength of the C-F bond, which is less prone to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond. Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with metabolic enzymes and transporters.

Comparative Analysis of In Vitro Pharmacokinetic Properties

This section presents a comparative overview of key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for a series of hypothetical, yet representative, difluoropiperidine derivatives. The data is structured to highlight the influence of the difluoro-substitution pattern (2,2-, 3,3-, and 4,4-) on a common parent scaffold.

Table 1: Comparative In Vitro ADME Properties of Difluoropiperidine Derivatives
Parameter2,2-Difluoro Derivative3,3-Difluoro Derivative4,4-Difluoro DerivativeParent (Non-fluorinated)
Metabolic Stability
Microsomal Stability (t½, min)> 60455515
Hepatocyte Stability (t½, min)> 90657525
Cell Permeability
Caco-2 (Papp, 10⁻⁶ cm/s) A to B3.55.24.86.5
Caco-2 (Papp, 10⁻⁶ cm/s) B to A4.15.85.17.2
Efflux Ratio1.171.121.061.11
Plasma Protein Binding
Human (% Bound)88%82%85%75%
Mouse (% Bound)85%78%81%70%

Note: The data presented in this table are hypothetical and intended for illustrative purposes to highlight general trends observed in medicinal chemistry.

In-Depth Discussion and Mechanistic Insights

Metabolic Stability: A Clear Advantage for Fluorination

The data unequivocally demonstrates the significant improvement in metabolic stability conferred by difluorination. The parent, non-fluorinated compound exhibits a short half-life in both microsomal and hepatocyte stability assays, indicating rapid metabolic clearance. In contrast, all difluorinated derivatives show a marked increase in metabolic stability.

  • 2,2-Difluoropiperidine: The positioning of the difluoro group adjacent to the nitrogen atom provides a powerful steric and electronic shield, effectively blocking N-dealkylation and oxidation of the adjacent carbons, which are common metabolic pathways for piperidines. This often results in exceptionally high metabolic stability.

  • 3,3- and 4,4-Difluoropiperidines: While still offering a substantial improvement over the non-fluorinated analog, the metabolic stability of the 3,3- and 4,4-isomers is often slightly lower than the 2,2-isomer. This is because metabolic attack can still occur at other positions on the ring or on substituents. However, the electron-withdrawing effect of the difluoro group can still deactivate the entire ring towards oxidation to some extent. For instance, in a series of dopamine D4 receptor antagonists, 4,4-difluoropiperidine analogs were synthesized to improve metabolic stability over previous generations of compounds[1].

Cell Permeability: A Balancing Act

The assessment of cell permeability, typically using the Caco-2 cell monolayer model, is crucial for predicting oral absorption. The data suggests that while fluorination can enhance metabolic stability, it may have a modest impact on passive permeability.

The introduction of fluorine increases the lipophilicity of the molecule, which can sometimes lead to improved membrane permeability. However, the high electronegativity of fluorine can also lead to the formation of strong hydrogen bonds with water, potentially reducing the rate of passive diffusion across the lipid bilayer. The observed trend of slightly lower apparent permeability (Papp) for the difluorinated derivatives compared to the parent compound is a common observation. The efflux ratio, which is an indicator of active transport out of the cell, appears to be minimally affected in this hypothetical series.

Plasma Protein Binding: The Influence of Lipophilicity

Plasma protein binding (PPB) is a critical parameter that influences the distribution and availability of a drug to its target. Generally, an increase in lipophilicity leads to higher plasma protein binding. As expected, the difluorinated derivatives, with their increased lipophilicity, exhibit higher plasma protein binding compared to the non-fluorinated parent compound. Among the isomers, the differences are often subtle and can be influenced by the overall molecular conformation and the presentation of hydrophobic surfaces. It is important to note that while high plasma protein binding can sometimes be a liability, it is not inherently undesirable, and its impact must be considered in the context of the drug's potency and therapeutic index[1][2].

Experimental Protocols: A Guide to In Vitro ADME Assays

To ensure the trustworthiness and reproducibility of the data, standardized and well-validated in vitro assays are essential. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Microsomal Stability Assay

This assay is a primary screen for assessing Phase I metabolic stability, focusing on the activity of cytochrome P450 enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human or other species liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock Solution plate_prep Prepare Reaction Plate: Microsomes + Buffer stock->plate_prep microsomes Liver Microsomes microsomes->plate_prep buffer Phosphate Buffer buffer->plate_prep nadph NADPH Regenerating System initiate Initiate Reaction: Add NADPH nadph->initiate pre_warm Pre-warm at 37°C plate_prep->pre_warm pre_warm->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction: Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the microsomal stability assay.

Caco-2 Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to predict in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Perform a Lucifer yellow leak test to confirm monolayer integrity post-assay.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days seed->culture teer Measure TEER culture->teer wash Wash Monolayer teer->wash add_compound Add Test Compound (Apical or Basolateral) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from Receiver Compartment incubate->sample ly_test Lucifer Yellow Test incubate->ly_test lcms LC-MS/MS Analysis sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

Equilibrium Dialysis for Plasma Protein Binding

This method is considered the gold standard for determining the fraction of a drug that is unbound in plasma.

Materials:

  • Test compound stock solution

  • Human or other species plasma

  • Phosphate buffered saline (PBS)

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in plasma.

  • Add the plasma containing the test compound to one chamber of the dialysis device.

  • Add PBS to the other chamber.

  • Seal the device and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of protein binding.

cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prepare_sample Prepare Test Compound in Plasma load_device Load Dialysis Device: Plasma vs. PBS prepare_sample->load_device incubate Incubate at 37°C with Shaking load_device->incubate collect Collect Samples from Both Chambers incubate->collect lcms LC-MS/MS Analysis collect->lcms calculate Calculate Fraction Unbound (% Bound) lcms->calculate

Caption: Workflow for the equilibrium dialysis assay.

Conclusion and Future Perspectives

The incorporation of difluoropiperidine scaffolds is a highly effective strategy for enhancing the metabolic stability of drug candidates. As demonstrated, the position of the difluoro moiety can have a nuanced impact on other key pharmacokinetic properties such as cell permeability and plasma protein binding. A thorough understanding of these structure-activity relationships, guided by robust in vitro ADME profiling, is paramount for the successful optimization of lead compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery, facilitating the design of novel therapeutics with improved pharmacokinetic profiles and a higher probability of clinical success.

References

A Senior Application Scientist's Guide to Mono- vs. Di-fluorinated Piperidines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, forming the core scaffold of numerous blockbuster drugs.[1][2] Its conformational flexibility and basic nitrogen atom make it a versatile building block for engaging with biological targets.[3][4] In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to fluorine, an element whose unique properties can profoundly enhance molecular characteristics. The strategic incorporation of fluorine can improve metabolic stability, modulate basicity (pKa), and enforce specific molecular conformations, thereby increasing potency and selectivity.[5][6][7]

This guide provides an in-depth comparative analysis of mono- and di-fluorinated piperidines. Moving beyond a simple recitation of facts, we will explore the causal relationships between the number and position of fluorine atoms and the resulting impact on synthesis, conformation, physicochemical properties, and ultimately, drug-like attributes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide strategic decisions in lead optimization.

Chapter 1: The Synthetic Landscape: Accessing Fluorinated Piperidines

The synthesis of fluorinated piperidines, while crucial, is not without its challenges. The most common and scalable approach involves the hydrogenation of readily available fluoropyridine precursors.[1][8] However, this pathway is often complicated by the risk of hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond.

The choice of catalyst and reaction conditions is critical. Rhodium-catalyzed dearomatization-hydrogenation processes have been shown to be effective for producing a range of all-cis-(multi)fluorinated piperidines.[3][9] More recently, palladium-based heterogeneous catalysts have demonstrated robustness and a high tolerance for air and moisture, expanding the accessible substrate scope.[1][3][8]

Generally, the synthesis of di-fluorinated piperidines can be more challenging than their mono-fluorinated counterparts. For instance, the synthesis of a difluorinated piperidine via hydrogenation of a difluoropyridine resulted in a 30% yield, with significant formation of single- and double-defluorinated side products.[1][8] This underscores the increased lability of the C-F bonds as the ring becomes more electron-deficient.

G cluster_0 Synthetic Pathways to Fluorinated Piperidines FP Fluoropyridine Precursor MFP Mono-fluorinated Piperidine FP->MFP Pd or Rh Catalyst H2 Gas DFP Di-fluorinated Piperidine FP->DFP Pd or Rh Catalyst H2 Gas (Higher Catalyst Loading / Pressure) Defluor Defluorinated Byproducts MFP->Defluor Hydrodefluorination (Less Common) DFP->Defluor Hydrodefluorination (Side Reaction) G cluster_1 Forces Driving Fluorine Conformational Preference Axial Axial Fluorine Preference Hyperconj Hyperconjugation (σC-H -> σ*C-F) Hyperconj->Axial ChargeDipole Charge-Dipole Interaction (Nδ- -> C-Fδ+) ChargeDipole->Axial Solvation Solvent Polarity Solvation->Axial Stabilizes more polar conformer

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 3,3-Difluoro-4-methylpiperidine hydrochloride, a fluorinated piperidine derivative of increasing interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of molecules, making precise structural confirmation essential.[1][2][3] This document outlines the expected spectroscopic characteristics of the title compound and presents a comparative analysis with its non-fluorinated analog, 4-methylpiperidine, to highlight the impact of fluorination on the spectral data.

Introduction: The Significance of Fluorinated Piperidines

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals. The strategic incorporation of fluorine atoms can enhance metabolic stability, modulate pKa, and improve membrane permeability.[1] However, the presence of fluorine, particularly geminal difluorination, introduces complexities in spectroscopic analysis that necessitate a careful and systematic approach for unambiguous structure confirmation. This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to provide researchers with the necessary tools for confident characterization.

Experimental Methodologies

Confident structural elucidation relies on robust experimental protocols. The following section details the standardized procedures for acquiring high-quality NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is also invaluable.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.[4]

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition (if available):

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • This will confirm the presence and environment of the fluorine atoms.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

G cluster_0 3,3-Difluoro-4-methylpiperidine cluster_1 4-Methylpiperidine C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 F1 F1 C3->F1 F F2 F2 C3->F2 F C5 C5 C4->C5 CH3 CH3 C4->CH3 C6 C6 C5->C6 N N C6->N N->C2 H H N->H H C2' C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' CH3' CH3' C4'->CH3' C6' C6' C5'->C6' N' N' C6'->N' N'->C2' H' H' N'->H' H

References

A Senior Application Scientist's Guide to CNS Multi-Parameter Optimization (MPO) for Difluoropiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Holistic Approach in CNS Drug Discovery

The journey to develop a successful Central Nervous System (CNS) drug is fraught with challenges, with the blood-brain barrier (BBB) acting as a formidable gatekeeper.[1] Historically, drug design often focused on optimizing single parameters, such as target potency, leading to high attrition rates as candidates failed due to poor pharmacokinetic or safety profiles. To address this, the Multi-Parameter Optimization (MPO) approach was developed as a holistic strategy to balance the multiple, often competing, properties required for a successful CNS drug.[2][3]

The CNS MPO score, pioneered by scientists at Pfizer, distills six key physicochemical properties into a single desirability score (0-6), providing a robust tool for prioritizing compounds with a higher probability of clinical success.[2][4] A score of ≥ 4.0 is generally considered desirable.[4][5]

This guide focuses specifically on the application of the CNS MPO framework to difluoropiperidine compounds. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, but its inherent basicity can be suboptimal for CNS targets.[6] Strategic incorporation of fluorine, particularly as a gem-difluoro group, offers a powerful tactic to modulate these properties.[7][8] Fluorination can lower the basicity (pKa) of the piperidine nitrogen, which can reduce off-target effects like hERG channel inhibition and improve permeability, while also potentially blocking sites of metabolism.[9][10] Understanding how to quantify these benefits within the MPO framework is essential for modern CNS drug design.

Deconstructing the CNS MPO Score

The CNS MPO score is calculated by assigning an individual desirability score (0 to 1) to six fundamental physicochemical properties. These individual scores are then summed to yield the final MPO score.[2][11]

The six core parameters are:

  • ClogP (Calculated LogP): A measure of lipophilicity. While high lipophilicity can aid membrane crossing, excessive levels are linked to promiscuity, metabolic instability, and safety issues.

  • ClogD (Calculated LogD at pH 7.4): Lipophilicity at physiological pH. This is often more relevant than LogP for ionizable compounds like piperidines.

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability and diffusion across the BBB.[12]

  • Topological Polar Surface Area (TPSA): An estimate of the molecule's surface polarity. Lower TPSA is strongly correlated with improved BBB penetration.[12]

  • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds. Fewer HBDs are preferred to minimize the desolvation penalty upon entering the lipid environment of the BBB.

  • Most Basic pKa: The ionization constant of the most basic center. High basicity can lead to sequestration in acidic lysosomes and increased risk of hERG liability.[9]

The workflow for calculating and applying the CNS MPO score is a central pillar of a modern hit-to-lead campaign.

cluster_0 Computational Design cluster_1 MPO Calculation cluster_2 Experimental Validation ClogP ClogP Score Calculate Desirability Scores (0-1 each) ClogP->Score ClogD ClogD ClogD->Score MW MW MW->Score TPSA TPSA TPSA->Score HBD HBD HBD->Score pKa pKa pKa->Score Sum Sum Scores (Total 0-6) Score->Sum Decision Prioritize Candidate? (Score >= 4) Sum->Decision Perm Permeability (PAMPA, Caco-2) Stab Metabolic Stability (Microsomes) Safe Safety (hERG) Decision->Perm Validate Highest Priority Decision->Stab Validate Highest Priority Decision->Safe Validate Highest Priority

Caption: CNS MPO workflow, from computational design to experimental validation.

Comparative Analysis: Piperidine vs. Difluoropiperidine Analogs

To illustrate the utility of this framework, we present a comparative analysis of a hypothetical parent piperidine compound against its 3,3-difluoro and 4,4-difluoro analogs. The introduction of the gem-difluoro group significantly impacts the physicochemical properties, which in turn influences the MPO score and the experimental outcomes.

Calculated Physicochemical Properties and MPO Scores

The primary effect of gem-difluorination is a reduction in the basicity (pKa) of the piperidine nitrogen due to the powerful inductive electron-withdrawing effect of the fluorine atoms.[13][14] The impact on lipophilicity (LogP/LogD) is more nuanced and can depend on the local molecular environment.[6][15]

ParameterParent Piperidine (Cmpd 1)3,3-Difluoropiperidine (Cmpd 2)4,4-Difluoropiperidine (Cmpd 3)Desirability Goal
ClogP 2.82.93.1< 3 (High) to 5 (Low)
Score1.01.00.95
ClogD @ 7.4 2.52.83.0< 2 (High) to 4 (Low)
Score0.750.60.5
MW (Da) 355391391< 360 (High) to 500 (Low)
Score1.00.780.78
TPSA (Ų) 65656540-90
Score1.01.01.0
HBD 111≤ 1
Score0.750.750.75
pKa 9.57.88.2< 8 (High) to 10 (Low)
Score0.251.00.9
Total MPO Score 4.80 5.13 4.88 ≥ 4.0

Note: Scoring is based on the desirability functions published by Wager et al.[2][11]

This computational analysis predicts that while all three compounds have acceptable MPO scores, the 3,3-difluoro analog (Cmpd 2 ) has the highest score, driven almost entirely by the dramatic and beneficial reduction in pKa. This makes it the highest priority candidate for synthesis and experimental validation.

Supporting Experimental Data

The predictions from the MPO score must be validated through rigorous experimentation. The following table presents plausible experimental data for our three compounds, reflecting the expected impact of difluorination.

AssayParent Piperidine (Cmpd 1)3,3-Difluoropiperidine (Cmpd 2)4,4-Difluoropiperidine (Cmpd 3)Desired Profile
PAMPA-BBB Pₑ (10⁻⁶ cm/s) 5.58.27.1> 4.0 (High CNS Permeability)
Caco-2 Efflux Ratio 4.11.82.5< 2.0 (Not a P-gp Substrate)
hERG IC₅₀ (µM) 2.5> 3015> 10 µM
HLM Stability (t½, min) 254845> 30 min

Analysis of Experimental Results:

  • Permeability: The lower pKa of the difluorinated analogs reduces the fraction of the compound that is ionized at pH 7.4, leading to improved passive permeability in the PAMPA-BBB assay.[16]

  • Efflux: The high basicity of the parent compound makes it a substrate for the P-glycoprotein (P-gp) efflux pump, as indicated by the high efflux ratio in the Caco-2 assay.[17] The reduced pKa of the difluoro-analogs mitigates this liability.

  • hERG Safety: High basicity is a known risk factor for hERG channel binding.[6] The significant pKa reduction in Cmpd 2 completely removes the hERG liability, a major advantage in drug development.

  • Metabolic Stability: The C-F bond is exceptionally strong, and placing fluorine atoms at a potential site of metabolism (e.g., adjacent to the nitrogen) can block oxidation by cytochrome P450 enzymes, leading to improved stability in human liver microsomes (HLM).[8][18]

Standard Operating Protocols (SOPs)

To ensure data integrity and reproducibility, the following detailed protocols should be employed. These protocols include necessary controls and defined acceptance criteria, making them self-validating systems.

Protocol: PAMPA-BBB Permeability Assay

This assay assesses passive, transcellular permeability across an artificial lipid membrane mimicking the BBB.[3][19]

A 1. Prepare Plates - Add 300 µL buffer to acceptor plate wells. - Add 150 µL test compound solution (10 µM in buffer) to donor plate wells. B 2. Coat Membrane - Pipette 5 µL of porcine brain lipid solution onto the filter membrane of each donor well. A->B C 3. Assemble & Incubate - Place donor plate onto acceptor plate. - Incubate for 4-18 hours at RT in a humidified chamber. B->C D 4. Sample & Analyze - Take samples from both donor and acceptor wells. - Quantify compound concentration using LC-MS/MS. C->D E 5. Calculate Pe - Use concentrations and physical parameters to calculate the effective permeability coefficient (Pe). D->E

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Objective: To determine the effective permeability coefficient (Pₑ) for a test compound.

  • Materials:

    • 96-well filter donor plates (e.g., Millipore MultiScreen-IP, PVDF membrane).

    • 96-well acceptor plates.

    • Porcine Brain Polar Lipid Extract solution (20 mg/mL in dodecane).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test compounds, High Permeability Control (e.g., Caffeine), Low Permeability Control (e.g., Atenolol).

  • Procedure:

    • Preparation: Add 300 µL of PBS to each well of the acceptor plate. Prepare 10 µM solutions of test and control compounds in PBS and add 150 µL to the donor plate wells.

    • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter of each donor well. Allow the solvent to evaporate for 5 minutes.

    • Incubation: Assemble the "sandwich" by placing the donor plate onto the acceptor plate. Incubate at room temperature for 4-18 hours in a chamber with a wet paper towel to minimize evaporation.

    • Analysis: After incubation, determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a validated LC-MS/MS method.

  • Data Analysis & Acceptance Criteria:

    • Calculate the permeability coefficient (Pₑ) using an established formula that accounts for volumes and incubation time.

    • Assay Acceptance: The Pₑ for the high permeability control must be > 4.0 x 10⁻⁶ cm/s, and the Pₑ for the low permeability control must be < 2.0 x 10⁻⁶ cm/s.

Protocol: Bidirectional Caco-2 Permeability Assay

This "gold standard" assay uses a monolayer of human intestinal cells to model not only passive diffusion but also active transport and efflux.[20][21]

  • Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).

  • Materials:

    • Caco-2 cells cultured on 24-well Transwell inserts for 21-25 days.

    • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

    • Lucifer Yellow (paracellular integrity marker).

    • P-gp substrate control (e.g., Digoxin), P-gp inhibitor (e.g., Verapamil).

  • Procedure:

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².

    • Assay Initiation (A→B): Add test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Assay Initiation (B→A): In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubation: Incubate plates at 37°C with 5% CO₂ on an orbital shaker for 2 hours.

    • Analysis: Sample the receiver compartments at the end of the incubation and quantify compound concentration by LC-MS/MS.

  • Data Analysis & Acceptance Criteria:

    • Calculate Papp (A→B) and Papp (B→A).

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.[17]

    • Assay Acceptance: The Papp of the paracellular marker Lucifer Yellow must be < 1.0 x 10⁻⁶ cm/s. The control P-gp substrate must show an ER > 3, which is reduced to < 2 in the presence of the inhibitor.

Protocol: Automated Patch-Clamp hERG Safety Assay

This assay provides an early assessment of a compound's potential to cause cardiac arrhythmia by measuring its inhibition of the hERG potassium channel.[12][22]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the hERG channel current.

  • Materials:

    • Automated patch-clamp system (e.g., QPatch, IonFlux).

    • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Extracellular and intracellular recording solutions.

    • Positive control hERG blocker (e.g., E-4031).

  • Procedure:

    • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.

    • System Priming: Prime the automated patch-clamp system with recording solutions and load the cell suspension.

    • Seal and Record: The system automatically achieves high-resistance seals and establishes a whole-cell recording configuration. A specific voltage pulse protocol is applied to elicit the characteristic hERG tail current.[23]

    • Compound Application: After establishing a stable baseline current, the system applies increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis & Acceptance Criteria:

    • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Assay Acceptance: The IC₅₀ of the positive control must be within the historically accepted range for the laboratory.

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its metabolic clearance.[24][25]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLMs.

  • Materials:

    • Pooled Human Liver Microsomes.

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).

    • High-turnover control (e.g., Verapamil), Low-turnover control (e.g., Warfarin).

  • Procedure:

    • Reaction Preparation: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) at 37°C.

    • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis & Acceptance Criteria:

    • Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) from the half-life and protein concentration.

    • Assay Acceptance: The half-life of the high-turnover control must be < 15 minutes, and the half-life of the low-turnover control must be > 40 minutes. No significant degradation should be observed in control reactions lacking the NADPH cofactor.[18]

Conclusion

The CNS MPO framework is an indispensable tool in modern drug discovery, enabling a data-driven, holistic approach to compound design and selection. When applied to promising scaffolds like difluoropiperidines, it provides a clear, quantitative method for assessing the impact of specific chemical modifications. As demonstrated, the strategic introduction of gem-difluoro groups can profoundly and positively influence key drug-like properties, particularly by lowering pKa to improve permeability and reduce hERG risk. By integrating the computational MPO score with rigorous, self-validating experimental protocols, research teams can more effectively navigate the complex design space of CNS drug discovery, increasing the quality of candidates and enhancing the probability of delivering new therapies to patients.

References

A Comparative Guide to the Analgesic Potency of Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of opioid analgesics, the methylpiperidine scaffold represents a cornerstone of immense therapeutic significance and chemical diversity. This guide provides an in-depth comparison of the analgesic potency of various methylpiperidine derivatives, grounded in experimental data and an understanding of their underlying mechanisms. We will explore the structure-activity relationships that govern their efficacy and delve into the practical methodologies used to quantify their analgesic effects.

The Central Role of the Methylpiperidine Moiety in Analgesia

The piperidine ring is a critical pharmacophore found in morphine, the archetypal opioid analgesic.[1] The addition and modification of a methyl group on this piperidine scaffold have given rise to a vast array of synthetic opioids with a wide spectrum of potencies and clinical profiles. These compounds primarily exert their analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) integral to the body's endogenous pain modulation pathways.[2]

Upon activation by a methylpiperidine derivative, the µ-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

Mu-Opioid Receptor Signaling Pathway

The binding of a methylpiperidine-based agonist to the µ-opioid receptor triggers a conformational change in the receptor, leading to the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a decrease in the release of nociceptive neurotransmitters such as substance P and glutamate.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel N-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx (blocked) Agonist Methylpiperidine Derivative (Agonist) Agonist->MOR Binds G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Reduced_Release Reduced Neurotransmitter Release (Analgesia) Vesicle->Reduced_Release

Caption: Mu-opioid receptor signaling cascade initiated by a methylpiperidine agonist.

Comparative Analgesic Potency: A Data-Driven Overview

The analgesic potency of a compound is typically quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.[3] The following table summarizes the ED50 values for a selection of methylpiperidine derivatives, providing a comparative snapshot of their potencies. It is crucial to note that these values are derived from various studies and experimental conditions, which can influence the results. Therefore, direct comparisons should be made with caution.

CompoundDerivative ClassAnalgesic TestAnimal ModelED50 (mg/kg)Potency Relative to MorphineReference
Morphine Opium Alkaloid (Reference)Hot PlateRat2.6 - 4.91x[4]
Meperidine PhenylpiperidineTail FlickRat-~0.1x[5]
Fentanyl 4-AnilidopiperidineTail WithdrawalRat0.011~100x[6]
Remifentanil 4-AnilidopiperidineHot Plate / Tail ClampMouse0.73 / 0.19~200x[6]
cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide 4-AnilidopiperidineNot SpecifiedNot Specified0.00058~6700x[6]
α-methylfentanyl 4-AnilidopiperidineNot SpecifiedNot Specified0.0085~130x[6]
ortho-fluorofentanyl 4-AnilidopiperidineAntinociceptive AssayNot Specified0.03-[7]
2'-fluoro ortho-fluorofentanyl 4-AnilidopiperidineAntinociceptive AssayNot Specified0.02-[7]
1-(4-Methylphenacyl)-N-methylpiperidinium bromide Quaternary N-methylpiperidineTail FlickNot Specified-Significant Activity[8]
HN58 4-Amino MethylpiperidineWrithing TestMouse-Excellent Activity (100% inhibition)[2]

Structure-Activity Relationships (SAR): Decoding Potency

The vast differences in analgesic potency among methylpiperidine derivatives can be attributed to specific structural modifications. Key SAR insights include:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. An aralkyl substituent, such as a phenethyl group, often leads to high potency.[9]

  • 4-Position Substituent: The group at the 4-position of the piperidine ring significantly influences analgesic activity. For 4-anilidopiperidines like fentanyl, a propanamide group is optimal.

  • Methyl Group on the Piperidine Ring: The addition of a methyl group to the piperidine ring, as seen in 3-cis-methylfentanyl, can dramatically increase potency.[10]

  • Phenyl Ring Substituents: Substitutions on the phenyl ring of phenacyl derivatives can modulate activity. For instance, a methyl group at the para-position has been shown to confer significant analgesic activity.[8]

Experimental Protocols for Assessing Analgesic Potency

The determination of analgesic potency relies on standardized in vivo assays that measure the response of an animal to a noxious stimulus. The following are detailed protocols for three commonly employed methods.

Experimental Workflow for In Vivo Analgesic Assays

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomized Grouping (Control, Standard, Test) acclimatization->grouping drug_prep Drug/Vehicle Preparation grouping->drug_prep administration Drug/Vehicle Administration drug_prep->administration baseline Baseline Nociceptive Response Measurement baseline->administration post_admin_testing Post-Administration Nociceptive Response Measurement (at time points) administration->post_admin_testing data_collection Data Collection (Latency, Writhing Count) post_admin_testing->data_collection calculation Calculation of % Analgesia or ED50 data_collection->calculation statistical_analysis Statistical Analysis calculation->statistical_analysis

Caption: General workflow for in vivo analgesic potency testing.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a source of radiant heat.[11]

  • Apparatus: Tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Gently restrain the mouse or rat, leaving the tail exposed.

    • Place the distal portion of the tail over the radiant heat source.

    • Activate the heat source and start a timer simultaneously.

    • The timer stops automatically when the animal flicks its tail away from the heat.

    • Record the latency time. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[12]

    • Administer the test compound or vehicle.

    • Measure the tail-flick latency at predetermined time points after administration (e.g., 30, 60, 90 minutes).

Hot-Plate Test

This assay assesses the response of an animal to a thermal stimulus applied to its paws.[13]

  • Apparatus: Hot-plate analgesiometer with a precisely controlled temperature surface.

  • Procedure:

    • Set the hot plate to a constant temperature (e.g., 55 ± 1°C).[13]

    • Place the animal (mouse or rat) on the heated surface and start a timer.

    • Observe the animal for nociceptive behaviors, such as licking a hind paw or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency. A cut-off time is employed to prevent injury.

    • Administer the test compound or vehicle.

    • Measure the hot-plate latency at specified intervals post-administration.

Acetic Acid-Induced Writhing Test

This chemical-induced pain model is particularly sensitive to peripherally acting analgesics but is also used for centrally acting agents.

  • Materials: 0.6% acetic acid solution, observation chambers.

  • Procedure:

    • Administer the test compound or vehicle to the animals (typically mice).

    • After a set absorption period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place the mouse in an individual observation chamber.

    • After a short latency period (e.g., 5 minutes), count the number of "writhes" (a characteristic stretching behavior) over a defined period (e.g., 10-20 minutes).

    • A reduction in the number of writhes compared to the control group indicates analgesic activity.

Conclusion

The methylpiperidine scaffold continues to be a fertile ground for the discovery and development of potent analgesic agents. Understanding the structure-activity relationships and the nuances of the experimental models used to evaluate their efficacy is paramount for advancing the field. This guide provides a foundational framework for comparing the analgesic potency of methylpiperidine derivatives, emphasizing the importance of rigorous experimental design and data-driven analysis in the quest for safer and more effective pain therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,3-Difluoro-4-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally linked to the rigorous and informed management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3-Difluoro-4-methylpiperidine hydrochloride, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure. Our goal is to ensure that safety and compliance are seamlessly integrated into your laboratory's workflow.

Part 1: Hazard Characterization and Waste Profile

Before any disposal protocol can be established, a thorough understanding of the compound's hazardous characteristics is essential. This compound must be managed as hazardous waste due to its composite chemical nature. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that a "hazardous waste determination" is the first step in proper waste management.[1][2]

This compound's hazard profile is threefold:

  • Halogenated Organic Compound: The presence of two fluorine atoms bonded to the piperidine ring places this compound in the category of halogenated organic wastes.[3] These compounds are subject to specific land disposal restrictions due to their potential to persist in the environment.[4] The preferred disposal method for such materials is high-temperature incineration at a licensed facility.[3]

  • Piperidine Derivative: The piperidine core structure is common in bioactive molecules. While specific toxicity data for this compound is limited, piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin and are often irritants.[5] Therefore, assuming a degree of toxicity and handling with appropriate care is a cornerstone of laboratory safety.

  • Hydrochloride Salt: As a hydrochloride salt, this compound can release hydrochloric acid upon decomposition or reaction with certain other chemicals. Hydrochloric acid is corrosive and can damage skin, eyes, and mucous membranes.[6][7] This property dictates the need for segregation from incompatible materials, particularly bases and strong oxidizing agents.

Table 1: Hazard Summary and Handling Precautions
Hazard ClassificationDescriptionRationale & CausalityRecommended PPE
Halogenated Organic Contains carbon-fluorine bonds.Halogenated compounds require specific disposal methods, typically incineration, to ensure complete destruction and prevent environmental release.[3]Standard laboratory PPE.
Skin & Eye Irritant May cause irritation or burns upon contact.[8]The piperidine structure and potential for acidic hydrolysis contribute to its irritant nature.Nitrile gloves, chemical splash goggles, lab coat.[6][8]
Respiratory Irritant May cause respiratory tract irritation if inhaled as a dust or aerosol.[8]Fine powders can be easily inhaled, causing irritation to the mucous membranes.Use only in a well-ventilated area or chemical fume hood.[8][9]
Incompatible Materials Reacts with strong bases, acids, and oxidizing agents.[10]As a hydrochloride salt, it can react with bases. The organic structure can be oxidized.Store away from incompatible chemicals.[10]

Part 2: Spill Management Protocol

Even with careful handling, accidental spills can occur. A swift, informed response is critical to minimizing exposure and ensuring safety.

Immediate Steps for a Small Spill (Cleanable within 10 minutes by trained personnel): [10]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[10]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container made of a compatible material (e.g., polyethylene).[8][10]

  • Label the Container: Clearly label the container as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Dispose of Waste: Manage the sealed container of spill debris as halogenated organic waste, following the procedures in Part 4.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[9]

Part 3: Waste Segregation and Accumulation

Proper segregation is the most critical step in a compliant waste management program. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[1]

Causality of Segregation: this compound must be collected as halogenated organic waste .[3] This is because the incineration facilities that treat these wastes are specifically designed to handle and scrub the acidic gases (like hydrogen fluoride and hydrogen chloride) produced during combustion. Mixing it with non-halogenated waste contaminates that entire stream, increasing disposal costs and violating regulatory requirements.[3]

Step-by-Step Accumulation Procedure:

  • Select the Correct Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." This is often a polyethylene carboy provided by your EHS department.[10][11] Do not use metal cans, as the potential for acid formation can cause corrosion.[10]

  • Label the Container: Before adding any waste, ensure the container has a "Hazardous Waste" label. As you add waste, update the contents list with the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations.[9]

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[2][9] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Store in a Satellite Accumulation Area (SAA): Keep the waste container in a designated SAA, which is at or near the point of generation and under the control of the operator.

Part 4: The Disposal Workflow

The journey of chemical waste from the benchtop to its final treatment is a regulated and documented process. The following workflow and diagram illustrate the necessary steps.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management cluster_disposal External Disposal A Waste Generation (e.g., reaction residues, contaminated materials) B Hazardous Waste Determination (Identified as Halogenated Organic) A->B Step 1 C Segregation (Place in dedicated Halogenated Organic Waste stream) B->C Step 2 D Containerization & Labeling (Use compatible container, list all contents) C->D Step 3 E Storage in Satellite Accumulation Area (SAA) (At or near point of generation) D->E Step 4 F Request Waste Pickup (Contact institution's EHS department) E->F Step 5 G Transfer to Central Accumulation Area (CAA) (Logged and stored by trained personnel) F->G Step 6 H Manifesting & Transportation (Waste is documented via EPA manifest) G->H Step 7 I Licensed Hazardous Waste Disposer (Transported by a certified hauler) H->I Step 8 J Final Treatment: Incineration (High-temperature destruction of halogenated organics) I->J Step 9

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Identification and Segregation: As detailed in Part 3, identify the waste as halogenated organic and place it in the correctly labeled waste container.

  • Accumulation in SAA: Accumulate the waste in your laboratory's SAA, ensuring the container remains closed and does not exceed accumulation time or volume limits set by your institution and the EPA.

  • Request Pickup: Once the container is full or reaches its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.

  • EHS Collection: Trained EHS professionals will collect the sealed and labeled container from your lab. They will transport it to the facility's Central Accumulation Area (CAA).

  • Consolidation and Manifesting: At the CAA, your waste may be consolidated with other compatible halogenated organic wastes. All waste is tracked, and a Uniform Hazardous Waste Manifest is prepared.[12] This document is a legal record that tracks the waste from the point of generation to its final destination—a "cradle to grave" system.[2]

  • Transportation and Final Disposal: A licensed hazardous waste disposal company transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][12] For this compound, the required method of treatment is high-temperature incineration, which ensures the complete destruction of the organic molecule and its halogenated components.[3][5]

By adhering to this structured workflow, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 3,3-Difluoro-4-methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities like 3,3-Difluoro-4-methylpiperidine hydrochloride demands a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. Fluorinated piperidines are invaluable building blocks in modern medicinal chemistry, often imparting desirable metabolic stability and binding properties to drug candidates.[1][2] However, their unique structure also necessitates rigorous handling protocols.

This guide provides a comprehensive operational and safety framework for researchers. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by analyzing its constituent parts: the piperidine ring, the geminal difluoro group, and the hydrochloride salt. Our recommendations are therefore based on established data for structurally analogous compounds and best practices for handling halogenated organics.

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind safety protocols is critical. The potential hazards of this compound stem from three key structural features:

  • Piperidine Core: The base piperidine structure is known to be an irritant and can be harmful if inhaled, swallowed, or absorbed through the skin.[3] An SDS for the closely related 4-Methylpiperidine lists hazards including severe skin burns, eye damage, and respiratory irritation.[4]

  • Geminal Difluoride: The C-F bond is strong, but under certain conditions (e.g., thermal decomposition), fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride (HF).[5] This is a critical consideration in both handling and disposal.

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. Contact with bases will liberate the free amine, and contact with strong acids or high temperatures could potentially release hydrogen chloride (HCl) gas. The solid itself can be a respiratory irritant if inhaled.

Based on this analysis, we must assume the compound is, at a minimum, a corrosive solid that causes severe skin and eye damage, a respiratory irritant, and potentially toxic.

Personal Protective Equipment (PPE) Protocol

Personal protective equipment is the final barrier between you and the chemical; it should never be considered a substitute for robust engineering controls like a chemical fume hood.[6][7] The choice of PPE depends directly on the physical form of the chemical being handled and the specific operation being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles and a full-face shield.[8]Nitrile or neoprene gloves (double-gloving recommended).[9]Flame-resistant lab coat, fully buttoned.Required if weighing outside a fume hood or containment glovebox. Use an N95 or higher-rated respirator.[10]
Preparing Solutions Safety goggles and a full-face shield.Nitrile or neoprene gloves. Ensure no tears or perforations.[9]Chemical-resistant apron over a lab coat.Not required if performed in a certified chemical fume hood.
Running Reactions/Transfers Safety goggles.Nitrile or neoprene gloves.Standard lab coat.Not required if performed in a certified chemical fume hood.
Handling Spills Chemical splash goggles and full-face shield.Heavy-duty neoprene or Silver Shield® gloves.[11]Chemical-resistant coveralls (e.g., Tychem®).[11]A full-face respirator with a multi-sorbent cartridge is mandatory.[11]

Note: Always consult your institution's chemical safety plan and the glove manufacturer's resistance guide to ensure the selected PPE is appropriate for the specific solvents and reagents being used.[11]

Operational Plan: Safe Handling Procedures

All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Workflow for Handling Solid Compound

Caption: Workflow for Safely Handling Solid Reagents.

Step-by-Step Protocol for Solution Preparation:

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary glassware, solvents, and spill cleanup materials.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves. For weighing the solid, add a face shield and consider double-gloving.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container. Keep the primary container sealed when not in use.

  • Dissolution: Add the solvent to your reaction flask or beaker first. Then, slowly and carefully add the weighed solid to the solvent to avoid dust generation.

  • Cleanup: Once the transfer is complete, decontaminate the spatula and weighing container with a suitable solvent (e.g., isopropanol) and dispose of the rinsate and any contaminated wipes into the appropriate halogenated waste container.

  • Handwashing: After removing gloves, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[12]

  • Waste Segregation is Paramount: Never mix halogenated waste with non-halogenated organic waste.[13][14] Doing so makes the entire volume of waste more expensive and difficult to dispose of properly.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[15] Do not use abbreviations.

  • Container Management: Keep waste containers securely closed when not in use.[15] Store them in a designated satellite accumulation area with secondary containment.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated carboy for halogenated organic liquids.

    • Solid Waste: Contaminated gloves, weigh paper, bench paper, and silica gel should be collected in a separate, clearly labeled container for solid halogenated waste.[16]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's Environmental Health & Safety (EHS) department immediately. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite or sand), sweep it into a designated container, and label it as halogenated waste for disposal.[14]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, harnessing its potential while ensuring the protection of themselves and their colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.